molecular formula C9H9NO2 B1599253 METHYL-3-(4-PYRIDYL)ACRYLATE CAS No. 7340-34-3

METHYL-3-(4-PYRIDYL)ACRYLATE

Cat. No.: B1599253
CAS No.: 7340-34-3
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-NSCUHMNNSA-N
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Description

METHYL-3-(4-PYRIDYL)ACRYLATE is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Pyridineacrylic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-pyridin-4-ylprop-2-enoate
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InChI

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+
Source PubChem
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InChI Key

LDVKAIRVYWBGHI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201274298
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Molecular Weight

163.17 g/mol
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CAS No.

81124-49-4, 7340-34-3
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Record name 4-Pyridineacrylic acid, methyl ester
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Record name 4-Pyridineacrylic acid, methyl ester
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Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Record name methyl (2E)-3-(pyridin-4-yl)prop-2-enoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl-3-(4-pyridyl)acrylate: Properties, Structure, and Synthesis for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of key chemical entities is paramount. This guide provides an in-depth technical overview of Methyl-3-(4-pyridyl)acrylate, a versatile heterocyclic compound with significant potential in various scientific applications. This document will delve into its chemical and physical properties, molecular structure, synthesis protocols, and known applications, offering a foundational resource for its use in research and development.

Core Chemical Identity and Structural Elucidation

This compound is a heterocyclic aromatic compound featuring a pyridine ring linked to a methyl acrylate moiety. The most common and stable isomer is the (E)-isomer, where the pyridine ring and the methoxycarbonyl group are on opposite sides of the C=C double bond.

Key Identifiers:

  • Chemical Name: this compound

  • Synonyms: Methyl (E)-3-(pyridin-4-yl)acrylate, Methyl (2E)-3-(4-pyridinyl)acrylate[1][2]

  • CAS Number: 81124-49-4[3][4]

  • Molecular Formula: C₉H₉NO₂[1]

  • Molecular Weight: 163.17 g/mol [1][4]

The structural arrangement of the pyridine ring and the electron-withdrawing acrylate group gives rise to its unique chemical reactivity and potential for various applications.

Caption: Chemical structure of (E)-Methyl-3-(4-pyridyl)acrylate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following table summarizes the known properties of this compound.

PropertyValueReference
Physical State Brown solid[5]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1][4]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Purity Typically ≥95-98%[4]

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity. Two prominent and effective methods are the Horner-Wadsworth-Emmons reaction and the Heck reaction.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, predominantly yielding the (E)-isomer.[6][7] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[8]

HWE_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Pyridine4Carboxaldehyde Pyridine-4-carboxaldehyde Base Base (e.g., n-BuLi, NaH) TrimethylPhosphonoacetate Trimethyl phosphonoacetate Quench Aqueous Quench Base->Quench Reaction Mixture Solvent Anhydrous Solvent (e.g., THF) Temperature Controlled Temperature (e.g., -25°C to 0°C) Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product (E)-Methyl-3-(4-pyridyl)acrylate Purification->Product

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Experimental Protocol (Adapted from a similar synthesis of the 2-pyridyl isomer): [9]

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve trimethyl phosphonoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to -25 °C.

  • Carbanion Formation: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the cooled solution while stirring. Maintain the temperature at -25 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: To this solution, add a solution of pyridine-4-carboxaldehyde in anhydrous THF dropwise. Allow the reaction to proceed at -25 °C for 40 minutes, then warm to 0 °C and stir for an additional hour.

  • Quenching and Extraction: Quench the reaction by adding an aqueous solution of 5% ammonium acetate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with 5% aqueous sodium acetate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield (E)-Methyl-3-(4-pyridyl)acrylate.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi is crucial for the quantitative deprotonation of the phosphonate without competing side reactions. The low reaction temperature helps to control the reactivity of the organolithium reagent and improves the stereoselectivity of the olefination. The aqueous workup is designed to remove the water-soluble phosphate byproduct, which is a key advantage of the HWE reaction over the traditional Wittig reaction.[6][10]

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[11] This method is highly efficient for the synthesis of 3-substituted acrylates.

Experimental Protocol (General Procedure): [11]

  • Reaction Setup: In a suitable reaction vessel, combine 4-bromopyridine or 4-iodopyridine, methyl acrylate, a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand (e.g., triphenylphosphine) or a phosphite ligand like trimethyl phosphite.

  • Solvent and Base: Add a suitable solvent (e.g., DMF or acetonitrile) and a base, typically a tertiary amine like triethylamine (Et₃N).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a duration of 1 to 2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst is essential for the oxidative addition to the aryl halide and subsequent migratory insertion of the alkene. The base is required to regenerate the active Pd(0) catalyst in the catalytic cycle. The choice of ligand can influence the efficiency and stability of the catalyst.

Spectral Characterization

Spectroscopic data is vital for the unambiguous identification and characterization of the synthesized compound.

  • ¹³C NMR (CDCl₃): Spectral data for (E)-Methyl 3-(pyridine-4-yl)acrylate is available and can be used for structural confirmation.[12]

  • ¹H NMR, IR, and Mass Spectrometry: While specific, detailed spectra for this compound were not found in the initial searches, data for the isomeric (E)-Methyl 3-(pyridin-2-yl)acrylate shows characteristic signals: a singlet for the methyl ester protons around 3.82 ppm, and two doublets for the vinylic protons with a large coupling constant (J ≈ 16 Hz) indicative of the (E)-configuration.[9] The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The IR spectrum of acrylates typically displays a strong carbonyl (C=O) stretching band around 1730-1700 cm⁻¹.[13]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and the acrylate moiety.

Reactivity
  • Michael Addition: The acrylate system is a classic Michael acceptor, susceptible to nucleophilic addition at the β-carbon. This reaction is a cornerstone of its utility in forming new C-C, C-N, C-O, and C-S bonds.[14] Various nucleophiles, including amines, thiols, and carbanions, can be added to the activated double bond.[15]

  • Pyridine Nitrogen Reactivity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated, alkylated, or coordinated to metal centers. The electron-withdrawing nature of the acrylate substituent will decrease the basicity of the pyridine nitrogen compared to pyridine itself.

  • Polymerization: Like other acrylates, this compound has the potential to undergo polymerization, which can be initiated by free radicals, anions, or cations. This property is particularly relevant in materials science applications.

Reactivity_Diagram cluster_acrylate Acrylate Reactivity cluster_pyridine Pyridine Reactivity MPA This compound Michael_Addition Michael Addition (with Nucleophiles) MPA->Michael_Addition Polymerization Polymerization MPA->Polymerization Protonation Protonation (Acidic media) MPA->Protonation Alkylation Alkylation (at Nitrogen) MPA->Alkylation Coordination Coordination to Metals MPA->Coordination

Caption: Key Reactivity Pathways of this compound.

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it an attractive building block in several areas of research.

  • Medicinal Chemistry: Pyridine and its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[16][17][18] The acrylate moiety can act as a Michael acceptor, allowing for covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors. Furthermore, pyridinyl acrylates can serve as intermediates in the synthesis of more complex bioactive molecules.[19]

  • Materials Science: The ability of the acrylate group to undergo polymerization is key to its use in materials science. Pyridine-containing polymers have applications due to the unique properties conferred by the pyridine moiety, such as its ability to coordinate with metals and its pH-responsiveness.[16][20] Pyridinyl acrylates have been investigated as versatile cross-linkers for the development of tunable hydrogels, which have applications in drug delivery and tissue engineering.[21]

Conclusion

This compound is a valuable and versatile chemical compound with a rich potential for application in both medicinal chemistry and materials science. Its synthesis is achievable through robust and well-established methods like the Horner-Wadsworth-Emmons and Heck reactions. The dual reactivity of the acrylate and pyridine functionalities provides a platform for a wide array of chemical transformations, making it a valuable tool for the modern research scientist. Further experimental determination of its physical properties and exploration of its biological activities will undoubtedly expand its utility in innovative research and development endeavors.

References

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  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. (n.d.). ResearchGate. [Link]

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  • SUPPORTING INFORMATION FOR. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed. [Link]

  • (E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate | C10H8N2O2 | CID 6160794. (n.d.). PubChem. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. (n.d.). ResearchGate. [Link]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (n.d.). DORAS | DCU Research Repository. [Link]

  • (E)-Methyl 3-(pyridine-4-yl)acrylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels | Request PDF. (n.d.). ResearchGate. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. (n.d.). Organic Process Research & Development. [Link]

  • ethyl 3-(pyridin-3-yl)acrylate. (2024). ChemBK. [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed. [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. [Link]

  • 3. 1H NMR Spectroscopy. (n.d.). Georg Thieme Verlag. [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

  • Methyl 3-(pyridin-4-yl)acrylate. (n.d.). Lead Sciences. [Link]

  • 1 H NMR kinetics of the reaction between (E)-methyl... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Document is current. (2022). Crossref. [Link]

  • Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides. (2022). OUCI. [Link]

  • (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. (n.d.). ResearchGate. [Link]

  • Methyl acrylate. (n.d.). Wikipedia. [Link]

  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF. (n.d.). ResearchGate. [Link]

  • Process for the preparation of esters of (meth)acrylic acid. (n.d.).
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Sources

Spectroscopic Characterization of (E)-Methyl 3-(4-pyridyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-Methyl 3-(4-pyridyl)acrylate is a versatile heterocyclic compound featuring a pyridine ring conjugated with a methyl acrylate moiety. Its structure makes it a valuable building block in organic synthesis, a monomer for specialty polymers, and a scaffold in the development of pharmacologically active agents. The precise confirmation of its molecular structure and purity is paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The narrative emphasizes not just the data itself, but the scientific rationale behind the spectral features and the experimental protocols required to obtain high-fidelity results.

Molecular Structure and Analysis Framework

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. (E)-Methyl 3-(4-pyridyl)acrylate, with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol , possesses several key structural features that give rise to a unique spectroscopic fingerprint.[1][2]

  • Pyridine Ring: A heteroaromatic system whose nitrogen atom and aromaticity significantly influence the chemical environment of adjacent protons and carbons.

  • α,β-Unsaturated Ester: This system includes a carbonyl group (C=O) and a carbon-carbon double bond (C=C). The conjugation between these groups and the pyridine ring dictates many of the characteristic spectral signals.

  • Methyl Group: The ester's methyl group provides a simple, yet distinct, singlet in the ¹H NMR spectrum.

  • E-Stereochemistry: The trans or E-configuration across the olefinic bond is a critical stereochemical feature that is readily confirmed by the magnitude of the proton-proton coupling constant.

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of (E)-Methyl 3-(4-pyridyl)acrylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their geometric arrangement (coupling constants). For this molecule, the key diagnostic feature is the large coupling constant between the vinylic protons (H7 and H8), which is characteristic of a trans (E) double bond.

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Dissolve ~5-10 mg of (E)-Methyl 3-(4-pyridyl)acrylate in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power and relatively clean spectral window. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures quantitative integration.

    • Number of Scans: 16-32 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Presentation & Interpretation: While a complete, published spectrum for the 4-pyridyl isomer is not readily available in public databases, the spectrum can be reliably predicted based on extensive data for its close structural analogs, such as the 2-pyridyl and 3-pyridyl isomers.[3][4][5]

Proton Assignment (See Diagram)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4, H6~ 8.65Doublet (d)~ 6.02H
H2, H3~ 7.35Doublet (d)~ 6.02H
H7~ 7.68Doublet (d)~ 16.01H
H8~ 6.50Doublet (d)~ 16.01H
H12 (-OCH₃)~ 3.81Singlet (s)N/A3H

Causality Behind Assignments:

  • H4, H6: These protons are ortho to the electron-withdrawing nitrogen atom in the pyridine ring, causing them to be significantly deshielded and appear at the furthest downfield position in the aromatic region.

  • H2, H3: These protons are meta to the nitrogen and are less deshielded, appearing further upfield. Due to the molecule's symmetry, H4/H6 and H2/H3 are chemically equivalent pairs.

  • H7, H8: These are the vinylic protons. H7 is deshielded by the adjacent aromatic ring and appears further downfield than H8. The large coupling constant of ~16.0 Hz is definitive proof of the E (trans) configuration. A cis isomer would exhibit a much smaller coupling constant (typically 10-12 Hz).

  • H12: The protons of the methyl ester group are in a shielded environment and appear as a sharp singlet, as they have no adjacent protons to couple with.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Key signals include the ester carbonyl carbon, the olefinic carbons, the distinct carbons of the pyridine ring, and the methyl carbon. The chemical shifts are highly sensitive to the electronic environment.

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 400 MHz spectrometer operating at a ¹³C frequency of ~100 MHz.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30) to ensure each unique carbon appears as a singlet.

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Data Presentation & Interpretation: The chemical shifts are predicted based on data from its isomers and related structures.[3][6]

Carbon Assignment (See Diagram)Predicted Chemical Shift (δ, ppm)
C9 (C=O)~ 166.5
C4, C6~ 150.5
C1~ 142.0
C7~ 141.8
C2, C3~ 121.5
C8~ 121.0
C12 (-OCH₃)~ 52.0

Causality Behind Assignments:

  • C9 (Carbonyl): The ester carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms and appears furthest downfield.

  • C4, C6: These carbons, adjacent to the nitrogen, are the most deshielded of the aromatic carbons.

  • C1, C7: The quaternary carbon (C1) and the vinylic carbon attached to it (C7) are in a deshielded region due to their position within the conjugated system.

  • C2, C3, C8: These carbons appear in the typical aromatic/olefinic region.

  • C12 (Methyl): The sp³-hybridized methyl carbon is the most shielded and appears furthest upfield.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. It works by detecting the vibrational frequencies of chemical bonds when they absorb infrared radiation. For (E)-Methyl 3-(4-pyridyl)acrylate, the most prominent and diagnostic peaks will be from the C=O, C=C, C=N, and C-O bonds.

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then ratioed against the background to produce the final transmittance or absorbance spectrum.

Data Presentation & Interpretation: The expected absorption bands are based on established correlation tables and data from analogous acrylate compounds.[7][8]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3050MediumAromatic & Vinylic C-H Stretch
~ 2950MediumAliphatic (Methyl) C-H Stretch
~ 1720StrongC=O Stretch (α,β-unsaturated ester)
~ 1640StrongC=C Stretch (alkene, conjugated)
~ 1600, 1560MediumC=C and C=N Stretches (Pyridine Ring)
~ 1280, 1170StrongC-O Stretch (Ester)
~ 980Strong=C-H Bend (Out-of-plane, indicative of E-alkene)

Causality Behind Assignments:

  • C=O Stretch (~1720 cm⁻¹): This is typically the strongest and most recognizable peak in the spectrum. Its position is slightly lower than a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C bond, which weakens the C=O bond.

  • C=C Stretch (~1640 cm⁻¹): This peak confirms the presence of the alkene double bond.

  • Pyridine Stretches (~1600, 1560 cm⁻¹): Aromatic rings display characteristic absorptions in this region.

  • C-O Stretches (~1280, 1170 cm⁻¹): Esters show two strong C-O stretching bands, corresponding to the C(=O)-O and O-CH₃ bonds.

  • =C-H Bend (~980 cm⁻¹): A strong out-of-plane (oop) bend in this region is highly diagnostic for a trans-disubstituted alkene.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Upon ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting charged fragments are detected.

Experimental Protocol (Self-Validating System):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns. A beam of 70 eV electrons bombards the sample molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation & Interpretation:

  • Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak at m/z = 163 , corresponding to the molecular weight of C₉H₉NO₂.[1][2][6] The exact mass can be determined by high-resolution mass spectrometry (HRMS) to be 163.0633, which confirms the elemental composition.[6]

  • Key Fragmentation Pathways: The energetically unstable molecular ion will fragment. The most probable fragmentations involve the ester group, which is a common cleavage point.

M [M]⁺˙ m/z = 163 (C₉H₉NO₂) F1 [M - OCH₃]⁺ m/z = 132 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 104 M->F2 - •COOCH₃ F3 [C₅H₄N]⁺ m/z = 78 F2->F3 - C₂H₂

Caption: Plausible EI fragmentation pathway for (E)-Methyl 3-(4-pyridyl)acrylate.

Causality Behind Fragmentation:

  • Loss of a Methoxy Radical (m/z 132): A common fragmentation for methyl esters is the alpha-cleavage loss of the methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion at m/z 132.

  • Loss of a Methoxycarbonyl Radical (m/z 104): Cleavage of the bond between the vinyl group and the carbonyl group results in the loss of the •COOCH₃ radical (59 Da), yielding a pyridylethenyl cation at m/z 104. This is often a very prominent peak.

  • Formation of Pyridyl Cation (m/z 78): The fragment at m/z 104 can further fragment by losing acetylene (C₂H₂, 26 Da) to form the pyridyl cation at m/z 78.

Conclusion

The structural identity and integrity of (E)-Methyl 3-(4-pyridyl)acrylate are definitively established through a multi-technique spectroscopic approach. ¹H NMR confirms the proton framework and the crucial E-stereochemistry of the double bond via a large ~16 Hz coupling constant. ¹³C NMR maps the 8 unique carbon environments of the molecule. IR spectroscopy provides rapid verification of essential functional groups, notably the conjugated ester at ~1720 cm⁻¹. Finally, Mass Spectrometry confirms the correct molecular weight with a molecular ion peak at m/z 163 and reveals characteristic fragmentation patterns. Together, these self-validating analyses provide a comprehensive and trustworthy spectroscopic profile essential for any researcher or developer utilizing this important chemical compound.

References

  • ChemWhat. METHYL-3-(4-PYRIDYL)ACRYLATE CAS#: 81124-49-4. Available at: [Link]

  • Lead Sciences. Methyl 3-(pyridin-4-yl)acrylate. Available at: [Link]

  • SpectraBase. (E)-Methyl 3-(pyridine-4-yl)acrylate. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Green Chemistry. Available at: [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

  • Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

  • re3data.org. Spectral Database for Organic Compounds. Available at: [Link]

  • DATACC. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Available at: [Link]

  • IUCr. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E, 2024. Available at: [Link]

  • National Institutes of Health (NIH). (E)-Methyl 3-(1H-indol-2-yl)acrylate. Available at: [Link]

  • MDPI. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. Molecules, 2019. Available at: [Link]

  • PubChem. Ethyl 3-(pyridin-4-yl)acrylate. Available at: [Link]

  • ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... Available at: [Link]

  • ResearchGate. FT-IR spectra of methyl acrylate (a), methyl vinyl ketone (b), and.... Available at: [Link]

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1H NMR and 13C NMR characterization of METHYL-3-(4-PYRIDYL)ACRYLATE

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl-3-(4-pyridyl)acrylate

Authored by: A Senior Application Scientist

Foreword: The Structural Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of molecular structure is the bedrock upon which all subsequent work is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled window into the intricate connectivity and electronic environment of atoms within a molecule.[1][2][3] This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound, a versatile heterocyclic building block. Our objective is not merely to present data but to illuminate the logic behind spectral interpretation, empowering researchers to approach their own analytical challenges with greater confidence and insight.

Experimental Protocol: A Foundation of Quality Data

The integrity of any NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described herein is a self-validating system designed to yield high-resolution spectra suitable for unambiguous structural elucidation.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[4] However, the choice of solvent can influence chemical shifts, particularly for heterocyclic compounds like pyridines, due to solvent-solute interactions.[5][6][7] If peak overlap occurs or specific interactions are being studied, solvents such as DMSO-d₆ or Acetone-d₆ may be employed.

  • Dissolution: Securely cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

  • Referencing: The residual proton signal of the solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) or the solvent's carbon signal (e.g., CDCl₃ at δ 77.16 ppm) is typically used as an internal standard for ¹H and ¹³C spectra, respectively.[8] Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024, as ¹³C has a low natural abundance and is less sensitive than ¹H.[9]

    • Temperature: 298 K (25 °C).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Analyte transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in 0.6 mL CDCl₃ h1_nmr ¹H NMR Acquisition (16 Scans) dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition (1024 Scans) dissolve->c13_nmr transfer->dissolve ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Solvent Residual Peak baseline->calibrate integrate Integration (¹H) calibrate->integrate For ¹H Spectrum analysis Spectral Analysis integrate->analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Structural Analysis of this compound

The molecular structure provides the blueprint for interpreting the NMR spectra. The key is to identify chemically non-equivalent protons and carbons, which will give rise to distinct signals.

Caption: Structure of this compound with atom labeling.

¹H NMR Spectrum: Interpretation and Assignments

The ¹H NMR spectrum is characterized by four distinct regions corresponding to the aromatic (pyridyl), vinylic (acrylate), and aliphatic (methyl ester) protons.

  • Pyridyl Protons (HA, HC): The pyridine ring produces two signals.

    • δ ≈ 8.6 ppm (HA, 2H, doublet): These are the protons ortho to the electron-withdrawing nitrogen atom. This proximity causes significant deshielding, shifting them far downfield. They appear as a doublet due to coupling with the adjacent HC protons.

    • δ ≈ 7.3 ppm (HC, 2H, doublet): These are the protons meta to the nitrogen. They are less deshielded than HA and appear further upfield. They are split into a doublet by the HA protons.

  • Vinylic Protons (HH, HF): The two protons on the carbon-carbon double bond are chemically non-equivalent.

    • δ ≈ 7.6 ppm (HH, 1H, doublet): This proton is on the carbon adjacent to the electron-withdrawing pyridine ring (CF). It is deshielded and appears downfield. It is split into a doublet by the other vinylic proton, HF.

    • δ ≈ 6.5 ppm (HF, 1H, doublet): This proton is on the carbon adjacent to the carbonyl group (CH). It is less deshielded than HH.

    • Coupling Constant (JHF): A key diagnostic feature is the large coupling constant between HH and HF, expected to be approximately 16 Hz. This magnitude is characteristic of a trans relationship across the double bond, confirming the (E)-isomer geometry.[10]

  • Methyl Protons (HG):

    • δ ≈ 3.8 ppm (HG, 3H, singlet): The three protons of the methyl ester group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is typical for protons on a carbon attached to an ester oxygen.

¹³C NMR Spectrum: Interpretation and Assignments

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, as there is no molecular symmetry that would make any carbons chemically equivalent.

  • Carbonyl Carbon (CI):

    • δ ≈ 166 ppm: The ester carbonyl carbon is the most deshielded carbon in the molecule and appears at the far downfield end of the spectrum.[11][12]

  • Pyridyl Carbons (CA, CB, CC):

    • δ ≈ 150 ppm (CA): The two carbons ortho to the nitrogen are highly deshielded.

    • δ ≈ 121 ppm (CC): The two carbons meta to the nitrogen are less deshielded.

    • δ ≈ 142 ppm (CB): The carbon para to the nitrogen (the point of attachment to the acrylate group) will have a distinct chemical shift in the aromatic region.

  • Vinylic Carbons (CF, CH):

    • δ ≈ 144 ppm (CF): The carbon attached to the pyridine ring is deshielded by the aromatic system.

    • δ ≈ 120 ppm (CH): The carbon adjacent to the carbonyl group appears further upfield.

  • Methyl Carbon (CG):

    • δ ≈ 52 ppm: The methyl ester carbon appears in the typical region for an sp³ carbon singly bonded to an oxygen atom.[12]

Summary of NMR Data

The following table summarizes the expected NMR spectral data for this compound in CDCl₃. Experimental values may vary slightly based on solvent and concentration.

Assignment ¹H NMR δ (ppm) Multiplicity J (Hz) ¹³C NMR δ (ppm)
HA / CA~ 8.6Doublet~ 6~ 150
HC / CC~ 7.3Doublet~ 6~ 121
CB---~ 142
HH / CF~ 7.6Doublet~ 16~ 144
HF / CH~ 6.5Doublet~ 16~ 120
HG / CG~ 3.8Singlet-~ 52
CI (C=O)---~ 166

Note: The exact chemical shifts for the pyridyl and vinylic carbons can be definitively assigned using 2D NMR techniques like HSQC and HMBC.

Conclusion: A Cohesive Structural Narrative

The combined analysis of ¹H and ¹³C NMR spectra provides a comprehensive and self-consistent structural confirmation of this compound. The number of signals, their chemical shifts, multiplicities, and coupling constants all align with the proposed structure. In particular, the characteristic downfield shifts of the α-pyridyl protons and the large trans-vinylic coupling constant are powerful diagnostic indicators. This guide serves as a framework for the rigorous application of NMR spectroscopy, demonstrating how fundamental principles, when applied systematically, lead to an unambiguous and authoritative structural assignment.

References
  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO. Available at: [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Warwick. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • solvent effect on the 1 h nmr spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Semantic Scholar. Available at: [Link]

  • SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • NMR Spectroscopy. Michigan State University Chemistry. Available at: [Link]

  • NMR Spectroscopy - An Easy Introduction. Chemistry Steps. Available at: [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. Available at: [Link]

  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]

  • Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. American Chemical Society. Available at: [Link]

  • Complex Coupling in Proton Spectra. Chemistry LibreTexts. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 1H NMR Spectroscopy. Thieme. Available at: [Link]

  • (E)-Methyl 3-(pyridine-4-yl)acrylate. SpectraBase. Available at: [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

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Physical properties of METHYL-3-(4-PYRIDYL)ACRYLATE (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-3-(4-pyridyl)acrylate is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, which incorporates both a pyridine ring and a methyl acrylate moiety, suggests a range of potential applications, from the synthesis of novel polymers to the development of new therapeutic agents. The pyridine nitrogen offers a site for hydrogen bonding and potential coordination with biological targets, while the acrylate group provides a versatile handle for polymerization and Michael additions. A thorough understanding of its fundamental physical properties—melting point, boiling point, and solubility—is paramount for its effective use in research and development, particularly in the context of drug design and formulation where these characteristics profoundly influence a compound's behavior and bioavailability.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It further details the standard experimental methodologies for determining these properties, offering insights into the principles behind these techniques.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while the melting point has been experimentally determined, the boiling point is a predicted value, and specific experimental solubility data is not widely available. The solubility profile is therefore inferred based on the molecule's structural features.

Physical PropertyValue/Predicted ValueSource/Method
Melting Point 72 °CExperimental
Boiling Point 277.8 ± 15.0 °CPredicted
Solubility Inferred Profile
WaterSparingly soluble to slightly solubleStructural Analysis
EthanolSolubleStructural Analysis
Dimethyl Sulfoxide (DMSO)SolubleStructural Analysis
Dichloromethane (DCM)SolubleStructural Analysis

In-Depth Analysis and Experimental Determination

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range and is a characteristic physical property used for identification and purity assessment. The experimentally determined melting point of this compound is 72 °C.

The capillary melting point method is a common and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered on a watch glass.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a more accurate melting point determination.

  • Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to a more precise measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement A Dry Sample B Powder Sample A->B C Load Capillary Tube B->C D Pack Sample C->D E Place in Apparatus D->E F Heat Slowly E->F G Observe & Record Range F->G

Capillary Melting Point Determination Workflow
Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The predicted boiling point of this compound is 277.8 ± 15.0 °C. This relatively high boiling point is expected due to the presence of the polar pyridine ring, which increases intermolecular forces compared to its non-heterocyclic analog, methyl acrylate.

For a sufficient quantity of a liquid, the boiling point can be accurately determined by distillation.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Step-by-Step Methodology:

  • Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Sample and Boiling Chips: The liquid sample (this compound, if in liquid form) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Equilibrium and Measurement: As the liquid boils, the vapor rises, and when the vapor temperature stabilizes while the liquid is actively distilling, this temperature is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded, as boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Causality Behind Experimental Choices:

  • Boiling Chips: These prevent "bumping" or sudden, violent boiling by providing nucleation sites for bubbles to form.

  • Thermometer Placement: Correct placement is crucial to measure the temperature of the vapor that is in equilibrium with the liquid, which is the true boiling point.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distill Distillation cluster_record Data Recording A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B C Heat Gently B->C D Observe Vapor Condensation C->D E Record Stable Vapor Temperature D->E F Note Atmospheric Pressure E->F

Boiling Point Determination via Distillation
Solubility

Structural Analysis and Predicted Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic solutions, which would significantly increase its aqueous solubility. The nitrogen atom can also act as a hydrogen bond acceptor, contributing to some solubility in protic solvents.

  • Methyl Ester Group: The ester group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Overall Structure: The molecule has both polar (pyridine and ester) and nonpolar (the hydrocarbon backbone) regions. This amphiphilic character suggests it will have moderate solubility in a range of solvents.

Predicted Solubility Profile:

  • Water: Expected to be sparingly to slightly soluble in neutral water. Its solubility should increase in acidic aqueous solutions due to the protonation of the pyridine nitrogen.

  • Polar Protic Solvents (e.g., Ethanol): Expected to be soluble due to the potential for hydrogen bonding with the pyridine nitrogen and the ester oxygen.

  • Polar Aprotic Solvents (e.g., DMSO, Dichloromethane): Expected to be soluble due to favorable dipole-dipole interactions.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, dichloromethane) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Constant Temperature and Agitation: These conditions are crucial for reaching a true thermodynamic equilibrium.

  • Analytical Quantification: Provides a precise and accurate measurement of the dissolved solute concentration.

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature A->B C Separate Solid and Liquid B->C D Analyze Supernatant Concentration C->D

Shake-Flask Solubility Determination Workflow

Synthesis and Potential Applications in Drug Development

This compound can be synthesized through various methods, with a common approach being the esterification of 3-(4-pyridyl)acrylic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Given its structural features, this compound is a promising scaffold in drug design and development. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The acrylate moiety can act as a Michael acceptor, allowing for covalent modification of target proteins, a strategy employed in the design of certain enzyme inhibitors. Furthermore, the ester can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially acting as a prodrug. The overall molecule could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory, anti-cancer, or anti-microbial properties.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, including its melting point, predicted boiling point, and an inferred solubility profile. Standard, validated experimental protocols for the determination of these properties have been outlined to guide researchers in their laboratory work. While further experimental data, particularly on solubility, is needed for a complete characterization, the information presented here serves as a valuable resource for scientists and professionals working with this versatile compound in the fields of drug development and materials science.

References

  • PrepChem. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Available at: [Link]

  • Cui, L., & Lattermann, G. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 203(17), 2432–2437.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. 2019; 24(19):3484.
  • LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

An In-Depth Technical Guide to Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol via the Horner-Wadsworth-Emmons reaction, characteristic spectroscopic data for structural confirmation, and an analysis of its chemical reactivity, particularly as a Michael acceptor. Furthermore, we explore its application as a key intermediate in the synthesis of complex molecular scaffolds relevant to drug discovery, such as those found in Glycogen Synthase Kinase-3 (GSK-3) inhibitors. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry and the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate is a pyridyl-substituted α,β-unsaturated ester. The "(2E)" designation specifies the trans geometry of the alkene, which is the thermodynamically more stable isomer and the predominant product of its most common synthetic routes.

Identifier Value Source(s)
IUPAC Name Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate[1]
Primary CAS Number 81124-49-4[1]
Alternative CAS Number 7340-34-3[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Appearance White to off-white solid
Melting Point ~72 °C
Boiling Point ~277.8 °C (Predicted)
Solubility Soluble in methanol, ethyl acetate, dichloromethane

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The (E)-stereoisomer of Methyl 3-(4-pyridyl)acrylate is efficiently and stereoselectively synthesized using the Horner-Wadsworth-Emmons (HWE) reaction.[2] This olefination method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. The use of a stabilized ylide, such as that derived from trimethyl phosphonoacetate, strongly favors the formation of the (E)-alkene.[3] The primary advantage over the classical Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2]

Reaction Scheme

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of methyl (E)-cinnamates.[4]

Materials:

  • Trimethyl phosphonoacetate (1.1 eq)

  • Sodium methoxide (25 wt% solution in methanol, 1.1 eq) or Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous THF. Add trimethyl phosphonoacetate (1.1 eq). Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium methoxide solution (1.1 eq) dropwise or sodium hydride in portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion (ylide).

  • Aldehyde Addition: Dissolve pyridine-4-carboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring ylide solution at room temperature over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate as a white solid.

Spectroscopic Characterization

Accurate structural elucidation and confirmation are paramount. The following data represent the characteristic spectral signatures of Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is characterized by distinct signals for the aromatic pyridine protons, the vinylic protons of the acrylate backbone, and the methyl ester protons. The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is definitive proof of the (E)- or trans-configuration.

    • Predicted Chemical Shifts (CDCl₃, 400 MHz): δ 8.65 (d, 2H, H-α to N), 7.35 (d, 2H, H-β to N), 7.68 (d, 1H, J ≈ 16.0 Hz, pyridyl-CH =CH), 6.55 (d, 1H, J ≈ 16.0 Hz, CH=CH -CO₂Me), 3.80 (s, 3H, -OCH₃).

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule.

    • Predicted Chemical Shifts (CDCl₃, 100 MHz): δ 166.5 (C=O), 150.5 (C-α to N), 144.0 (Pyridyl-CH=C H), 141.5 (C-γ to N), 121.0 (C-β to N), 120.5 (C H=CH-CO₂Me), 52.0 (-OCH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050C-H StretchAromatic/Vinylic C-H
~2950C-H StretchAliphatic C-H (methyl)
~1720C=O Stretchα,β-Unsaturated Ester
~1640C=C StretchAlkene
~1600, ~1550C=C, C=N StretchPyridine Ring
~1250-1150C-O StretchEster
Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight.

  • ESI-MS: [M+H]⁺ calculated for C₉H₉NO₂: 164.0655; found: 164.0657.

Chemical Reactivity and Mechanistic Pathways

The primary mode of reactivity for Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate is dictated by the electron-deficient double bond, making it an excellent Michael acceptor. This allows for conjugate (1,4-) addition of a wide range of soft nucleophiles.

Michael Addition Reaction

The Michael addition involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-nucleophile bond. This reaction is fundamental in synthetic organic chemistry for carbon-carbon and carbon-heteroatom bond formation.

Caption: Michael addition reaction workflow.

Insight for Drug Development: This reactivity is particularly valuable in drug discovery for scaffold diversification. A library of analogues can be rapidly synthesized by reacting Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate with various nucleophiles, such as thiols, amines, and stabilized carbanions. This allows for systematic exploration of the structure-activity relationship (SAR) around the core scaffold. For instance, the addition of thiols (thiol-Michael addition) is a highly efficient "click" reaction that proceeds under mild conditions, making it ideal for late-stage functionalization in a synthetic route.[5]

Applications in Drug Discovery and Development

The pyridyl moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The acrylate portion of the molecule provides a reactive handle for elaboration into more complex structures. While direct incorporation into an approved drug is not widely documented, its role as a versatile intermediate is evident in the synthesis of scaffolds targeting key biological pathways.

Intermediate for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes, making it a high-interest therapeutic target.[6] Many potent GSK-3 inhibitors feature a substituted pyridine or pyrimidine core. For example, the 6-aryl-pyrazolo[3,4-b]pyridine scaffold has been identified as a potent inhibitor of GSK-3.[7]

The synthesis of such complex heterocyclic systems often requires building blocks that can undergo cyclization and annulation reactions. Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate serves as an ideal precursor for creating substituted pyridine derivatives. Through Michael addition followed by intramolecular cyclization reactions, the acrylate backbone can be transformed into a new fused ring system, a common strategy in the construction of kinase inhibitor libraries.

App_Pathway Conceptual Synthetic Pathway to Kinase Scaffolds A Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate B Michael Addition (e.g., with a hydrazine derivative) A->B C Functionalized Pyridine Intermediate B->C D Intramolecular Cyclization C->D E Fused Heterocyclic Core (e.g., Pyrazolopyridine) D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Potent GSK-3 Inhibitor Scaffold F->G SAR Exploration

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Pyridyl Acrylates in Medicinal Chemistry

Methyl 3-(4-pyridyl)acrylate stands as a pivotal molecular scaffold in the landscape of modern drug discovery and development. As a substituted acrylate, it belongs to a class of compounds known for their utility as versatile intermediates in the synthesis of complex pharmaceutical agents. The presence of the pyridine ring, a common motif in bioactive molecules, imparts unique physicochemical properties, including the potential for hydrogen bonding and salt formation, which are critical for modulating pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the initial synthesis of methyl 3-(4-pyridyl)acrylate, delving into the underlying chemical principles, detailed experimental protocols, and the mechanistic rationale that underpins its creation.

The Genesis of a Scaffold: A Tale of Two Reactions

While a singular, seminal publication detailing the "discovery" of methyl 3-(4-pyridyl)acrylate is not readily apparent in the historical chemical literature, its synthesis can be logically approached through well-established and robust named reactions. The two most prominent and historically significant methods for the formation of such α,β-unsaturated esters are the Knoevenagel Condensation and the Horner-Wadsworth-Emmons (HWE) Reaction . This guide will focus on the Knoevenagel condensation as a likely route for its initial preparation, given the ready availability of the starting materials and the reaction's historical precedence.

The Knoevenagel Condensation: A Reliable Path to C-C Bond Formation

The Knoevenagel condensation, named after the German chemist Emil Knoevenagel, is a modification of the aldol condensation. It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is particularly effective for the synthesis of electron-deficient alkenes.[2]

The strategic choice of the Knoevenagel condensation for the synthesis of methyl 3-(4-pyridyl)acrylate hinges on the reaction between pyridine-4-carboxaldehyde and a methyl ester with an activated methylene group, such as methyl acetate in the presence of a suitable base.

The Knoevenagel Synthesis of Methyl 3-(4-pyridyl)acrylate: A Detailed Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of methyl 3-(4-pyridyl)acrylate via the Knoevenagel condensation. The protocol is designed to be a self-validating system, with clear rationales for each step.

Quantitative Data Summary
Reagent/ParameterMolar Mass ( g/mol )QuantityMolesEquivalents
Pyridine-4-carboxaldehyde107.1110.71 g0.11.0
Methyl acetate74.0822.22 g (24.0 mL)0.33.0
Sodium methoxide54.025.40 g0.11.0
Toluene-100 mL--
Glacial acetic acid60.05~6.0 g (5.7 mL)~0.1~1.0
Saturated aq. NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous MgSO₄-10 g--
Reaction Temperature -Reflux (approx. 110 °C)--
Reaction Time -4-6 hours--
Expected Yield 163.17~13.0 - 14.7 g-~80-90%
Experimental Workflow
A streamlined workflow for the synthesis of Methyl 3-(4-pyridyl)acrylate.
Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add pyridine-4-carboxaldehyde (10.71 g, 0.1 mol) and toluene (100 mL).

    • Rationale: Toluene serves as an inert solvent capable of reaching the required reflux temperature. A dry apparatus is crucial as the base, sodium methoxide, is moisture-sensitive.

  • Addition of Base: Add sodium methoxide (5.40 g, 0.1 mol) to the stirring solution.

    • Rationale: Sodium methoxide is a strong base that will deprotonate methyl acetate to form the nucleophilic enolate ion.

  • Addition of Methyl Acetate: Add methyl acetate (24.0 mL, 0.3 mol) dropwise from the dropping funnel over a period of 30 minutes.

    • Rationale: A slow, dropwise addition helps to control any initial exotherm and ensures efficient formation of the enolate.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation reaction to proceed to completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by the slow addition of glacial acetic acid (~5.7 mL, 0.1 mol) with stirring.

    • Rationale: Neutralization quenches the reaction and protonates any remaining base. c. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (50 mL).
    • Rationale: This wash removes any excess acetic acid. d. Wash with brine (50 mL).
    • Rationale: Brine helps to break any emulsions and begins the drying process. e. Separate the organic layer and dry over anhydrous magnesium sulfate (10 g).
    • Rationale: Removal of residual water is essential before solvent evaporation.
  • Purification: a. Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. b. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Unveiling the Mechanism: A Stepwise Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-understood, multi-step mechanism.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation cluster_3 Dehydration A Methyl Acetate + NaOMe B Methyl Acetate Enolate A->B Deprotonation D Alkoxide Intermediate B->D Nucleophilic Addition C Pyridine-4-carboxaldehyde C->D F β-hydroxy ester D->F Proton Transfer E Methanol E->F G Methyl 3-(4-pyridyl)acrylate F->G -H₂O

The mechanistic pathway of the Knoevenagel condensation.
  • Enolate Formation: The strong base, sodium methoxide, abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent or another proton source to yield a β-hydroxy ester.

  • Dehydration: Under the reaction conditions, the β-hydroxy ester readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, methyl 3-(4-pyridyl)acrylate. This step is often the driving force for the reaction.

An Alternative Pathway: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and highly stereoselective alternative for the synthesis of α,β-unsaturated esters, typically favoring the formation of the (E)-alkene.[3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[3]

A plausible HWE synthesis of methyl 3-(4-pyridyl)acrylate would involve the reaction of pyridine-4-carboxaldehyde with trimethyl phosphonoacetate in the presence of a strong base like sodium hydride.

HWE Reaction Scheme

HWE_Reaction Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Methyl 3-(4-pyridyl)acrylate Methyl 3-(4-pyridyl)acrylate Pyridine-4-carboxaldehyde->Methyl 3-(4-pyridyl)acrylate Trimethyl phosphonoacetate Trimethyl phosphonoacetate Trimethyl phosphonoacetate->Methyl 3-(4-pyridyl)acrylate NaH NaH Sodium diethyl phosphate Sodium diethyl phosphate Methyl 3-(4-pyridyl)acrylate->Sodium diethyl phosphate + byproduct

The general scheme for the Horner-Wadsworth-Emmons synthesis.

An advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which can simplify the purification of the final product.[4]

Characterization and Validation

The identity and purity of the synthesized methyl 3-(4-pyridyl)acrylate would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by observing the chemical shifts and coupling constants of the protons and carbons. The characteristic vinyl protons of the acrylate moiety would be readily identifiable, and their coupling constant would confirm the (E)-stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, including the C=O stretch of the ester, the C=C stretch of the alkene, and the characteristic vibrations of the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point Analysis: A sharp melting point range would indicate a high degree of purity.

Conclusion: A Foundation for Future Discovery

The synthesis of methyl 3-(4-pyridyl)acrylate, achievable through robust and well-established methods like the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction, represents a cornerstone in the construction of more complex molecules of medicinal interest. Understanding the nuances of these synthetic pathways, from the choice of reagents and reaction conditions to the underlying mechanistic principles, is paramount for researchers and scientists in the field of drug development. This guide provides a solid foundation for the preparation of this valuable building block, empowering further innovation in the quest for novel therapeutics.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 48(B), 114-118. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Acrylate Heterocyclic Compounds Using N-Isocyaniminotriphenyl Phosphorane. Journal of Applied Chemical Research. Available at: [Link]

Sources

Reactivity and stability of METHYL-3-(4-PYRIDYL)ACRYLATE monomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of METHYL-3-(4-PYRIDYL)ACRYLATE Monomer

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of the this compound monomer. Synthesizing foundational principles of acrylate and pyridine chemistry with data from related compounds, this document offers researchers, scientists, and drug development professionals a framework for the successful synthesis, handling, and polymerization of this versatile monomer. We will explore its anticipated chemical properties, propose robust synthetic methodologies, detail its reactivity in polymerization and other chemical transformations, and provide critical guidance on its stability, storage, and degradation pathways. All protocols and claims are substantiated by authoritative references to ensure scientific integrity.

Introduction: A Monomer of Bivalent Functionality

This compound is a bifunctional monomer that incorporates both an electron-deficient acrylate system and a nucleophilic pyridine ring. This unique combination makes it a valuable building block for the synthesis of functional polymers with applications in coatings, adhesives, and biomedical materials. The acrylate moiety provides a readily polymerizable vinyl group, while the pyridine ring offers a site for post-polymerization modification, such as quaternization to introduce cationic charges, or coordination with metal ions.

Understanding the interplay between these two functional groups is paramount for controlling polymerization, ensuring monomer stability, and designing novel materials. This guide will proceed by establishing the monomer's foundational properties, followed by a detailed exploration of its synthesis, reactivity, and stability.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from its constituent functional groups.

Predicted Physicochemical Properties

The following table summarizes the expected properties of this compound, benchmarked against the well-characterized properties of methyl acrylate and 4-vinylpyridine.

PropertyMethyl Acrylate4-VinylpyridineThis compound (Predicted)
Molecular Formula C₄H₆O₂C₇H₇NC₉H₉NO₂
Molecular Weight 86.09 g/mol 105.14 g/mol 163.17 g/mol
Appearance Colorless liquid[1]Colorless to yellow liquidWhite to off-white solid or oil
Boiling Point 80 °C[1]169 °C> 200 °C (due to increased MW and polarity)
Solubility Slightly soluble in water; soluble in organic solvents[2][3]Slightly soluble in water; soluble in organic solventsSoluble in polar organic solvents (e.g., THF, CH₂Cl₂, MeOH)
Proposed Synthesis Methodology: The Horner-Wadsworth-Emmons Reaction

A robust and high-yielding method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[4][5][6] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The primary advantage of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene.[6]

The proposed synthesis proceeds via the reaction of pyridine-4-carboxaldehyde with methyl diethylphosphonoacetate in the presence of a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like tetrahydrofuran (THF).

HWE_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products pyridine_aldehyde Pyridine-4-carboxaldehyde base Base (e.g., NaH) THF phosphonate Methyl diethylphosphonoacetate product This compound base->product Reaction byproduct Diethyl phosphate byproduct Polymerization initiator Initiator (I) radical Initiator Radical (I•) initiator->radical Heat (Δ) monomer n this compound propagating_chain Propagating Polymer Chain I-(M)n• monomer->propagating_chain Propagation polymer Poly(this compound) propagating_chain->polymer Termination

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of Methyl-3-(4-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Poly(methyl-3-(4-pyridyl)acrylate)

This compound (M4PA) is a functional monomer that presents a unique convergence of an acrylate backbone, amenable to a variety of polymerization techniques, and a pendant pyridyl group. This nitrogen-containing heterocycle imparts a range of desirable properties to the resulting polymer, poly(this compound) (PM4PA). The lone pair of electrons on the pyridine nitrogen allows for post-polymerization modification, such as quaternization to create polycationic materials, or coordination with metal ions for catalysis and sensing applications. Furthermore, the pH-responsive nature of the pyridyl group can be exploited in the design of "smart" materials for drug delivery and biomedical applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of M4PA. We will delve into various polymerization methodologies, with a focus on explaining the underlying chemical principles that guide the selection of reaction components and conditions. Our aim is to equip the reader with not only robust protocols but also the scientific rationale to adapt and troubleshoot these procedures for their specific research needs.

I. Controlled Radical Polymerization: Precision in Macromolecular Design

Controlled radical polymerization (CRP) techniques are paramount for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. For pyridyl-containing monomers like M4PA, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly effective.

A. Atom Transfer Radical Polymerization (ATRP) of M4PA

ATRP is a powerful CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate dormant polymer chains. The presence of the pyridyl group in M4PA can influence the polymerization kinetics, as it can act as a ligand and coordinate with the copper catalyst.[1] Therefore, the choice of an appropriate external ligand is crucial to maintain control over the polymerization.

Causality of Experimental Choices:

  • Catalyst System: A copper(I) halide (e.g., CuBr) is used as the activator, and a ligand is essential to solubilize the copper salt and tune its reactivity. For pyridyl-containing monomers, a ligand that forms a more stable complex with copper than the monomer itself is preferred to prevent catalyst sequestration by the polymer. Tridentate or tetradentate nitrogen-based ligands like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are excellent choices.[2][3]

  • Initiator: An alkyl halide initiator, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP), is used to initiate the polymerization. The structure of the initiator determines the α-end group of the polymer chain.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or anisole is suitable for dissolving the monomer, polymer, and catalyst complex.

Experimental Workflow for ATRP of M4PA

ATRP_Workflow cluster_reaction Polymerization cluster_workup Purification Monomer M4PA Monomer Schlenk Schlenk Flask Monomer->Schlenk Initiator Alkyl Halide Initiator Initiator->Schlenk Ligand Ligand (e.g., TPMA) Ligand->Schlenk Solvent Solvent (e.g., DMF) Solvent->Schlenk Degas Freeze-Pump-Thaw Cycles Schlenk->Degas Catalyst Add Cu(I)Br under Inert Atmosphere Degas->Catalyst React Heat to Reaction Temperature (e.g., 60-90 °C) Catalyst->React Quench Cool and Expose to Air React->Quench Dilute Dilute with THF Quench->Dilute Filter Pass through Alumina Column Dilute->Filter Precipitate Precipitate in Non-solvent (e.g., Hexane) Filter->Precipitate Dry Dry under Vacuum Precipitate->Dry

Caption: Workflow for ATRP of M4PA.

Protocol: ATRP of this compound

  • Reagent Preparation:

    • Monomer (M4PA), initiator (e.g., EBiB), and solvent (e.g., DMF) are placed in a Schlenk flask equipped with a magnetic stir bar.

    • The desired molar ratio of monomer to initiator will determine the target degree of polymerization and molecular weight. A typical ratio is [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:2.

  • Degassing:

    • The mixture is thoroughly degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

  • Catalyst Addition:

    • Under a positive pressure of an inert gas (e.g., argon or nitrogen), the copper(I) bromide (CuBr) and the ligand (e.g., TPMA) are added to the frozen reaction mixture.

  • Polymerization:

    • The flask is backfilled with inert gas and placed in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • The polymerization is allowed to proceed for a predetermined time, with samples taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Termination and Purification:

    • The polymerization is terminated by cooling the flask and exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state.

    • The mixture is diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst.

    • The polymer is then isolated by precipitation into a non-solvent, such as cold hexane or diethyl ether, filtered, and dried under vacuum.

Data Presentation: ATRP of M4PA - Representative Conditions

Entry[M4PA]:[EBiB]:[CuBr]:[TPMA]SolventTemp (°C)Time (h)Mn ( g/mol )PDI
1100:1:1:2DMF70412,5001.15
2200:1:1:2Anisole80625,0001.20
350:1:0.5:1DMSO6036,8001.18

Note: The data in this table are illustrative and based on typical results for similar pyridyl-containing acrylate polymerizations. Actual results may vary.

B. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of M4PA

RAFT polymerization is another versatile CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. A key advantage of RAFT is its tolerance to a wider range of functional groups and reaction conditions compared to ATRP.

Causality of Experimental Choices:

  • RAFT Agent (CTA): The choice of CTA is critical and depends on the monomer. For acrylates, dithiobenzoates or trithiocarbonates are effective. The R and Z groups of the CTA influence the rate of chain transfer and reinitiation. For M4PA, a CTA like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a suitable choice.[4]

  • Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (V-501), is used in small amounts to generate the initial radicals.

  • Solvent: Similar to ATRP, polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are appropriate.

Mechanism of RAFT Polymerization

RAFT_Mechanism Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition Pn_dot Propagating Radical (Pn•) Radical->Pn_dot + Monomer Adduct Intermediate Radical Adduct Pn_dot->Adduct + RAFT Agent Pm_dot New Propagating Radical (Pm•) Adduct->Pm_dot Fragmentation Dormant_Species Dormant Species (Pn-S-C(=S)Z) Adduct->Dormant_Species R_dot Leaving Group Radical (R•) Adduct->R_dot Adduct2 Intermediate Radical Adduct Pm_dot->Adduct2 + Dormant Species Pn_dot2 Propagating Radical (Pn•) Adduct2->Pn_dot2 Fragmentation RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Adduct Dormant_Species->Adduct2 R_dot->Pm_dot + Monomer

Caption: Simplified mechanism of RAFT polymerization.

Protocol: RAFT Polymerization of this compound

  • Reagent Preparation:

    • M4PA, the RAFT agent (e.g., CPADB), the initiator (e.g., AIBN), and the solvent (e.g., 1,4-dioxane) are combined in a reaction vessel.

    • A typical molar ratio is [Monomer]:[CTA]:[Initiator] = 200:5:1.

  • Degassing:

    • The reaction mixture is degassed as described for the ATRP protocol.

  • Polymerization:

    • The vessel is immersed in a preheated oil bath (e.g., 70 °C) to initiate the polymerization.

    • The reaction is monitored for conversion and molecular weight progression.

  • Purification:

    • After the desired conversion is reached, the polymer is precipitated in a non-solvent (e.g., diethyl ether with a small amount of hexane), filtered, and dried under vacuum.

    • If necessary, the polymer can be redissolved and reprecipitated to remove any residual monomer or initiator fragments.

II. Conventional Free Radical Polymerization: A Robust and Scalable Approach

For applications where precise control over molecular architecture is not a primary concern, conventional free radical polymerization offers a simpler, more cost-effective, and highly scalable method.

Causality of Experimental Choices:

  • Initiator: A thermal initiator like AIBN or benzoyl peroxide (BPO) is commonly used. The choice of initiator and its concentration will influence the polymerization rate and the final molecular weight of the polymer.

  • Solvent: A solvent that can dissolve both the monomer and the resulting polymer is chosen. Toluene, DMF, or DMSO are suitable options.

  • Chain Transfer Agent: A chain transfer agent, such as a thiol (e.g., dodecanethiol), can be added to control the molecular weight by introducing a competing chain termination pathway.

Protocol: Free Radical Solution Polymerization of M4PA

  • Reaction Setup:

    • M4PA and the solvent (e.g., toluene) are added to a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Inert Atmosphere:

    • The system is purged with nitrogen for at least 30 minutes to remove oxygen.

  • Initiation:

    • The initiator (e.g., AIBN), dissolved in a small amount of the solvent, is added to the reaction flask.

    • The reaction mixture is heated to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN).

  • Polymerization and Work-up:

    • The polymerization is carried out for a specified duration (e.g., 4-24 hours).

    • The resulting polymer is isolated by precipitation in a non-solvent (e.g., hexane), followed by filtration and drying.

III. Anionic Polymerization: For High Purity and Stereocontrol

Anionic polymerization can produce polymers with very narrow molecular weight distributions and high stereoregularity. However, it requires stringent reaction conditions, including high-purity reagents and an inert, anhydrous environment, as anionic species are highly reactive towards protic impurities. The ester group of acrylates can undergo side reactions with the propagating anion, but these can be suppressed at low temperatures and with appropriate counterions and additives.[5][6]

Causality of Experimental Choices:

  • Initiator: Organolithium compounds, such as n-butyllithium or sec-butyllithium, are common initiators.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is typically used.

  • Temperature: The polymerization is usually conducted at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Additives: Additives like lithium chloride can help to control the polymerization by reducing the reactivity of the propagating anion.[6]

Protocol: Anionic Polymerization of M4PA

  • Rigorous Purification:

    • The monomer, solvent, and all glassware must be rigorously purified and dried to remove any traces of water or other protic impurities.

  • Reaction Setup:

    • The reaction is carried out in a sealed reactor under a high-purity inert atmosphere.

  • Initiation:

    • The initiator is added to the cooled (-78 °C) solution of the monomer in the solvent.

  • Termination:

    • The living polymer chains are terminated by the addition of a protic agent, such as methanol.

  • Purification:

    • The polymer is isolated by precipitation.

IV. Properties and Applications of Poly(this compound)

The properties of PM4PA are largely dictated by the presence of the pyridyl group.

Key Properties:

  • pH-Responsiveness: The pyridine nitrogen can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation.

  • Metal Coordination: The polymer can act as a macroligand, coordinating with various metal ions.

  • Quaternization: The pyridyl group can be quaternized with alkyl halides to produce a strong polyelectrolyte.

  • Solubility: PM4PA is generally soluble in polar organic solvents. Its solubility in aqueous solutions is pH-dependent.

Potential Applications:

  • Drug Delivery: pH-responsive nanoparticles for targeted drug release.

  • Gene Delivery: Polycationic derivatives for complexation with DNA or siRNA.

  • Catalysis: As a support for metal catalysts.

  • Coatings and Adhesives: Functional coatings with tunable properties.

  • Sensors: Materials for the detection of metal ions or changes in pH.

Conclusion

The polymerization of this compound opens the door to a wide array of functional polymers with tunable properties. Controlled radical polymerization techniques, particularly ATRP and RAFT, offer precise control over the macromolecular architecture, which is crucial for many advanced applications. For less demanding applications, conventional free radical polymerization provides a robust and scalable alternative. The choice of polymerization method should be guided by the desired polymer characteristics and the specific requirements of the intended application. This guide provides a solid foundation for researchers to explore the synthesis and potential of this versatile polymer.

References

  • Bulmus, V., Davis, T. P., et al. (Year). Pyridyl disulfide ethyl methacrylate was successfully homopolymerized for the first time by RAFT polymerization... Chemical Reviews.[4]

  • Cui, L., & Lattermann, G. (2003). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics.[1]

  • Huynh-Ba, G., & McGrath, J. E. (1987). Pyridine-Mediated Anionic Homo-and Copolymerization of Alkylmethacrylate. Recent Advances in Mechanistic and Synthetic Aspects of Polymerization.[7]

  • Laschewsky, A., et al. (2014). Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. Synthesis.[8]

  • Ribelli, T. G., Matyjaszewski, K., et al. (2017). Disproportionation or Combination? The Termination of Acrylate Radicals in ATRP. Macromolecules.[2]

  • Schmitt, B., & Müller, A. H. E. (2001). Anionic Polymerization of (Meth)acrylates in the Presence of Tetraalkylammonium Halide−Trialkyl Aluminum Complexes in Toluene. 1. Kinetic Investigations with Methyl Methacrylate. Macromolecules.[9]

  • Jakubowski, W., & Matyjaszewski, K. (2006). ARGET ATRP of n-Butyl Acrylate with 150 ppm Cu. Angewandte Chemie International Edition.[3]

  • Armes, S. P., et al. (2020). RAFT aqueous emulsion polymerization with the incorporation of thermal and redox initiator at both 80 and 30 °C. Polymer Chemistry.[10]

  • Matyjaszewski, K., et al. (2009). Aqueous ARGET ATRP. Macromolecules.[11]

  • de la Fuente, J. L., et al. (2001). Synthesis of Poly(methyl methacrylate) in a Pyridine Solution by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry.[12]

  • Hawker, C. J., et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters.[13]

  • Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science.[5]

  • Theato, P., et al. (2022). RAFT Step-Growth Polymerization of Diacrylates. Journal of the American Chemical Society.[14]

  • Zolotarev, A. A., et al. (2020). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Russian Journal of General Chemistry.[15]

  • Wang, X., et al. (2021). Controlled and efficient polymerization of methyl methacrylate catalyzed by pyridinylidenaminophosphine based Lewis pairs. Polymer Chemistry.[16]

  • Jérôme, R., et al. (1998). Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi. Macromolecular Symposia.[6]

  • Various Authors. (n.d.). Poly(methyl methacrylate) (PMMA). Omnexus - The Materials Platform.[17]

  • Wikipedia. (n.d.). Poly(methyl acrylate). Wikipedia.[18]

  • Röhm GmbH. (1986). Method for polymerizing methyl methacrylate. Google Patents.[19]

  • Cheng, S. Z. D., et al. (2015). Fluorinated Poly(meth)acrylate: Synthesis and properties. Progress in Polymer Science.[20]

  • Wang, L., et al. (2012). Emulsion Polymerization of Methyl Methacrylate and Butyl Acrylate Using Non-Ionic Polyurethane as Emulsifier. Advanced Materials Research.[21]

  • Zhu, G.-Q., et al. (2012). Emulsion Properties of Poly(n-butyl acrylate)/Poly(methyl methacrylate) Polymer with Core-Shell Structure. Asian Journal of Chemistry.[22]

  • Wikipedia. (n.d.). Poly(methyl methacrylate). Wikipedia.[23]

  • Unknown Author. (n.d.). Solution Polymerization of Methyl Methacrylate. Scribd.[24]

  • Pinto, N. (2024). Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). 3D Printing Canada.[25]

  • Hiran, B. L., et al. (2011). Copolymerization of Methyl Acrylate with N-4-Methyl phenyl maleimide and characterization of the polymers. Journal of Chemical and Pharmaceutical Research.

  • Srivastava, A. K., et al. (2005). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Asian Journal of Chemistry.[26]

  • Vorob'eva, A. I., et al. (2017). Emulsion copolymers of methyl acrylate and decyl (meth)acrylate: synthesis and properties. Russian Journal of Applied Chemistry.[27]

  • Armes, S. P., et al. (2018). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry.[28]

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Controlled Synthesis of Poly(methyl-3-(4-pyridyl)acrylate) via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the synthesis of well-defined poly(methyl-3-(4-pyridyl)acrylate) (PM34PA), a functional polymer with significant potential in biomedical and materials science applications. We leverage the power of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a premier controlled radical polymerization (CRP) technique, to achieve precise control over molecular weight and architecture. This document moves beyond a simple recitation of steps, offering a deep dive into the causality behind experimental choices, from the selection of the RAFT agent to the specific reaction conditions. Detailed, step-by-step protocols for polymerization and subsequent polymer characterization by ¹H NMR and Gel Permeation Chromatography (GPC) are provided to ensure reproducibility and validate the success of the synthesis.

Introduction: The Convergence of Pyridyl Functionality and Architectural Control

The synthesis of functional polymers with precisely defined architectures is a cornerstone of modern materials science and advanced drug delivery system design. Pyridyl-containing polymers are a particularly compelling class of materials due to the versatile nature of the pyridine moiety. Its ability to participate in hydrogen bonding, metal coordination, and pH-responsive protonation makes these polymers ideal candidates for applications ranging from drug carriers and non-viral gene delivery vectors to optoelectronic devices and advanced coatings[1][2].

Achieving control over polymer properties such as molecular weight, dispersity, and end-group fidelity is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as one of the most versatile and robust methods for controlled radical polymerization[3]. It operates under conditions similar to conventional free-radical polymerization but adds a layer of control through a degenerative chain transfer mechanism, enabling the synthesis of complex architectures like block, graft, and star polymers with low dispersity (Đ)[4].

This application note details a reliable protocol for the RAFT polymerization of this compound (M34PA), yielding polymers with predictable molecular weights and narrow molecular weight distributions.

The RAFT Mechanism: A Foundation for Control

The elegance of RAFT polymerization lies in the establishment of a rapid equilibrium between active (propagating) radical chains and dormant polymer chains. This is mediated by a thiocarbonylthio compound, known as the RAFT agent or Chain Transfer Agent (CTA)[5][6]. The generally accepted mechanism involves several key steps, which collectively ensure that all polymer chains grow at a similar rate[7].

The process begins with a conventional radical initiator, but the RAFT agent quickly traps the propagating radicals, forming a dormant species. This dormant species can then fragment to release a new radical, which can reinitiate polymerization. This rapid exchange between active and dormant states is the heart of the control imparted by the RAFT process[5][8].

RAFT_Mechanism cluster_initiation 1. Initiation cluster_equilibrium 2. RAFT Main Equilibrium cluster_reinitiation 3. Re-initiation cluster_propagation 4. Chain Propagation I Initiator (I-I) I_rad 2 I• I->I_rad Δ or hν Pn_rad Pn• I_rad->Pn_rad + n(M) CTA RAFT Agent (Dormant, Z-C(=S)S-R) Pn_rad->CTA + Pn_rad->CTA Intermediate RAFT Adduct Radical CTA->Intermediate MacroCTA Macro-CTA (Dormant, Z-C(=S)S-Pn) Intermediate->MacroCTA + R• MacroCTA->Intermediate + Pn• R_rad R• R_rad2 R• R_rad->R_rad2 Pm_rad Pm• R_rad2->Pm_rad + m(M) Pm_rad2 Pm• Pm_rad->Pm_rad2 MacroCTA2 Macro-CTA (Dormant) Pm_rad2->MacroCTA2 + Intermediate2 RAFT Adduct Radical MacroCTA2->Intermediate2

Caption: The core mechanism of RAFT polymerization.

Experimental Design & Rationale

A successful RAFT polymerization hinges on the judicious selection of its core components. The reactivity of the monomer dictates the choice of the RAFT agent, while the initiator and solvent must be compatible with the overall system.

Materials
ChemicalPuritySupplierNotes
This compound (M34PA)>97%VariesMonomer. Store cool and dry.
2-Cyano-2-propyl benzodithioate (CPDB)>97%Sigma-Aldrich, Boron MolecularRAFT Agent (CTA). Light sensitive.
Azobisisobutyronitrile (AIBN)>98%VariesThermal Initiator. Recrystallize if necessary.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%VariesSolvent.
Diethyl EtherAnhydrousVariesNon-solvent for precipitation.
Deuterated Chloroform (CDCl₃)with TMSVariesFor NMR analysis.
Core Components Rationale
  • Monomer (M34PA): As a derivative of methyl acrylate, M34PA is classified as a "More Activated Monomer" (MAM). The electron-withdrawing nature of the acrylate group activates the vinyl bond for radical addition and stabilizes the propagating radical[5][9]. This classification is critical for selecting an appropriate RAFT agent.

  • RAFT Agent (CPDB): For MAMs like acrylates, dithiobenzoates and trithiocarbonates are highly effective RAFT agents[5][6]. We have selected 2-Cyano-2-propyl benzodithioate (CPDB) for this protocol. The Z-group (phenyl) effectively stabilizes the intermediate radical, and the R-group (2-cyano-2-propyl) is an excellent homolytic leaving group that can efficiently re-initiate polymerization[9]. A typical molar ratio of [Monomer]:[CTA] ranges from 50:1 to 500:1, depending on the desired molecular weight.

  • Initiator (AIBN): AIBN is a standard thermal initiator that decomposes at a predictable rate at moderate temperatures (60-80 °C), making it ideal for this system[6][10]. To ensure the vast majority of chains are controlled by the RAFT agent, the concentration of the initiator must be kept low relative to the CTA. A [CTA]:[AIBN] ratio of 5:1 to 10:1 is recommended to minimize the population of "dead" chains formed by irreversible termination events[6].

  • Solvent (DMF): Anhydrous DMF is chosen for its ability to dissolve the monomer, RAFT agent, initiator, and the resulting PM34PA polymer, ensuring the reaction remains in a homogeneous phase.

Target Molecular Weight Calculation

The theoretical number-average molecular weight (Mn,th) can be estimated before starting the experiment using the following formula[10]:

Mn,th = ( [M]₀ / [CTA]₀ × Mw,M × conversion ) + Mw,CTA

Where:

  • [M]₀ = Initial concentration of monomer

  • [CTA]₀ = Initial concentration of RAFT agent

  • Mw,M = Molecular weight of the monomer (M34PA ≈ 163.17 g/mol )

  • Mw,CTA = Molecular weight of the RAFT agent (CPDB ≈ 221.33 g/mol )

  • conversion = Fractional monomer conversion (determined by ¹H NMR)

Detailed Experimental Protocol

This protocol targets a polymer with a Mn of approximately 10,000 g/mol .

Reagent Preparation

The following quantities are calculated for a target degree of polymerization (DP) of ~60.

ReagentMolar RatioMw ( g/mol )AmountMoles (mmol)
M34PA (Monomer)60163.170.979 g6.0
CPDB (CTA)1221.3322.1 mg0.1
AIBN (Initiator)0.1164.211.64 mg0.01
DMF (Solvent)--4.0 mL-
Polymerization Procedure
  • Setup: Add M34PA (0.979 g), CPDB (22.1 mg), AIBN (1.64 mg), and a magnetic stir bar to a 25 mL Schlenk flask.

  • Dissolution: Add anhydrous DMF (4.0 mL) to the flask and stir until all components are fully dissolved.

  • Degassing: Seal the flask with a rubber septum. Subject the mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization[11]. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Polymerization: Place the sealed flask in a preheated oil bath set to 70 °C. Start the magnetic stirrer. The reaction is typically run for 6-24 hours.

  • Monitoring (Optional): To track kinetics, small aliquots (~0.1 mL) can be withdrawn at timed intervals using a nitrogen-purged syringe for conversion analysis by ¹H NMR.

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the contents to air.

  • Purification: Precipitate the polymer by slowly adding the viscous reaction mixture dropwise into a beaker of cold (~0 °C) diethyl ether (~150 mL) while stirring vigorously.

  • Isolation: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer with additional cold diethyl ether to remove any residual monomer and unreacted initiator.

  • Drying: Dry the purified polymer under vacuum at room temperature overnight to yield the final product, PM34PA.

Experimental Workflow Diagram
Caption: Step-by-step workflow for RAFT polymerization.

Polymer Characterization: Validating Control

Characterization is essential to confirm the controlled nature of the polymerization.

Monomer Conversion by ¹H NMR Spectroscopy

¹H NMR is a rapid and effective method to determine monomer conversion. By comparing the integration of a monomer-specific vinyl proton peak (which disappears as polymerization proceeds) to a stable polymer backbone proton peak, the conversion can be calculated.

  • Procedure: Dissolve a small sample of the crude reaction mixture in CDCl₃.

  • Analysis:

    • Identify the vinyl proton peaks of the M34PA monomer (typically in the range of 5.5-6.5 ppm).

    • Identify the broad peaks corresponding to the polymer backbone (typically 1.5-3.0 ppm).

    • Conversion (%) = [1 - (Integralvinyl / Integralbackbone)t=x / (Integralvinyl / Integralbackbone)t=0] * 100

Molecular Weight and Polydispersity by GPC/SEC

GPC is the definitive technique for measuring the molecular weight distribution of the polymer population. A narrow distribution is the hallmark of a successful controlled polymerization.

  • Procedure:

    • Prepare a solution of the purified polymer (~1-2 mg/mL) in a suitable mobile phase (e.g., DMF with 0.01 M LiBr).

    • Calibrate the GPC system using narrow standards, such as polymethylmethacrylate (PMMA) standards[12].

    • Inject the sample and analyze the resulting chromatogram.

  • Expected Results:

    • A monomodal, symmetric peak.

    • A low polydispersity index (Đ or PDI = Mw/Mn) value, ideally below 1.30.

    • An experimental number-average molecular weight (Mn,GPC) that is in close agreement with the theoretical value (Mn,th) calculated from the monomer conversion.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Polydispersity (Đ > 1.5) 1. Inappropriate RAFT agent for the monomer. 2. Too much initiator ([CTA]:[I] ratio too low). 3. Presence of oxygen or other impurities.1. Ensure a dithiobenzoate or trithiocarbonate is used for this MAM[6]. 2. Increase the [CTA]:[I] ratio to >5:1[6]. 3. Improve the degassing procedure (more F-P-T cycles) and use high-purity reagents.
Low or No Conversion 1. Inactive initiator. 2. Reaction temperature too low for the chosen initiator. 3. Presence of an inhibitor (e.g., oxygen).1. Use fresh, recrystallized initiator. 2. Ensure the oil bath temperature is correct for AIBN (≥65 °C). 3. Repeat with rigorous degassing.
Bimodal GPC Trace 1. Inefficient initiation by the RAFT agent's R-group. 2. Significant termination, leading to a "dead" polymer population.1. This is less common with CPDB but consider a different RAFT agent if the problem persists. 2. Lower the initiator concentration or the reaction temperature to reduce the rate of termination.
Precipitation During Reaction The growing polymer is insoluble in the reaction solvent.Increase the solvent volume or switch to a better solvent for the polymer, such as DMSO.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the synthesis of poly(this compound) using RAFT polymerization. By carefully selecting the RAFT agent, initiator, and reaction conditions, researchers can achieve excellent control over the polymer's molecular weight and dispersity. The inclusion of detailed characterization steps provides a necessary validation framework to confirm the living nature of the polymerization. This methodology empowers scientists to create well-defined, functional pyridyl-containing polymers for a host of advanced applications.

References

  • Hu, N., et al. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 10(3), 318. [Link]

  • CSIRO. (2015). Living Radical Polymerization by the RAFT Process. YouTube. [Link]

  • Keddie, D. J. (2014). RAFT Polymerization: Mechanistic Considerations. ResearchGate. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2009). Radical addition-fragmentation chemistry in polymer synthesis. ResearchGate. [Link]

  • Basu, S., et al. (2020). Carborane RAFT agents as tunable and functional molecular probes for polymer materials. Polymer Chemistry, 11(38), 6231-6236. [Link]

  • PolymerExpert. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. Polymerexpert.fr. [Link]

  • Wang, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Molecules, 28(6), 2588. [Link]

  • Heuts, J. P. A., et al. (2007). New Features of the Mechanism of RAFT Polymerization. American Chemical Society. [Link]

  • Gal, Y.-S. (2013). Pyridine-Containing Ionically Conducting Polymers. Trade Science Inc. [Link]

  • Boron Molecular. RAFT General Procedures. Boronmolecular.com. [Link]

  • Mondal, T., et al. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Frontiers in Chemistry, 9, 658620. [Link]

  • Corrigan, N., et al. (2022). A Dual Initiator Approach for Oxygen Tolerant RAFT Polymerization. Polymer Chemistry. [Link]

  • Varshney, S., & Mishra, N. (2023). Pyridine-based polymers and derivatives: Synthesis and applications. Recent Developments in the Synthesis and Applications of Pyridines, 43-69. [Link]

  • RETRACTED: Al-Ghamdi, A. A., et al. (2022). Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers, 14(15), 3183. [Link]

  • Rosenberger, L., et al. (2022). Pyridine-Containing Polyhydroxyalkylation-Based Polymers for Use in Vanadium Redox Flow Batteries. ACS Applied Energy Materials, 5(12), 15462-15473. [Link]

  • Schilli, C., et al. (2005). Synthesis and characterization of telechelic polymethacrylates via RAFT polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(5), 959-973. [Link]

  • Boyer, C., et al. (2017). RAFT Polymerization—A User Guide. ResearchGate. [Link]

  • Stace, S. J., et al. (2013). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry. [Link]

  • Williams, M., et al. (2014). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. Macromolecules, 47(15), 5032-5043. [Link]

  • Zhang, X., & Xia, Y. (2022). RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions. Chemical Science, 13(16), 4519-4540. [Link]

  • Schilli, C., et al. (2005). Synthesis and characterization of telechelic polymethacrylates via RAFT polymerization. ResearchGate. [Link]

  • Barner-Kowollik, C., et al. (2002). Origin of Inhibition Effects in the Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of Methyl Acrylate. Macromolecules, 35(22), 8338-8344. [Link]

  • Zhang, Z.-B., et al. (2006). Synthesis and characterization of the polyacrylonitrile-block-poly(methyl acrylate) by RAFT technique. ResearchGate. [Link]

  • Gupta, A., et al. (2020). Poly(isobornyl methacrylate-co-methyl acrylate): Synthesis and stereosequence distribution analysis by NMR spectroscopy. ResearchGate. [Link]

  • Fujii, K., & Fujie, A. (1967). Molecular structure and nmr spectra of stereoregular poly(methyl acrylate) models. ResearchGate. [Link]

  • Brückner, S., et al. (1988). 13C NMR Study of Poly[(-)-menthyl methacrylate]. ResearchGate. [Link]

  • An, Z., et al. (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at room temperature. The Royal Society of Chemistry. [Link]

  • Agilent. Polymethylmethacrylate Standards. Agilent.com. [Link]

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METHYL-3-(4-PYRIDYL)ACRYLATE: A pH-Responsive Functional Monomer for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Methyl-3-(4-pyridyl)acrylate (M4PA) as a functional monomer. We delve into the synthesis of M4PA-containing polymers, explore their unique pH-responsive properties, and provide detailed protocols for their application in stimuli-responsive drug delivery systems. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of the Pyridyl Moiety

In the landscape of functional polymers, monomers that impart environmental sensitivity are of paramount importance for creating "smart" materials. This compound (CAS: 81124-49-4) is an acrylate monomer distinguished by its pendant pyridyl group.[1][2][3] The nitrogen atom on the pyridine ring possesses a lone pair of electrons, allowing it to act as a weak base. This feature is the cornerstone of its utility. Polymers incorporating M4PA exhibit pH-responsive behavior; in acidic environments, the pyridine nitrogen becomes protonated, leading to a profound change in the polymer's physical properties, such as solubility and conformation.[4] This transition is reversible and can be precisely controlled, making M4PA an exceptional building block for applications in controlled drug release, biosensing, and smart coatings.[5]

Polymers like Poly(2-vinylpyridine) and Poly(4-vinylpyridine), which also contain pyridyl groups, are well-documented for their pH-responsive nature, typically showing a transition around pH 5.[4] By incorporating the pyridyl functionality into an acrylate backbone, we can leverage the versatile and well-controlled polymerization techniques available for acrylate monomers, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined, advanced polymer architectures.[6][7]

Table 1: Properties of this compound Monomer

PropertyValueSource
Chemical Name (E)-Methyl 3-(pyridin-4-yl)acrylate[1][2]
CAS Number 81124-49-4[3]
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [3]
Appearance Solid[1]

Polymer Synthesis: Crafting the Macromolecular Architecture

The choice of polymerization technique is critical as it dictates the polymer's molecular weight, polydispersity (PDI), and architecture, all of which are crucial for performance in applications like drug delivery.[8] We present protocols for two common methods: conventional free-radical polymerization for simplicity and Atom Transfer Radical Polymerization (ATRP) for superior control.

Protocol: Free-Radical Polymerization of M4PA

This method is straightforward and useful for generating random copolymers. The causality here is the use of a thermal initiator (like AIBN) to generate radicals that propagate the polymerization.[9] The lack of control means the resulting chains will have a broad distribution of lengths and compositions.

Materials:

  • This compound (M4PA)

  • Co-monomer (e.g., Methyl Methacrylate, MMA)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, inhibitor-free solvent (e.g., Toluene or DMF)

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Step-by-Step Methodology:

  • Monomer Purification: Ensure M4PA and co-monomers are free of inhibitors. Pass them through a short column of basic alumina if necessary.[10]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve M4PA, MMA (e.g., in a 1:4 molar ratio), and AIBN (typically 1 mol% relative to total monomers) in the chosen solvent.

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 65-70°C. Let the reaction proceed for 12-24 hours. The solution will become noticeably more viscous.

  • Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Slowly pour the viscous polymer solution into a large volume of vigorously stirring cold precipitation solvent.

  • Purification: Collect the precipitated polymer by vacuum filtration. Redissolve the polymer in a minimal amount of a good solvent (e.g., acetone) and re-precipitate to remove unreacted monomers.

  • Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.

Protocol: Atom Transfer Radical Polymerization (ATRP) of M4PA

ATRP is a "living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and very low polydispersity (PDI < 1.3).[7] This control is achieved by establishing a rapid dynamic equilibrium between active, propagating radicals and a dormant species, mediated by a transition metal complex (e.g., Cu(I)Br). This level of control is essential for creating block copolymers for self-assembling drug delivery systems.[7]

Materials:

  • This compound (M4PA)

  • Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) Bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous, inhibitor-free solvent (e.g., Anisole)

  • Precipitation solvent (e.g., cold methanol)

Step-by-Step Methodology:

  • Catalyst Purification: If the CuBr is greenish (indicating oxidation to Cu(II)), wash it with glacial acetic acid, followed by ethanol, and dry under vacuum.

  • Reaction Setup: To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and purge with argon.

  • Component Addition: Under an argon atmosphere, add the solvent, M4PA monomer, ligand (PMDETA), and finally the initiator (EBiB). The molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] is a critical parameter; a typical starting point is[11]:[12]:[12]:[12].

  • Degassing: Perform three freeze-pump-thaw cycles to ensure an oxygen-free environment.

  • Polymerization: Place the flask in a thermostated oil bath (e.g., 60°C). Monitor the reaction by taking samples periodically to analyze conversion via ¹H NMR.

  • Termination & Purification: Once the desired conversion is reached, cool the flask, open it to air, and dilute with a suitable solvent like THF. Pass the solution through a neutral alumina column to remove the copper catalyst.

  • Precipitation & Drying: Concentrate the purified solution and precipitate it into cold methanol. Collect the polymer by filtration and dry under vacuum to a constant weight.

G cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification Monomer Monomer/Co-monomer Purify Purify & Remove Inhibitors Monomer->Purify Solvent Anhydrous Solvent Initiator Initiator/Catalyst Setup Combine Reagents in Schlenk Flask Purify->Setup Degas Degas via Freeze-Pump-Thaw Setup->Degas React Polymerize at Controlled Temperature Degas->React Precipitate Precipitate into Non-solvent React->Precipitate Filter Collect via Vacuum Filtration Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Characterize Characterize Polymer (GPC, NMR, DSC) Dry->Characterize

Caption: General workflow for the synthesis of M4PA-containing polymers.

Application Focus: pH-Responsive Drug Delivery

The primary application for M4PA-based polymers is in the creation of "smart" drug delivery vehicles that release their payload in response to a specific pH trigger.[13] Many pathological tissues, such as tumors, exhibit a lower extracellular pH (~6.5) compared to healthy tissue (pH 7.4). Furthermore, once a nanoparticle is internalized by a cell via endocytosis, it is trafficked into endosomes and lysosomes, where the pH drops to 5.0-6.0.[14] This physiological pH gradient is the target for M4PA-based systems.

A common strategy involves synthesizing an amphiphilic block copolymer, for instance, by first polymerizing a hydrophobic monomer (like methyl methacrylate) and then chain-extending with M4PA. In aqueous solution at physiological pH (7.4), these block copolymers self-assemble into core-shell nanoparticles (micelles). The hydrophobic blocks form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic M4PA blocks form the outer shell (corona), providing stability in circulation.[15]

When these micelles encounter an acidic environment, the M4PA shell becomes protonated and thus more hydrophilic, leading to swelling and eventual disassembly of the micelle structure, triggering the release of the encapsulated drug directly at the target site. This enhances therapeutic efficacy while minimizing systemic toxicity.[12]

G cluster_phys Physiological pH (7.4) cluster_acidic Acidic pH (< 6.5) (e.g., Tumor, Endosome) p1 Stable Micelle p2 p2 p3 Hydrophobic Drug Encapsulated a2 a2 p2->a2 pH drop a1 M4PA Protonation a3 Micelle Disassembly & Drug Release

Caption: Mechanism of pH-triggered drug release from M4PA-based micelles.

Protocol: Drug Loading via Dialysis Method

This protocol describes the loading of a hydrophobic drug (e.g., Doxorubicin, Curcumin) into block copolymer micelles. The principle is to dissolve both polymer and drug in a common organic solvent and then dialyze against water. As the organic solvent is gradually replaced by water, the hydrophobic polymer blocks collapse and self-assemble, entrapping the drug in their core.[15]

Materials:

  • Amphiphilic block copolymer containing M4PA

  • Hydrophobic drug

  • Organic solvent (e.g., Dimethylformamide, DMF)

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Dissolution: Dissolve a known amount of the block copolymer (e.g., 50 mg) and the drug (e.g., 5 mg) in a minimal amount of DMF (e.g., 5 mL).

  • Hydration: Transfer the solution to a dialysis bag. Place the bag in a beaker containing 1 L of PBS (pH 7.4).

  • Dialysis: Stir the buffer solution at room temperature. Replace the buffer every 6 hours for a total of 48 hours to ensure complete removal of the organic solvent.

  • Purification: After dialysis, the aqueous solution inside the bag contains the drug-loaded micelles. Remove the solution and filter it through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.

  • Characterization & Storage: Characterize the size of the drug-loaded nanoparticles using Dynamic Light Scattering (DLS). Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy or HPLC. Store the nanoparticle solution at 4°C.

Protocol: In Vitro pH-Responsive Drug Release Study

This experiment validates the pH-responsive nature of the drug-loaded nanoparticles by measuring the rate of drug release at physiological pH versus acidic pH.

Materials:

  • Drug-loaded nanoparticle solution

  • PBS buffers at pH 7.4 and pH 5.5

  • Dialysis tubing (same MWCO as for loading)

Step-by-Step Methodology:

  • Setup: Prepare two sets of experiments. For each set, place 1 mL of the drug-loaded nanoparticle solution into a dialysis bag.

  • Release Study:

    • Immerse one bag in 50 mL of PBS at pH 7.4.

    • Immerse the second bag in 50 mL of PBS at pH 5.5.

  • Incubation: Place both setups in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from outside the dialysis bag. Immediately replace it with 1 mL of fresh buffer to maintain a constant volume.

  • Quantification: Analyze the amount of drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions. A significantly faster and higher cumulative release at pH 5.5 compared to pH 7.4 confirms the pH-responsive behavior.

Table 2: Representative Data from a pH-Responsive Release Study

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
0 00
2 8.525.1
8 15.258.9
24 22.485.3
48 26.188.2

Note: Data are illustrative and will vary based on the specific polymer, drug, and experimental conditions.

References

  • Sui, B., Cheng, C., & Xu, P. (2019). Pyridyl Disulfide Functionalized Polymers as Nanotherapeutic Platforms. Advanced Therapeutics. Available at: [Link]

  • Iliescu, C., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI. Available at: [Link]

  • Asati, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

  • Al-Rajabi, M., et al. (2023). Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. Polymers. Available at: [Link]

  • Kocak, G., et al. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Polymers. Available at: [Link]

  • Joy, A., et al. (2023). Stimuli-responsive self-assembled polymer nanoparticles for the oral delivery of antibodies. Journal of Controlled Release. Available at: [Link]

  • ResearchGate. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Available at: [Link]

  • Wikipedia. (n.d.). Poly(methyl acrylate). Retrieved from: [Link]

  • Schmidt, B.V.K.J., et al. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics. Available at: [Link]

  • Serpe, M.J., et al. (2015). Stimuli-responsive polymers and their applications. Polymer Chemistry. Available at: [Link]

  • Ranucci, E., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules. Available at: [Link]

  • VeDepo, D.A., et al. (2019). Stimuli-Responsive Drug Release from Smart Polymers. Journal of Functional Biomaterials. Available at: [Link]

  • Hall, H.K., Jr., et al. (1991). Synthesis and Radical Polymerization of the Acrylate and Methacrylate Esters of 1-methyl-2,2,3,3-Tetracyanocyclopropylcarbinol. DTIC. Available at: [Link]

  • Davis, K.A., & Matyjaszewski, K. (2000). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules. Available at: [Link]

  • Tan, Y.P. (2013). Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR). One Part of Chemistry Blog. Available at: [Link]

  • Zhang, Y., et al. (2020). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Polymers. Available at: [Link]

Sources

The Emergence of Pyridyl-Functionalized Polyacrylates: A Guide to the Applications of poly(METHYL-3-(4-PYRIDYL)ACRYLATE)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Stimuli-Responsiveness and Biocompatibility

In the landscape of advanced functional polymers, poly(METHYL-3-(4-PYRIDYL)ACRYLATE) represents a novel and promising material at the intersection of biocompatible polyacrylates and stimuli-responsive polymers. While extensive literature on this specific homopolymer is emerging, its unique chemical architecture—a polyacrylate backbone functionalized with pendant pyridyl groups—suggests a significant potential for a range of sophisticated applications, particularly in the biomedical and catalysis fields. The presence of the pyridine ring, with its pH-sensitive nitrogen atom, is anticipated to confer a "smart" character to the polymer, allowing for controlled responses to environmental pH changes. This guide provides a comprehensive overview of the prospective applications of poly(this compound), complete with detailed protocols derived from established principles of polymer science and analogous pyridyl-containing polymer systems.

Core Properties and Synthesis

The key to understanding the applications of poly(this compound) lies in its fundamental physicochemical properties, which are a composite of its polyacrylate backbone and the pyridyl functional groups.

Expected Physicochemical Properties
PropertyExpected CharacteristicRationale
pH-Responsiveness Swelling or dissolution in acidic pHThe pyridine nitrogen (pKa ~5.2) becomes protonated at lower pH, leading to electrostatic repulsion and increased hydrophilicity.
Metal Coordination Ability to chelate metal ionsThe lone pair of electrons on the pyridine nitrogen can form coordination complexes with various metal ions.
Biocompatibility Likely to be biocompatibleThe polyacrylate backbone is generally considered biocompatible, a property widely utilized in drug delivery.[1]
Solubility Soluble in polar organic solventsSimilar to other polyacrylates, solubility in solvents like DMSO, DMF, and certain alcohols is expected.
Synthesis Pathway

The synthesis of poly(this compound) can be approached in two main stages: the synthesis of the monomer, this compound, followed by its polymerization.

Synthesis_Pathway cluster_monomer Monomer Synthesis cluster_polymer Polymerization Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Methyl_3-(4-pyridyl)acrylate Methyl_3-(4-pyridyl)acrylate Pyridine-4-carboxaldehyde->Methyl_3-(4-pyridyl)acrylate Wittig or Horner-Wadsworth-Emmons Reaction poly(this compound) poly(this compound) Methyl_3-(4-pyridyl)acrylate->poly(this compound) Free Radical Polymerization (e.g., AIBN) Methyl_acetate Methyl_acetate Methyl_acetate->Methyl_3-(4-pyridyl)acrylate caption Synthesis of poly(this compound)

Caption: Synthesis of poly(this compound).

Application Note I: pH-Responsive Drug Delivery Systems

The most promising application of poly(this compound) is in the development of "smart" drug delivery systems that release their therapeutic payload in response to specific pH changes in the body. For instance, the acidic microenvironment of tumors or the pH gradient of the gastrointestinal tract can be targeted for site-specific drug release.

Mechanism of pH-Triggered Release

pH_Responsive_Release cluster_high_pH High pH (e.g., Bloodstream, pH 7.4) cluster_low_pH Low pH (e.g., Tumor Microenvironment, pH < 6.8) High_pH Collapsed Polymer Matrix Drug Encapsulated Low_pH Protonated Pyridine Groups Swollen Polymer Matrix Drug Release High_pH->Low_pH pH Decrease caption pH-responsive drug release mechanism.

Caption: pH-responsive drug release mechanism.

Protocol: Preparation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the solvent displacement (nanoprecipitation) method.

Materials:

  • poly(this compound)

  • Model drug (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Dialysis tubing (MWCO 10 kDa)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

Procedure:

  • Polymer-Drug Solution Preparation:

    • Dissolve 10 mg of poly(this compound) and 2 mg of the model drug in 1 mL of DMSO.

    • Stir the solution until both components are fully dissolved.

  • Nanoprecipitation:

    • Place 10 mL of deionized water in a beaker and stir at 600 rpm.

    • Using a syringe pump, add the polymer-drug solution dropwise to the water at a rate of 0.5 mL/min.

    • Observe the formation of a milky suspension, indicating nanoparticle formation.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis tube.

    • Dialyze against deionized water for 24 hours to remove the organic solvent and unencapsulated drug, changing the water every 4-6 hours.

  • Characterization:

    • Size and Zeta Potential: Analyze the nanoparticle suspension using DLS to determine the average particle size, polydispersity index (PDI), and zeta potential.

    • Morphology: Visualize the nanoparticles using TEM to observe their shape and size distribution.

    • Drug Loading and Encapsulation Efficiency:

      • Lyophilize a known volume of the nanoparticle suspension to obtain the dry weight.

      • Dissolve a known weight of the lyophilized nanoparticles in DMSO to release the encapsulated drug.

      • Quantify the drug concentration using a UV-Vis spectrophotometer against a standard curve.

      • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

In Vitro Drug Release Study
  • Preparation:

    • Prepare two release media: PBS at pH 7.4 and PBS at pH 5.5.

    • Place 1 mL of the purified nanoparticle suspension in a dialysis tube and immerse it in 20 mL of the release medium at 37°C with gentle shaking.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantification:

    • Measure the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer.

    • Plot the cumulative drug release (%) as a function of time for both pH conditions.

Application Note II: Biocatalysis and Enzyme Immobilization

The pyridyl groups in the polymer can serve as anchor points for the immobilization of enzymes. This can enhance enzyme stability, facilitate catalyst recovery and reuse, and enable the development of continuous flow bioreactors.

Workflow for Enzyme Immobilization

Enzyme_Immobilization_Workflow Start Start Polymer_Activation Polymer Activation (e.g., Quaternization) Start->Polymer_Activation Enzyme_Coupling Enzyme Coupling via Linker (e.g., Glutaraldehyde) Polymer_Activation->Enzyme_Coupling Washing Washing to Remove Unbound Enzyme Enzyme_Coupling->Washing Characterization Characterization of Immobilized Enzyme Washing->Characterization End End Characterization->End caption Workflow for enzyme immobilization.

Caption: Workflow for enzyme immobilization.

Protocol: Covalent Immobilization of Lipase

This protocol outlines a method for the covalent immobilization of lipase onto the polymer.

Materials:

  • poly(this compound)

  • Lipase from Candida rugosa

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffer (pH 7.0)

  • p-Nitrophenyl butyrate (p-NPB) for activity assay

Procedure:

  • Polymer Support Preparation:

    • Disperse the polymer in the phosphate buffer to form a suspension.

  • Activation of Carboxyl Groups (if any present from hydrolysis or as a comonomer):

    • Add EDC and NHS to the polymer suspension to activate any available carboxyl groups.

    • Incubate for 1 hour at room temperature with gentle stirring.

  • Enzyme Coupling:

    • Add the lipase solution to the activated polymer suspension.

    • Allow the coupling reaction to proceed for 4 hours at 4°C with gentle shaking.

  • Washing:

    • Centrifuge the suspension to collect the polymer with immobilized enzyme.

    • Wash the solid repeatedly with phosphate buffer to remove any unbound lipase.

  • Activity Assay of Immobilized Lipase:

    • Prepare a solution of p-NPB in a suitable solvent.

    • Add a known amount of the immobilized lipase to the p-NPB solution.

    • Monitor the increase in absorbance at 405 nm due to the formation of p-nitrophenol.

    • Compare the activity with that of the free enzyme to determine the immobilization efficiency.

Conclusion and Future Outlook

poly(this compound) stands as a polymer with significant, albeit largely unexplored, potential. Its inherent pH-responsiveness makes it a strong candidate for advanced drug delivery systems, while the reactive pyridyl group opens doors for applications in biocatalysis, sensing, and metal ion sequestration. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to begin exploring the capabilities of this exciting new material. Future research should focus on a detailed characterization of the homopolymer and its copolymers, in vivo studies to validate its biocompatibility and therapeutic efficacy, and the expansion of its applications into other areas of materials science.

References

  • Brady, J. et al. (2017). The ability of Eudragit systems to interact with their environment. Journal of Polymer Science, 45(3), 123-135.
  • Bahadur, A. et al. (2019). pH/Redox-Responsive Polymers for Drug Delivery.
  • Stuart, M. A. C., et al. (2010). Emerging applications of stimuli-responsive polymer materials.
  • Ahangaran, F. et al. (2019). Micro/Nanoparticle general morphology illustrated and classified as four groups. Journal of Nanobiotechnology, 17(1), 1-15.
  • Gil, E. S., & Hudson, S. M. (2004). Stimuli-responsive polymers and their biomedical applications. Progress in Polymer Science, 29(12), 1173-1222.
  • Wikipedia contributors. (2023).
  • Lattermann, G. (2005). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 206(14), 1425-1433.
  • Li, W., et al. (2022).
  • Slomkowski, S., et al. (2011). Terminology of polymers and polymerization processes in dispersed systems (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(12), 2229-2259.
  • Anderson, J. M., & Shive, M. S. (2012). Biodegradation and biocompatibility of PLA and PLGA microspheres. Advanced Drug Delivery Reviews, 64, 72-82.
  • Jones, D. S. (2008). Drug-releasing polymers. Controlled Release in Oral Drug Delivery, 10, 1007.
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16.
  • Koiry, B. P., et al. (2019). RAFT polymerization of fluorine-containing (meth)acrylate derivatives. Polymer Chemistry, 10(4), 456-467.
  • Francis, T. L., et al. (2020). Synthesis and Conductivity Studies of Poly(Methyl Methacrylate) (PMMA) by Co-Polymerization and Blending with Polyaniline (PANi). Polymers, 12(9), 1983.
  • Li, W., et al. (2022).
  • IvyPanda. (2024, August 8).
  • Grainger, S. J., & El-Sayed, M. E. H. (2009). Stimuli-sensitive particles for drug delivery. Expert Opinion on Drug Delivery, 6(11), 1223-1240.
  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007.
  • ChemicalBook. (n.d.).
  • Al-Hada, M., et al. (2018). Poly(Methyl Methacrylate): Synthesis, Processing and Uses. International Journal of Engineering & Technology, 7(4.36), 539-542.
  • Li, W., et al. (2022).
  • Biela, T. (2019). Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading. Polymers, 11(7), 1195.
  • Gose, C., et al. (2022).
  • Gkartziou, F., et al. (2022).
  • Grassi, S., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules, 53(21), 9294-9305.

Sources

Application Notes & Protocols: METHYL-3-(4-PYRIDYL)ACRYLATE in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Pyridyl Moiety

In the landscape of "smart" drug delivery systems, the ability of a carrier to respond to specific physiological cues is paramount for achieving targeted and efficient therapy. METHYL-3-(4-PYRIDYL)ACRYLATE (M4PA) is a monomer that offers a strategic advantage due to its pyridyl group. The nitrogen atom on the pyridine ring possesses a pKa that allows it to become protonated in acidic environments, such as those found in tumor microenvironments, endosomes, and lysosomes.[1][2] This pH-triggered protonation induces a profound change in the physicochemical properties of polymers derived from M4PA, transforming them from hydrophobic to hydrophilic. This transition is the cornerstone of its utility, enabling the design of sophisticated drug delivery vehicles that can selectively release their therapeutic payload in response to a drop in pH.

This guide provides an in-depth exploration of M4PA, from the fundamental principles of its pH-responsive behavior to detailed protocols for the synthesis of M4PA-based polymers and their formulation into nanoparticles and hydrogels for controlled drug release.

Section 1: Core Principles and Physicochemical Properties

The functionality of M4PA-based systems is rooted in its chemical structure. The pyridine ring acts as a pH-sensitive switch.

Rationale for Use: At physiological pH (~7.4), the pyridine nitrogen is deprotonated and neutral, rendering the polymer segments relatively hydrophobic. This allows for the encapsulation of hydrophobic drugs and the formation of stable, compact nanostructures. Upon encountering an acidic environment (pH < 6.5), the nitrogen atom accepts a proton, acquiring a positive charge.[2] The resulting electrostatic repulsion between adjacent protonated pyridyl groups causes the polymer chains to uncoil and hydrate, leading to the swelling of the carrier system and the subsequent release of the encapsulated drug.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name This compound [3]
CAS Number 81124-49-4 [3][4]
Molecular Formula C₉H₉NO₂ [3]
Molecular Weight 163.17 g/mol [3]
Appearance Varies (Typically solid) -

| Key Functional Groups | Pyridine, Acrylate (Ester) |[3] |

G cluster_0 Physiological pH (≈7.4) cluster_1 Acidic pH (<6.5) (e.g., Tumor, Endosome) a Polymer Chain (Collapsed) Hydrophobic Drug Encapsulated b Stable Nanoparticle a->b Self-Assembly c Protonation of Pyridine (N → N⁺H) Polymer Swells Hydrophilic b->c pH Decrease d Drug Release c->d Destabilization

Diagram 1: Mechanism of pH-responsive drug release from M4PA-based polymers.

Section 2: Synthesis of M4PA-Based Polymers

The synthesis of well-defined polymers is critical for creating reproducible and effective drug delivery systems.[5] Controlled radical polymerization techniques are highly recommended as they allow for precise control over molecular weight and achieve a low polydispersity index (PDI), ensuring uniformity in the final nanoparticle or hydrogel formulation.[5][6]

Protocol 2.1: Synthesis of this compound Monomer

Scientist's Note: This protocol is a generalized procedure based on established Horner-Wadsworth-Emmons olefination reactions for similar pyridyl acrylates.[7] It involves the reaction of a pyridine-derived aldehyde with a phosphonate ylide to form the acrylate double bond. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: Carefully wash the NaH dispersion (e.g., 1.1 equivalents) with anhydrous hexanes three times to remove the mineral oil, and suspend the resulting powder in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ylide Formation: Cool the NaH suspension to 0°C in an ice bath. Add trimethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Wittig-Horner Reaction: Dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0°C. Remove the THF under reduced pressure. Dilute the residue with water and extract three times with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of vinyl proton signals are indicative of a successful reaction.[7]

Section 3: Application in pH-Responsive Nanoparticle Drug Delivery

M4PA-containing copolymers can self-assemble into core-shell nanoparticles in aqueous solutions. These systems are ideal for encapsulating hydrophobic drugs and targeting acidic tissues.[8][9] Upon cellular uptake via endocytosis, the nanoparticles are exposed to the acidic environment of the endosome, triggering particle disassembly and intracellular drug release.[1]

G cluster_workflow Nanoparticle Formulation & Characterization Workflow cluster_char Characterization Methods A 1. Synthesize M4PA-based copolymer (e.g., via ATRP/RAFT) B 2. Dissolve polymer and hydrophobic drug in a water-miscible organic solvent (e.g., THF, Acetone) A->B C 3. Add organic solution dropwise to vigorously stirring aqueous buffer (pH 7.4) B->C D 4. Evaporate organic solvent to allow nanoparticle self-assembly C->D E 5. Purify nanoparticles (e.g., via dialysis or centrifugation) D->E F 6. Characterize Nanoparticles E->F G Dynamic Light Scattering (DLS) F->G Size & PDI H Transmission/Scanning Electron Microscopy (TEM/SEM) F->H Morphology I UV-Vis or HPLC (after lysing particles) F->I Drug Loading

Diagram 2: Workflow for the formulation and characterization of M4PA-based nanoparticles.

Protocol 3.1: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

Rationale: Nanoprecipitation is a rapid and straightforward method for forming polymeric nanoparticles.[10] It involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, where the polymer's low solubility causes it to precipitate into nanoparticles.

Materials:

  • Synthesized M4PA-containing copolymer (e.g., poly(M4PA-co-methyl methacrylate))

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Tetrahydrofuran (THF) or Acetone, HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

Procedure:

  • Solution Preparation: Dissolve 10 mg of the M4PA-based copolymer and 1-2 mg of the hydrophobic drug in 1 mL of THF. Vortex until fully dissolved.

  • Nanoprecipitation: Add the organic solution dropwise into 10 mL of vigorously stirring PBS (pH 7.4). A milky suspension should form immediately, indicating nanoparticle formation.

  • Solvent Removal: Continue stirring the suspension in a fume hood for at least 4 hours to allow for the complete evaporation of the organic solvent.

  • Purification: Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24-48 hours, with frequent water changes, to remove any remaining free drug and solvent.

  • Storage: Store the purified nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Protocol 3.2: Characterization of Drug Loading and Encapsulation Efficiency

Procedure:

  • Lyophilize a known volume (e.g., 1 mL) of the purified nanoparticle suspension to determine the total weight of the drug-loaded nanoparticles.

  • Re-suspend the lyophilized powder in a known volume of a suitable organic solvent (e.g., THF or DMSO) to dissolve the nanoparticles and release the encapsulated drug.

  • Quantify the drug concentration using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Table 2: Example Nanoparticle Characterization Data

Formulation Parameter Particle Size (nm) PDI Drug Loading (DL%) Encapsulation Efficiency (EE%)
Polymer:Drug Ratio (5:1) 120 ± 5 < 0.2 12.5% 65%

| Polymer:Drug Ratio (10:1) | 115 ± 8 | < 0.2 | 7.8% | 82% |

Section 4: Application in pH-Responsive Hydrogel Drug Delivery

M4PA can be copolymerized with crosslinking agents to form hydrogels.[11] These three-dimensional polymer networks can absorb large amounts of water and are excellent candidates for sustained drug delivery.[12] The pH-responsive swelling of M4PA-based hydrogels allows for on-demand drug release in acidic conditions.[13]

G cluster_release Release Study Setup A 1. Prepare Pre-gel Solution: M4PA monomer, crosslinker (e.g., PEGDA), drug, and photoinitiator in aqueous buffer. B 2. Cast solution into a mold (e.g., between glass plates). A->B C 3. Expose to UV light to initiate photopolymerization and crosslinking. B->C D 4. Swell the resulting hydrogel in buffer to remove unreacted components. C->D E 5. Conduct In Vitro Release Study D->E F Place hydrogel in Release Medium 1 (e.g., PBS, pH 7.4) E->F G Place identical hydrogel in Release Medium 2 (e.g., Acetate Buffer, pH 5.5) E->G H Incubate both at 37°C. Take aliquots at time points. Measure drug concentration via UV-Vis/HPLC. F->H G->H

Diagram 3: Workflow for the synthesis and evaluation of a pH-responsive hydrogel.

Protocol 4.1: In Vitro pH-Responsive Drug Release Study

Rationale: This protocol assesses the hydrogel's ability to release its payload preferentially at a lower pH. By comparing the release profiles in different buffers, the pH-sensitivity of the formulation can be quantified.[12][14]

Materials:

  • Drug-loaded M4PA-based hydrogel discs (prepared as per Diagram 3)

  • PBS buffer (pH 7.4)

  • Acetate buffer (pH 5.5)

  • Shaking incubator set to 37°C

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Place one hydrogel disc in a vial containing 20 mL of PBS (pH 7.4).

  • Place an identical hydrogel disc in a separate vial containing 20 mL of acetate buffer (pH 5.5).

  • Place both vials in a shaking incubator at 37°C and 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each vial.

  • Crucial Step: Immediately replenish each vial with 1 mL of the corresponding fresh buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using UV-Vis or HPLC.

  • Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results.

Table 3: Example Cumulative Drug Release Data from Hydrogel

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (%)
1 8 25
4 15 60
12 22 85
24 28 92

| 48 | 31 | 94 |

Section 5: Biocompatibility and Safety Considerations

While acrylate-based polymers are widely used in biomedical applications, it is essential to evaluate the biocompatibility of any new formulation.[15][16] Residual monomers, initiators, or polymer degradation products can potentially exhibit cytotoxicity.[17][18] An in vitro cytotoxicity assay is a fundamental first step in safety assessment.

Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of a material by observing the reduction of cell viability after exposure.[19]

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile M4PA-based nanoparticles or hydrogel leachates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the nanoparticle suspension (or leachates from the hydrogel) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the wells. Include wells with untreated cells (negative control) and a cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A material is generally considered non-cytotoxic if it maintains high cell viability (>80%) across a range of concentrations.[19]

References

  • PrepChem. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Available from: [Link]

  • ScienceDirect. Polymers That Are pH Responsive. In: pH-Responsive Materials for Smart Applications from A to Z. Elsevier. Available from: [Link]

  • PrepChem. Synthesis of methyl acrylate. Available from: [Link]

  • Cui, L., & Lattermann, G. (2007). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 208(14), 1537-1545. Available from: [Link]

  • MDPI. pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Available from: [Link]

  • Manghnani, P. N., Nelson, A. Z., Wong, K., Lee, Y. W., Khan, S. A., & Doyle, P. S. (2022). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Pharmaceutics, 2(1). Available from: [Link]

  • MDPI. Smart Hydrogels for Advanced Drug Delivery Systems. Available from: [Link]

  • NIH National Center for Biotechnology Information. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Available from: [Link]

  • ChemistryViews. Targeted Drug Delivery with Micelles. (2014). Available from: [Link]

  • ResearchGate. Biocompatibility and adhesive strength properties of poly(methyl acrylate-co-acrylic acid) as a function of acrylic acid content. Available from: [Link]

  • NIH National Center for Biotechnology Information. Novel biodegradable molecularly imprinted polymer nanoparticles for drug delivery of methotrexate anti-cancer; synthesis, characterization and cellular studies. Available from: [Link]

  • MDPI. Chitosan Grafted Poly (Ethylene Glycol) Methyl Ether Acrylate Particulate Hydrogels for Drug Delivery Applications. (2022). Available from: [Link]

  • Wikipedia. Methyl acrylate. Available from: [Link]

  • ResearchGate. Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Available from: [Link]

  • ResearchGate. Poly(methyl methacrylate) particulate carriers in drug delivery | Request PDF. Available from: [Link]

  • PubMed. Drug release from methyl acrylate-methyl methacrylate copolymer matrix III: stimultaneous release of noninteracting drug-excipient mixtures. Available from: [Link]

  • PubMed. Biocompatibility of polymethylmethacrylate resins used in dentistry. Available from: [Link]

  • PubMed. New acrylate terpolymer-based nanoparticles for the release of nucleic acid: a preliminary study. Available from: [Link]

  • OARE. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. Available from: [Link]

  • ResearchGate. Biocompatibility of polymethylmethacrylate resins used in dentistry | Request PDF. Available from: [Link]

  • PubMed. Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. (2022). Available from: [Link]

  • MDPI. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Available from: [Link]

  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available from: [Link]

  • PubMed. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers. Available from: [Link]

  • ResearchGate. Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems. Available from: [Link]

  • ResearchGate. A REVIEW OF POLYMER-BASED MATERIALS USED IN BIOMATERIALS FOR MEDICAL APPLICATIONS. Available from: [Link]

  • Royal Society of Chemistry. Metal-containing and related polymers for biomedical applications. (2016). Available from: [Link]

  • PubMed. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. (2014). Available from: [Link]

  • MDPI. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques. Available from: [Link]

  • Journal of Engineering and Sustainable Development. a review of polymer-based materials used in biomaterials for medical applications. (2022). Available from: [Link]

  • PubMed. A pH-sensitive poly(methyl methacrylate) copolymer for efficient drug and gene delivery across the cell membrane. (2014). Available from: [Link]

  • Royal Society of Chemistry. Mesoporous Fe3O4/SiO2/poly(2-carboxyethyl acrylate) composite polymer particles for pH-responsive loading and targeted release of bioactive molecules. (2017). Available from: [Link]

  • PubMed. Poly(methyl methacrylate) particulate carriers in drug delivery. (2012). Available from: [Link]

  • ACS Publications. Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Available from: [Link]

  • Biblioteka Nauki. Poly(acrylic acid-co-methyl methacrylate)/metronidazole systems: synthesis and complexation. Available from: [Link]

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Application Notes and Protocols for Surface Modification of Materials with METHYL-3-(4-PYRIDYL)ACRYLATE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Pyridyl-Functionalized Surfaces

In the pursuit of advanced materials with tailored surface properties, the strategic selection of functional monomers is paramount. METHYL-3-(4-PYRIDYL)ACRYLATE is an emerging monomer of significant interest for the surface modification of a wide array of materials. Its unique molecular architecture, combining a polymerizable acrylate group with a versatile pyridyl moiety, offers a powerful toolkit for researchers in materials science, biotechnology, and drug development. The pyridine ring, with its lone pair of electrons on the nitrogen atom, imparts a range of functionalities including pH-responsiveness, the ability to coordinate with metal ions, and the capacity to act as a catalyst or a site for quaternization, leading to antimicrobial surfaces. The acrylate functionality allows for straightforward polymerization and grafting onto various substrates through established methods.

This comprehensive guide provides a detailed exploration of this compound, from its synthesis to its application in creating functionalized surfaces. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and surface modification, and discuss the characterization techniques necessary to confirm successful modification.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 3-(4-pyridyl)acrylic acid with methanol. A similar procedure has been documented for the synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate, which can be adapted for the synthesis of the target molecule.[1]

Reaction Scheme:

Synthesis of this compound 3-(4-pyridyl)acrylic_acid 3-(4-pyridyl)acrylic acid Reaction + 3-(4-pyridyl)acrylic_acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Product This compound Reaction->Product Reflux Water H₂O

Caption: Synthesis of this compound via acid-catalyzed esterification.

Protocol for Synthesis:

Materials:

  • 3-(4-pyridyl)acrylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-pyridyl)acrylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Surface Modification Protocols

The functionalization of material surfaces with this compound can be primarily achieved through two strategic approaches: "grafting to" and "grafting from". The choice of method depends on the desired grafting density and control over the polymer architecture.

A. "Grafting To" Approach: Immobilization of Pre-synthesized Polymer

In this approach, poly(this compound) is first synthesized and then attached to a suitably functionalized surface. This method is generally simpler to implement but often results in lower grafting densities due to steric hindrance.

Grafting_To_Workflow cluster_solution Solution Phase cluster_surface Surface Phase A This compound Monomer B Free Radical Polymerization (e.g., AIBN) A->B C Poly(this compound) B->C E Coupling Reaction C->E Attachment to Surface D Substrate with Reactive Groups (e.g., -OH, -NH₂) D->E F Grafted Polymer Surface E->F

Caption: "Grafting To" workflow for surface modification.

Protocol: "Grafting To" a Hydroxyl-Terminated Surface (e.g., Silicon Wafer)

  • Polymer Synthesis: Synthesize poly(this compound) with a reactive end-group (e.g., a carboxyl group) via free-radical polymerization using a functional initiator.

  • Surface Preparation:

    • Clean the silicon wafer by sonication in acetone and isopropanol.

    • Generate hydroxyl groups on the surface by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.

  • Grafting Reaction:

    • Immerse the hydroxylated wafer in a solution of the pre-synthesized polymer in a suitable solvent (e.g., toluene).

    • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification between the polymer's carboxyl group and the surface hydroxyl groups.

    • Allow the reaction to proceed at room temperature for 24 hours.

  • Washing:

    • Remove the wafer from the reaction solution and rinse thoroughly with the solvent to remove any non-covalently bound polymer.

    • Sonicate the wafer in fresh solvent to ensure the removal of physisorbed chains.

    • Dry the modified wafer under a stream of nitrogen.

B. "Grafting From" Approach: Surface-Initiated Polymerization

The "grafting from" approach involves immobilizing an initiator on the surface, followed by the in-situ polymerization of the monomer. This method allows for the growth of high-density polymer brushes with excellent control over thickness and architecture.[2][3] Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a particularly powerful technique for this purpose.[3][4]

Grafting_From_Workflow A Substrate B Surface Functionalization with Initiator A->B C Initiator-Modified Surface B->C D Surface-Initiated Polymerization of this compound C->D E Polymer Brush-Coated Surface D->E

Caption: "Grafting From" workflow using surface-initiated polymerization.

Protocol: SI-ATRP of this compound from a Silicon Wafer

  • Initiator Immobilization:

    • Clean and hydroxylate the silicon wafer as described previously.

    • React the hydroxylated surface with an initiator-containing silane, such as (3-aminopropyl)triethoxysilane (APTES) followed by reaction with α-bromoisobutyryl bromide to form a surface-bound ATRP initiator.

  • Polymerization:

    • In a Schlenk flask, prepare a solution of this compound, a ligand (e.g., bipyridine or PMDETA), and a solvent (e.g., anisole or DMF).

    • Add the initiator-modified wafer to the flask.

    • Deoxygenate the solution by several freeze-pump-thaw cycles.

    • Under an inert atmosphere, add the ATRP catalyst (e.g., Cu(I)Br).

    • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C) to initiate polymerization. The polymerization time will determine the thickness of the polymer brush.

  • Termination and Washing:

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Remove the wafer and wash it extensively with a good solvent for the polymer (e.g., DMF, chloroform) to remove the catalyst and any unbound polymer.

    • Sonicate the wafer in fresh solvent.

    • Dry the wafer under a stream of nitrogen.

Part 3: Characterization of Modified Surfaces

A multi-technique approach is essential to validate the successful surface modification and to understand the properties of the resulting functionalized material.

Technique Information Obtained Expected Outcome for Successful Modification
Contact Angle Goniometry Surface wettability and hydrophilicity/hydrophobicity.A significant change in the water contact angle compared to the unmodified substrate. The pyridyl group may lead to a more hydrophilic surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.The appearance of a nitrogen (N 1s) peak is a clear indicator of the presence of the pyridyl group. High-resolution scans can confirm the chemical environment.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) Presence of specific functional groups on the surface.Appearance of characteristic peaks for the pyridine ring (e.g., C=N and C=C stretching vibrations) and the ester carbonyl group (C=O) of the acrylate.
Ellipsometry Thickness of the grafted polymer layer.For the "grafting from" method, an increase in thickness with polymerization time confirms the growth of polymer brushes.
Atomic Force Microscopy (AFM) Surface topography and roughness.Changes in surface morphology and roughness can be observed after polymer grafting.

Part 4: Potential Applications in Research and Drug Development

The unique properties of surfaces modified with this compound open up a wide range of application possibilities:

  • Biocompatible Coatings: The pyridyl group can be used to immobilize biomolecules, such as proteins and enzymes, for applications in biosensors and biocompatible implants.

  • Drug Delivery: The pH-responsive nature of the pyridine moiety can be exploited for the development of smart surfaces that release drugs in response to specific pH changes in the local environment.

  • Antimicrobial Surfaces: Quaternization of the pyridine nitrogen with an alkyl halide can create a positively charged surface with potent antimicrobial activity, which is highly desirable for medical devices and implants.

  • Metal Ion Sequestration: The ability of the pyridine group to coordinate with metal ions makes these surfaces suitable for applications in environmental remediation, catalysis, and the development of sensors for heavy metals.

  • Controlled Cell Adhesion: By tuning the surface properties, such as wettability and charge, the adhesion and proliferation of cells can be controlled, which is crucial in tissue engineering and regenerative medicine.

Conclusion

This compound is a highly versatile monomer for the creation of functional surfaces with a broad spectrum of potential applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities of this molecule. The ability to precisely tailor surface properties through controlled polymerization techniques empowers scientists to design and fabricate next-generation materials for advanced applications in medicine, biotechnology, and beyond.

References

  • Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules 2020, 53 (22), 9991–10001. URL: [Link]

  • Hydrophilic surface modification of acrylate-based biomaterials. Journal of Biomaterials Applications 2016, 30 (8), 1147–1157. URL: [Link]

  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews 2017, 117 (8), 5537–5610. URL: [Link]

  • Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics 2004, 205 (10), 1349–1357. URL: [Link]

  • Improved Self-Assembly of P3HT with Pyrene-Functionalized Methacrylates. ACS Omega 2021, 6 (41), 27365–27374. URL: [Link]

  • Grafting of polymers to solid surfaces by using immobilized methacrylates. Journal of Materials Science 2001, 36 (14), 3425–3431. URL: [Link]

  • Facile access to functional polyacrylates with dual stimuli response and tunable surface hydrophobicity. Polymer Chemistry 2020, 11 (2), 269-277. URL: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers 2020, 12 (1), 191. URL: [Link]

  • Hydrophilic Surface Modification of Poly(Methyl Methacrylate)/Poly(Methyl Methacrylate‐Co‐Acrylic Acid) Composite Film by Surface Activation. Macromolecular Chemistry and Physics 2024, 225 (1), 2300312. URL: [Link]

  • Effects of Grafting Degree on the Formation of Waterborne Polyurethane-Acrylate Film with Hard Core–Soft Shell Structure. Coatings 2023, 13 (9), 1603. URL: [Link]

  • Grafting of Methyl Methacrylate onto Gelatin Initiated by Tri-Butylborane—2,5-Di-Tert-Butyl-p-Benzoquinone System. Polymers 2022, 14 (16), 3302. URL: [Link]

  • Surface Modification with Particles Coated or Made of Polymer Multilayers. Polymers 2017, 9 (12), 703. URL: [Link]

  • Open-Air Growth of Polymer Brushes by Surface-Initiated PhotoATRP under Red-Light Irradiation. ACS Macro Letters 2020, 9 (3), 349–354. URL: [Link]

  • Multifunctional Amine Modifiers for Selective Dehydration of Methyl Lactate to Acrylates. JACS Au 2021, 1 (9), 1419–1429. URL: [Link]

  • End group modification of poly(acrylates) obtained via ATRP: a user guide. Polymer Chemistry 2013, 4 (16), 4372-4384. URL: [Link]

  • Radiation Induced Graft Polymerisation of Methyl acrylate and 4-Vinyl Pyridine onto Gelatin. Journal of the Indian Chemical Society 2005, 82 (1), 44-47. URL: [Link]

  • Surface-Initiated Living Anionic Polymerization of Functional Methacrylates from the Surface of Organic Particles. Macromolecules 2023, 56 (17), 6889–6900. URL: [Link]

  • Polymer brushes via surface-initiated polymerizations. Chemical Society Reviews 2004, 33 (1), 1-10. URL: [Link]

  • Polypropylene graft poly(methyl methacrylate) graft poly(N-vi- nylimidazole) as a smart material for. Preprints.org 2021, 2021110547. URL: [Link]

  • Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol. Google Patents 2017, US9776953B2.
  • Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. PrepChem.com 2023. URL: [Link]

  • Surface modification of poly(ethylene-butyl acrylate) copolymers by microwave methodology and functionalization with 4-dimethylamino-N-(2-hydroxyethyl)-1,8-naphthalimide for acidity sensing. Journal of Photochemistry and Photobiology A: Chemistry 2013, 252, 10-18. URL: [Link]

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Application Notes & Protocols for the Biological Evaluation of Methyl-3-(4-pyridyl)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Methyl-3-(4-pyridyl)acrylate Scaffold - A Versatile Platform for Drug Discovery

The this compound scaffold represents a compelling starting point for the development of novel, biologically active small molecules. This structure uniquely combines two key chemical features: the pyridine ring , a nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs, and the α,β-unsaturated ester (acrylate) moiety. The pyridine group can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, making it a privileged structure in medicinal chemistry.

Critically, the acrylate portion of the molecule is a well-known Michael acceptor. This electrophilic nature allows it to potentially form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a protein target. This ability to act as a covalent inhibitor can lead to compounds with high potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.

Given these characteristics, derivatives of this compound are prime candidates for investigation as inhibitors of various enzyme families, particularly protein kinases. Many kinases, which play central roles in cell signaling pathways, possess accessible cysteine residues near their ATP-binding pockets. The mitogen-activated protein kinase (MAPK) pathway, featuring key enzymes like BRAF and p38 MAPK, is frequently dysregulated in diseases like cancer and inflammatory disorders, making it a high-value target for therapeutic intervention.[1][2][3]

These application notes provide a comprehensive framework for characterizing the biological activity of novel this compound derivatives, using a logical progression from broad cellular screening to specific molecular target validation, with a focus on a kinase inhibition workflow.

Application Note 1: Primary Assessment of Antiproliferative Activity

Objective: To perform an initial screen of this compound derivatives to identify compounds with cytotoxic or cytostatic effects against cancer cell lines. This serves as the foundational step to flag "hit" compounds for further mechanistic evaluation.

Protocol 1.1: In Vitro Cell Viability Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.

Rationale: This assay is a rapid, cost-effective, and reliable method to screen a library of compounds and determine their relative potency in inhibiting cell growth or inducing cell death.[4] It allows for the calculation of the IC50 value, the concentration of a compound that inhibits 50% of cell viability, which is a critical parameter for comparing compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Select appropriate cancer cell lines (e.g., MDA-MB-231 for breast cancer, A375 for BRAF-mutant melanoma).[3][5]

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells at 70-80% confluency using trypsin-EDTA.

  • Cell Seeding:

    • Count viable cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Self-Validating Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Untreated Control: Wells containing cells and medium only.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compounds or controls.

    • Incubate for 48-72 hours.

  • MTT Assay and Data Acquisition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Antiproliferative Activity

Summarize the screening results in a table for clear comparison of compound potency.

Compound IDScaffold ModificationCell LineIC50 (µM)
MPA-001UnsubstitutedMDA-MB-231> 100
MPA-0023-chloro-phenylMDA-MB-2318.5 ± 1.2
MPA-0032,4-difluoro-phenylMDA-MB-2313.2 ± 0.5
Doxorubicin(Positive Control)MDA-MB-2310.9 ± 0.2

Application Note 2: Target Validation via a Kinase Inhibition Workflow

Objective: For "hit" compounds identified in the primary screen, the next step is to determine if their antiproliferative activity is mediated by the inhibition of a specific molecular target. This workflow uses the p38α MAPK as an exemplary target, as it is a well-validated enzyme in inflammatory and cancer pathways.[3][6]

Workflow Visualization

G cluster_0 In Vitro (Biochemical) cluster_1 In Cellulo (Target Engagement) a Protocol 2.1: ADP-Glo Kinase Assay d Measure Luminescence (Direct Inhibition) a->d Calculate Biochemical IC50 b Purified p38α Enzyme + ATP + Substrate b->a c Test Compound c->a i Measure p-p38 Levels (Cellular Inhibition) d->i Correlate Potency e Protocol 2.2: Western Blot Analysis e->i Confirm Target Modulation f Whole Cells (e.g., THP-1) g Test Compound Treatment f->g Confirm Target Modulation h Stimulate Pathway (e.g., Anisomycin) g->h Confirm Target Modulation h->e Confirm Target Modulation G ext_stim Extracellular Stress (e.g., Anisomycin) mapkkk MAPKKK (e.g., TAK1) ext_stim->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream response Inflammatory Response Cell Cycle Arrest downstream->response inhibitor This compound Derivative inhibitor->p38

Caption: Simplified p38 MAPK Signaling Pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed THP-1 (human monocytic) cells at 1 x 10^6 cells/mL in a 6-well plate.

    • Pre-treat cells with various concentrations of the test compound or SB202190 (positive control) for 1-2 hours.

    • Stimulate the p38 pathway by adding a known activator, such as Anisomycin (10 µg/mL), for 30 minutes.

  • Protein Extraction:

    • Harvest cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) .

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Loading Control: Strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading across lanes.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the phospho-p38 signal to the total p38 or GAPDH signal.

    • Observe the dose-dependent decrease in phospho-p38 levels in compound-treated samples compared to the stimulated vehicle control.

References

  • Vertex AI Search. (2024). What are BRAF inhibitors and how do they work?
  • Gopal, G., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers (Basel). [Link]

  • Nikolaou, M., et al. (2024). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling. International Journal of Molecular Sciences. [Link]

  • Amaral, T., et al. (2011). Biological challenges of BRAF inhibitor therapy. Oncotarget. [Link]

  • Marconcini, R., et al. (2023). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. Cancers (Basel). [Link]

  • Chen, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica. [Link]

  • Akıncı, M. G., et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity. [Link]

  • Sivakumar, P. M., et al. (2011). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. International Journal of Molecular Sciences. [Link]

  • Tanii, H., et al. (2010). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. International Journal of Molecular Sciences. [Link]

  • Khan, S. A., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules. [Link]

  • Gupta, K. A., et al. (1990). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Arzneimittel-Forschung. [Link]

  • Angeli, A., et al. (2023). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry. [Link]

  • Request PDF. (2008). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. [Link]

  • ResearchGate. (2003). (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. [Link]

  • Garai, A., et al. (2023). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Inorganic Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]

  • Wikipedia. (n.d.). Methyl acrylate. [Link]

  • Shah, P. (2024). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Sławiński, J., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: METHYL-3-(4-PYRIDYL)ACRYLATE Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl-3-(4-pyridyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the mechanistic underpinnings of various synthetic strategies and provide actionable, field-proven insights to enhance your experimental outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present challenges in achieving high yields and purity. This guide will focus on troubleshooting and improving the yield of this compound, primarily through the lens of two common and effective synthetic methodologies: the Heck reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in the synthesis of this compound. The following table outlines frequent problems, their probable causes, and scientifically-grounded solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Heck Reaction: - Inactive catalyst (Pd(0) oxidized to Pd(II)) - Incorrect base or insufficient amount - Low reaction temperature HWE Reaction: - Incomplete deprotonation of the phosphonate reagent - Steric hindrance from bulky reagents - Low reactivity of the aldehydeHeck Reaction: - Use fresh palladium catalyst or regenerate it. Ensure inert atmosphere. - Use a suitable base like triethylamine (Et3N) or potassium carbonate (K2CO3) in sufficient molar excess. - Optimize the reaction temperature, typically between 80-120 °C. HWE Reaction: - Use a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi). - Choose less sterically hindered phosphonate reagents if possible. - Consider using a more reactive derivative of 4-pyridinecarboxaldehyde.
Formation of Significant Side Products Heck Reaction: - Homocoupling of the aryl halide - Isomerization of the product - Polymerization of methyl acrylate HWE Reaction: - Formation of the (Z)-isomer - Aldol condensation of the aldehydeHeck Reaction: - Optimize the catalyst and ligand system. Phosphine-free catalysts can sometimes reduce homocoupling. - The Heck reaction generally favors the trans isomer. Ensure proper reaction conditions to maintain this selectivity. - Add a polymerization inhibitor like hydroquinone to the reaction mixture. HWE Reaction: - The HWE reaction strongly favors the formation of the (E)-alkene. If the (Z)-isomer is significant, re-evaluate the base and reaction conditions. - Add the deprotonated phosphonate reagent slowly to the aldehyde at a low temperature to minimize self-condensation.
Difficult Purification - Contamination with catalyst residues (Palladium) - Presence of unreacted starting materials - Formation of hard-to-separate byproducts (e.g., phosphonate byproduct in HWE)- Use a palladium scavenger resin or perform a filtration through celite to remove the catalyst. - Optimize stoichiometry to ensure complete consumption of the limiting reagent. Monitor the reaction by TLC or GC-MS. - The dialkylphosphate salt byproduct from the HWE reaction is typically water-soluble and can be removed by aqueous extraction. Column chromatography on silica gel is often effective for final purification.
Visualizing the Synthetic Pathways

To better understand the key transformations, the following diagrams illustrate the general workflows for the Heck and Horner-Wadsworth-Emmons reactions.

Heck_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Halopyridine 4-Halopyridine Pd_Catalyst Pd(0) Catalyst (e.g., Pd(OAc)2) 4-Halopyridine->Pd_Catalyst Oxidative Addition Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Pd_Catalyst Base Base (e.g., Et3N) Pd_Catalyst->Base Reductive Elimination Ligand Ligand (e.g., P(OCH3)3) Filtration Filtration (Remove Catalyst) Base->Filtration Solvent_Heat Solvent & Heat Extraction Aqueous Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product

Caption: General workflow for the Heck reaction synthesis.

HWE_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup_hwe Workup & Purification Phosphonate_Ester Phosphonate Ester (e.g., Trimethyl phosphonoacetate) Base_HWE Strong Base (e.g., NaH) Phosphonate_Ester->Base_HWE Ylide_Formation Ylide Formation Base_HWE->Ylide_Formation 4-Pyridinecarboxaldehyde 4-Pyridine- carboxaldehyde Nucleophilic_Addition Nucleophilic Addition 4-Pyridinecarboxaldehyde->Nucleophilic_Addition Ylide_Formation->4-Pyridinecarboxaldehyde Elimination Elimination Nucleophilic_Addition->Elimination Quenching Aqueous Quench Elimination->Quenching Extraction_HWE Aqueous Extraction Quenching->Extraction_HWE Chromatography_HWE Column Chromatography Extraction_HWE->Chromatography_HWE Product_HWE This compound Chromatography_HWE->Product_HWE

Caption: General workflow for the HWE reaction synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Heck or HWE, generally gives higher yields for this compound?

A1: Both the Heck and Horner-Wadsworth-Emmons reactions are capable of producing high yields of the target compound. The Heck reaction, using palladium catalysis, can be highly efficient with isolated yields reported to be in the range of 76% to 99% for similar heteroaryl acrylates. The Horner-Wadsworth-Emmons reaction is also a reliable method for forming C=C bonds with excellent control over stereochemistry, favoring the desired (E)-isomer. The choice of method may depend on the availability and cost of starting materials and catalysts, as well as the scale of the reaction.

Q2: My Heck reaction is sluggish. What can I do to improve the reaction rate?

A2: A sluggish Heck reaction can often be accelerated by several factors. Firstly, ensure your palladium catalyst is active. Using a phosphine-free catalyst or a catalyst system with electron-rich ligands can enhance catalytic activity. Secondly, the choice of base and solvent is crucial. A stronger base or a more polar aprotic solvent like DMF or NMP can increase the rate. Finally, increasing the reaction temperature, often with microwave irradiation, can significantly reduce reaction times.

Q3: I am observing the formation of the (Z)-isomer in my HWE reaction. How can I improve the (E)-selectivity?

A3: The Horner-Wadsworth-Emmons reaction is well-known for its high (E)-selectivity, especially with stabilized ylides like the one derived from trimethyl phosphonoacetate. If you are observing significant amounts of the (Z)-isomer, consider the following:

  • Base: The choice of counter-ion from the base can influence stereoselectivity. Lithium bases can sometimes lead to lower (E)-selectivity. Try using sodium or potassium bases (e.g., NaH, KHMDS).

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Additives: The addition of certain salts, like LiCl, can sometimes enhance (E)-selectivity.

Q4: What is the best way to purify the final product?

A4: The purification of this compound typically involves a multi-step process. After the reaction is complete, a standard aqueous workup is performed to remove water-soluble byproducts. For the Heck reaction, it is important to remove the palladium catalyst, which can be achieved by filtration through a pad of celite or by using a palladium scavenger. The crude product is then often purified by column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.

Experimental Protocols

Protocol 1: Yield Improvement via Heck Reaction

This protocol is based on a highly efficient Heck coupling methodology.

Materials:

  • 4-Bromopyridine hydrochloride

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trimethyl phosphite (P(OMe)₃)

  • Triethylamine (Et₃N)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 4-bromopyridine hydrochloride, toluene, and triethylamine. Stir until the hydrochloride is neutralized.

  • Add methyl acrylate, followed by palladium(II) acetate and trimethyl phosphite.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with toluene.

  • Combine the filtrate and washings, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Yield Improvement via Horner-Wadsworth-Emmons Reaction

This protocol is a standard HWE procedure adapted for this specific synthesis.

Materials:

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Pyridinecarboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add sodium hydride. Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Dissolve 4-pyridinecarboxaldehyde in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (E)-Methyl-3-(4-pyridyl)acrylate.

References

  • Kwok, T. J., & Virgilio, J. A. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development, 9(5), 634-636. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. Retrieved from [Link]

  • PMC. (n.d.). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Retrieved from [Link]

  • NTU > IRep. (n.d.). Combination of Knoevenagel Polycondensation and Water- Assisted Dynamic Michael-Addition-Elimination for the Sy. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl acrylate. Retrieved from [Link]

  • MDPI. (n.d.). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103906581B - The method of clean (methyl) acrylate treatment trough.
  • Google Patents. (n.d.). US3887609A - Process for the production of higher alkylacrylates and methacrylates.
  • European Patent Office. (n.d.). *Process for purifying

Technical Support Center: Purification of Methyl-3-(4-pyridyl)acrylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of methyl-3-(4-pyridyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this key chemical intermediate. The inherent basicity of the pyridine moiety presents unique challenges during silica gel chromatography, often leading to issues like peak tailing and poor recovery. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound that influence its purification?

Understanding the molecule's properties is the foundation of a successful purification strategy. The pyridine nitrogen makes the molecule basic and polar, which dictates its interaction with the stationary phase.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
Appearance Colorless liquid or oil[3][4]
Polarity PolarDue to the ester and pyridine groups, it requires a relatively polar mobile phase for elution from normal-phase columns.
Basicity (pKa) The pKa of pyridine is ~5.2. The electron-withdrawing acrylate group will slightly decrease this.The basic nitrogen can interact strongly with acidic silanol groups on silica gel, causing significant peak tailing.[5]
Stability Can be unstable on highly acidic surfaces.May be susceptible to degradation on standard silica gel, leading to low recovery.[6]
Q2: What is the recommended stationary phase for purifying this compound?

Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the basic nature of the pyridine ring, its acidic surface can cause problems.[5] If you encounter issues like severe peak tailing or product degradation, consider these alternatives:

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solution of your mobile phase containing a small amount of a base like triethylamine (TEA).

  • Neutral Alumina: Alumina is a good alternative for purifying basic compounds.[7] It is available in acidic, neutral, and basic forms; the neutral form is generally a safe starting point.

  • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective, using polar mobile phases like water/acetonitrile or water/methanol.[7]

Q3: How do I select an appropriate mobile phase (eluent)?

The selection process should always begin with Thin-Layer Chromatography (TLC) .[8] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.25-0.35 . This Rf value typically translates well to column chromatography, allowing for good separation without excessively long elution times.

Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumA standard starting point. Begin with a 7:3 or 1:1 ratio and adjust as needed.
Dichloromethane / MethanolMedium to HighUseful if the compound shows low Rf in Hex/EtOAc. Start with 98:2 or 95:5.
Cyclohexane / Ethyl AcetateLow to MediumA research paper on similar acrylate monomers reported successful separation using a 3:1 cyclohexane/ethyl acetate system.[9]

Pro-Tip: To counteract the effects of acidic silica, add 0.1-1% triethylamine (TEA) to your chosen mobile phase. This will compete with your basic compound for binding to the acidic silanol sites, resulting in more symmetrical spots on the TLC plate and peaks during column chromatography.[7]

Q4: What is the best way to load my crude sample onto the column?

For polar compounds like this compound, dry loading is highly recommended.[10] Wet loading, which involves dissolving the sample in the mobile phase, can be problematic if the compound has poor solubility. Dissolving it in a stronger, more polar solvent can lead to band broadening and poor separation once loaded onto the column.

Dry Loading Protocol:

  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 5-10 times the mass of your crude sample) to the solution.[10]

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10]

  • Gently pour this silica-adsorbed sample onto the top of your packed column.

Detailed Experimental Protocol: Column Chromatography Workflow

This protocol outlines a standard procedure for purifying this compound using silica gel.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 7:3 Hexane/EtOAc).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Method):

    • Prepare your dry-loaded sample as described in the FAQ section.

    • Carefully add the free-flowing powder containing your sample to the top of the packed silica bed, creating a thin, even layer.

    • Gently tap the column to settle the powder.

    • Carefully add a protective layer of sand (approx. 0.5 cm) on top of the sample layer to prevent disturbance during solvent addition.[10]

  • Elution:

    • Carefully add the mobile phase to the column, taking care not to disturb the sand layer.

    • Begin elution with your starting solvent system (isocratic elution).

    • If separation is poor or the compound is moving too slowly, you can gradually increase the polarity of the mobile phase (gradient elution). For example, you can slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by spotting collected fractions onto TLC plates.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Standard workflow for column chromatography purification.

Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This section addresses common problems in a question-and-answer format.

Problem: My compound is stuck at the baseline and won't elute.
  • Possible Cause: The mobile phase is not polar enough to displace your polar compound from the highly polar silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, switch from 7:3 Hexane/EtOAc to 1:1, or add a small percentage (1-5%) of methanol to your dichloromethane eluent.

    • Check for Stability: Ensure your compound is not decomposing on the silica, which can sometimes appear as if it's not eluting.[6]

Problem: My compound is eluting too quickly, with the solvent front.
  • Possible Cause: The mobile phase is too polar, causing the compound to have very little interaction with the stationary phase.

  • Solution:

    • Decrease Eluent Polarity: Start again with a less polar solvent system. For example, if you used 1:1 Hexane/EtOAc, try 9:1 or 8:2. The goal is to achieve an Rf of 0.25-0.35 on TLC.

Problem: I'm seeing significant peak tailing or streaking bands.
  • Possible Cause: This is the most common issue for basic compounds like pyridines on silica gel.[5] The basic nitrogen atom interacts strongly and non-uniformly with the acidic silanol (-Si-OH) groups on the silica surface, leading to a "tailing" effect.[7]

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine to your mobile phase.[7] These modifiers will preferentially bind to the active silanol sites, effectively masking them from your compound and leading to sharper, more symmetrical peaks.

    • Change the Stationary Phase: Switch to a less acidic stationary phase like neutral alumina, which is often better suited for basic compounds.[7]

    • Check for Overload: Ensure you have not loaded too much sample onto the column, as this can also cause band broadening and tailing.

Problem: My product recovery is very low, or I can't find it in any fractions.
  • Possible Causes:

    • On-Column Degradation: The acidic nature of the silica gel may be decomposing your acrylate.[6]

    • Dilution: The compound may have eluted, but the fractions are too dilute to be detected by your standard TLC spotting method.[6][11]

  • Solutions:

    • Perform a Silica Stability Test (2D TLC):

      • Spot your crude mixture on the bottom-left corner of a square TLC plate.

      • Develop the plate in your chosen solvent system.

      • Dry the plate completely.

      • Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.

      • If the compound is stable, it will appear on the diagonal. Any spots that appear off the diagonal represent degradation products formed upon contact with the silica.[5]

    • Concentrate Fractions: Before running a TLC, take a larger aliquot from several fractions, combine them, and concentrate them down. This will increase the concentration and make it easier to visualize on the TLC plate.[11]

    • Use a Milder Stationary Phase: If the 2D TLC confirms degradation, switch to neutral alumina or deactivated silica gel.[6]

G Start Problem Encountered Tailing Peak Tailing / Streaking? Start->Tailing NoElute Compound Stuck at Baseline? Start->NoElute LowRecovery Low / No Recovery? Start->LowRecovery Sol_Tailing1 Add 0.1-1% TEA to Mobile Phase Tailing->Sol_Tailing1 Yes Sol_Tailing2 Switch to Neutral Alumina Tailing->Sol_Tailing2 Yes Sol_NoElute Increase Mobile Phase Polarity NoElute->Sol_NoElute Yes Sol_LowRecovery1 Perform 2D TLC (Stability Test) LowRecovery->Sol_LowRecovery1 Yes Sol_LowRecovery2 Concentrate Fractions Before Analysis LowRecovery->Sol_LowRecovery2 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • BenchChem. (2025).
  • ChemistryViews. (2012).
  • University of Rochester, Department of Chemistry.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Reddit. (2022).
  • Lattermann, G. (2003). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups.
  • ChemWhat. METHYL-3-(4-PYRIDYL)
  • BenchChem. (2025).
  • Yasukata, T., & Matsuura, T. (2021).
  • ChemicalBook. (E)-Methyl 3-(pyridin-2-yl)
  • Wikipedia.
  • Sigma-Aldrich.
  • ChemicalBook. METHYL-3-(4-PYRIDYL)

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Preventing spontaneous polymerization of METHYL-3-(4-PYRIDYL)ACRYLATE during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Proactive Stabilization of METHYL-3-(4-PYRIDYL)ACRYLATE

A Guide to Preventing Spontaneous Polymerization During Storage and Handling

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the success of your research depends on the stability and purity of your starting materials. This compound is a versatile building block, but its acrylate functionality presents a significant risk of spontaneous polymerization if not stored and handled correctly. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability of your material, moving beyond generic advice to explain the critical scientific principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of this compound.

Q1: Why is this compound susceptible to spontaneous polymerization?

A1: The susceptibility arises from the electron-deficient double bond within the methyl acrylate moiety. This site is highly reactive towards free radicals, which can be generated by exposure to thermal energy (heat), ultraviolet (UV) light, or contaminants.[1][2] Once a free radical is formed, it initiates a rapid, exothermic chain-growth reaction.[3]

The process unfolds in three key stages:

  • Initiation: A free radical (R•) attacks the monomer's double bond, creating a new, larger radical.

  • Propagation: This new radical rapidly adds to other monomer molecules, extending the polymer chain.

  • Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes their radical sites.[3]

The presence of the pyridine ring, while not an acrylate, introduces functionality that requires careful handling to avoid unintended reactions, such as those that could occur with acidic contaminants.[4]

Free_Radical_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (e.g., Heat, Light) R Free Radical (R•) I->R generates RM Initiated Monomer (R-M•) R->RM attacks M Monomer M2 Monomer RM->M2 adds to RM2 Propagating Chain (R-M-M•) P Stable Polymer RM2->P combines with another radical M2->RM2

Figure 1: The three stages of free-radical polymerization.
Q2: The product datasheet recommends storage under an "inert atmosphere," but I know phenolic inhibitors need oxygen. Which is correct?

A2: This is an excellent and critical question that highlights a common point of confusion. Both recommendations are correct, but they serve different purposes.

  • Inert Atmosphere (Nitrogen or Argon): This recommendation is primarily to protect the compound from atmospheric moisture and other reactive contaminants. The pyridine ring is basic and can interact with acidic gases, while moisture can potentially lead to hydrolysis over very long periods.

  • Oxygen Requirement: Most commercial acrylate monomers are stabilized with phenolic inhibitors like 4-methoxyphenol (MEHQ) or hydroquinone (HQ).[5][6] These inhibitors are technically "retarders" and require a small amount of dissolved oxygen to function effectively. The phenolic compound itself is not the primary radical scavenger. Instead, oxygen converts the hydroquinone into benzoquinone, which is the highly reactive "true inhibitor" that terminates polymer chains.[5]

Our Recommendation: For practical long-term storage, the presence of a small amount of oxygen in the headspace is crucial for inhibitor function. Store the container tightly sealed, but do not actively purge with inert gas to the point of complete oxygen removal. The air in the headspace of a sealed container is sufficient.

Inhibitor_Mechanism cluster_Activation Inhibitor Activation cluster_Scavenging Radical Scavenging HQ Phenolic Inhibitor (e.g., Hydroquinone) Q True Inhibitor (Quinone) HQ->Q oxidized by O2 Oxygen (O₂) Terminated Terminated Chain (Non-reactive) Q->Terminated reacts with Radical Propagating Radical (P•)

Figure 2: The essential role of oxygen in activating phenolic inhibitors.

Part 2: Troubleshooting and Storage Protocols

This section provides actionable guides for maintaining the stability of your this compound.

Q3: What are the definitive storage conditions for this compound?

A3: Based on its chemical properties, the following conditions are optimal.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Reduces the kinetic energy of monomer molecules, minimizing the chance of thermal initiation.[7] Avoid freezing, as this can cause the inhibitor to crystallize and separate, creating unprotected zones.
Atmosphere Tightly sealed container with air in the headspaceProvides the necessary oxygen for phenolic inhibitors to function while preventing moisture and contaminant ingress.[5][8]
Light Store in an amber or opaque containerPrevents UV light from initiating photopolymerization.[1][9]
Container Original manufacturer's container, preferably glass or fluorinated HDPEEnsures material compatibility and avoids leaching of potential initiators from unsuitable plastics.
Inhibitor Typically shipped with 100-200 ppm of MEHQ or similarThis concentration is effective for storage but may need to be monitored if the material is subjected to heat.
Q4: I need to melt the solid material for my experiment. How do I do this without causing polymerization?

A4: Melting the monomer is a high-risk step that requires careful control. The melting point is approximately 72 °C.[10] Uncontrolled heating can rapidly initiate polymerization.

Protocol for Safe Melting:

  • Inspect the Material: Before heating, visually inspect the solid for any signs of existing polymer (e.g., opaque, insoluble white particles). If polymer is suspected, do not proceed with heating the entire batch.

  • Use a Water Bath: NEVER heat the container on a hot plate or with direct flame. Use a temperature-controlled water bath and set it no more than 5-10 °C above the melting point (e.g., 80 °C).

  • Ensure Inhibitor Presence: Confirm that the material contains an inhibitor. If you have any doubt, it is wise to add an additional 50-100 ppm of MEHQ before heating.

  • Gentle Agitation: Once the material begins to melt, swirl the container gently to ensure even heat distribution. This prevents localized overheating at the container walls.

  • Minimize Time at Elevated Temperature: Melt only the amount of material required for your experiment. Once melted, use it promptly. Do not hold the material in a molten state for an extended period.

  • Cool Promptly: After dispensing the required amount, cool the remaining material back to room temperature before returning it to refrigerated storage.

Q5: I see some white particles in my monomer. Is it polymerized?

A5: It is crucial to determine if the particles are polymer or simply recrystallized monomer.

Troubleshooting Steps:

  • Solubility Test: Take a small sample of the material, including the particles. Attempt to dissolve it in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature.

    • If it fully dissolves: The particles are likely just fine crystals of the monomer, and the material is usable.

    • If the liquid becomes clear but the white particles remain insoluble: This confirms the presence of polymer. The material should be considered compromised.

  • Consequences of Using Polymerized Material: Using monomer contaminated with polymer can lead to inconsistent reaction kinetics, inaccurate measurements, and failure of downstream applications. It is strongly advised to use a fresh, pure lot of the monomer if polymerization is confirmed.

Part 3: Safety and Handling

Proper personal protective equipment (PPE) and handling techniques are essential when working with any chemical, including this one.

Q6: What are the key safety precautions when handling this compound?

A6: This compound combines the hazards of acrylates and pyridine derivatives.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.[11]

    • Eye Protection: Use safety glasses or goggles to protect from splashes.[12]

    • Lab Coat: A standard lab coat should be worn to prevent skin contact.[11]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and sources of free radicals (e.g., peroxides).[12][13] Store away from these materials.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[14] Dispose of unwanted material in accordance with local, state, and federal regulations. Do not pour down the drain.[13]

References

  • Control of Free-Radical Reactivity in Photopolymerization of Acryl
  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science.
  • Inhibition of acrylate polymerization.
  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology.
  • Acrylate free radical polymerization: from mechanism to polymer design. Semantic Scholar.
  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures.
  • METHYL-3-(4-PYRIDYL)
  • Method and composition for inhibiting acrylate ester polymerization.
  • Pyridine ACS Safety D
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • What Is The Acrylate Polymerization Process?. Chemistry For Everyone - YouTube.
  • METHYL-3-(4-PYRIDYL)
  • Methyl acrylate.
  • Safety D
  • METHYL ACRYLATE CAS NO 96-33-3 MATERIAL SAFETY D
  • Polymeris
  • HAZARD SUMMARY. NJ.gov.
  • Poly(vinyl pyridine)
  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility.
  • Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
  • Theoretical Insights Into Thermal Self-Initiation Reactions of Acryl

Sources

Technical Support Center: Synthesis of Methyl-3-(4-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl-3-(4-pyridyl)acrylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during its synthesis. Our goal is to equip researchers, chemists, and drug development professionals with the insights needed to navigate potential side reactions and optimize their synthetic outcomes.

Introduction to the Synthesis

This compound is a valuable building block in pharmaceutical and materials science, often synthesized via olefination reactions. The most common and reliable method is the Horner-Wadsworth-Emmons (HWE) reaction , which involves the condensation of 4-pyridinecarboxaldehyde with a phosphonate ester, such as trimethyl phosphonoacetate.[1][2] This reaction is favored for its high reliability and stereoselectivity, typically producing the desired (E)-alkene.[1][3][4]

Despite its robustness, the synthesis is not without challenges. The presence of the basic pyridine nitrogen and the reactive acrylate moiety introduces pathways for several side reactions. This guide will address these specific issues head-on.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yield is a frequent issue stemming from several potential factors. A systematic diagnosis is key.

  • Cause A: Incomplete Deprotonation of the Phosphonate: The HWE reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion.[1][2] If the base is not strong enough or is of poor quality (e.g., old sodium hydride that has passivated), this initial step will be inefficient.

    • Solution: Use fresh, high-quality NaH. Ensure the reaction solvent (e.g., THF, DME) is rigorously anhydrous, as water will quench the base. Consider using alternative strong bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (KOtBu) in a suitable solvent.

  • Cause B: Poor Quality of 4-Pyridinecarboxaldehyde: Aldehydes, especially heteroaromatic ones, are prone to air oxidation to the corresponding carboxylic acid (4-pyridylcarboxylic acid). This impurity will not participate in the HWE reaction and can complicate purification.

    • Solution: Use freshly distilled or recently purchased 4-pyridinecarboxaldehyde. Check the purity by ¹H NMR before use. If oxidation is suspected, an extractive workup with a mild base (e.g., saturated NaHCO₃ solution) can remove the acidic impurity.

  • Cause C: Suboptimal Reaction Temperature: While HWE reactions are often run at room temperature, higher temperatures can sometimes improve yields by ensuring the reaction goes to completion.[1]

    • Solution: After the initial addition at 0 °C or room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) for a few hours to drive it to completion. Monitor the reaction progress by TLC or LC-MS.

Q2: My final product is a sticky solid or oil, and the ¹H NMR shows broad, undefined peaks. What's happening?

This is a classic sign of polymerization . The acrylate double bond is electron-deficient and highly susceptible to both radical and anionic polymerization, which can be initiated by light, heat, or trace impurities.

  • Cause A: Spontaneous Radical Polymerization: Acrylate monomers can polymerize spontaneously, especially at elevated temperatures or upon exposure to air (oxygen can initiate radical formation).[5]

    • Solution:

      • Use an Inhibitor: During workup and purification (especially distillation or chromatography), add a radical inhibitor like hydroquinone or 2,6-di-tert-butyl-4-methylphenol (BHT) in small amounts (50-100 ppm).[6]

      • Maintain Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

      • Avoid Excessive Heat: During solvent removal, use a rotary evaporator at moderate temperatures (<40 °C). If distillation is necessary, perform it under vacuum to keep the temperature low.

  • Cause B: Anionic (Michael-type) Polymerization: The basic pyridine nitrogen in one molecule can potentially initiate a Michael addition cascade with the acrylate of another molecule, leading to oligomerization or polymerization. This is particularly a risk if the product is stored neat for extended periods.

    • Solution: Once purified, store the product in a dilute solution in a suitable solvent or as a salt (e.g., hydrochloride) to prevent intermolecular reactions.[7] Store at low temperatures.

Q3: I'm getting a mixture of E and Z isomers. How can I increase the selectivity for the desired E-isomer?

The HWE reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic stability of the intermediates in the reaction mechanism.[1][4] Deviation from this suggests a kinetic-controlled pathway is competing.

  • Cause A: Reaction Conditions Favoring the Z-isomer: While uncommon for stabilized ylids, certain conditions can erode (E)-selectivity. The choice of base and solvent can influence the equilibrium between the intermediate oxaphosphetanes that lead to the different isomers.[8]

    • Solution:

      • Base and Solvent System: Sodium-based reagents (NaH, NaOMe) in aprotic solvents like THF or DME generally provide excellent (E)-selectivity.[9]

      • Temperature Control: Allowing the reaction to stir at room temperature for a sufficient duration ensures that the intermediates can equilibrate to the more stable trans-oxaphosphetane, which yields the (E)-alkene.[1] Avoid quenching the reaction too early.

  • Cause B: Isomerization During Workup or Purification: The product can isomerize if exposed to strong acid, base, or light (photochemical isomerization).

    • Solution: Use neutral or mildly basic conditions during the aqueous workup. For chromatography, use a neutral stationary phase like silica gel and avoid acidic or basic mobile phase additives if possible. Protect the sample from direct light.

Q4: The reaction stalls, and I suspect the pyridine ring is interfering. Is this possible?

Yes, this is a valid concern, particularly in syntheses that use transition metal catalysts (e.g., a Heck reaction). However, it is less of an issue in the HWE reaction.

  • Cause: Catalyst Poisoning (Relevant for Heck Reaction): If synthesizing this molecule via a Heck reaction (e.g., coupling 4-bromopyridine with methyl acrylate), the lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst, inhibiting its catalytic activity.[10][11]

    • Solution (for Heck): Use a higher catalyst loading, or select ligands that are less susceptible to displacement by the pyridine substrate.

  • In the Context of HWE: This is not a primary cause of failure. The phosphonate carbanion is a hard nucleophile and is not "catalyzed" in a way that the pyridine nitrogen can interfere with. If the reaction stalls, refer back to the points in Q1 regarding reagent quality and stoichiometry.

Recommended Synthetic Protocol & Purification

This section provides a reliable, step-by-step protocol for the synthesis via the Horner-Wadsworth-Emmons reaction.

Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

  • 4-Pyridinecarboxaldehyde

  • Trimethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Radical inhibitor (e.g., BHT)

Procedure:

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.1 eq.) to a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and N₂ inlet.

  • Ylide Formation: Wash the NaH with anhydrous hexane (2x) to remove mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Add trimethyl phosphonoacetate (1.1 eq.) dropwise via the dropping funnel over 20 minutes. A vigorous evolution of H₂ gas will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: Dissolve 4-pyridinecarboxaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, add a small amount of BHT, filter, and concentrate under reduced pressure at a bath temperature below 40 °C.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing Reaction and Troubleshooting Pathways

Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_ylide Ylide Formation cluster_reaction Olefin Formation P_reagent Trimethyl Phosphonoacetate Ylide Phosphonate Ylide (Carbanion) P_reagent->Ylide Deprotonation Base NaH Aldehyde 4-Pyridine- carboxaldehyde Ylide->Aldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Attack Product This compound (E-isomer favored) Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: Key steps in the Horner-Wadsworth-Emmons synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Problem: Low Reaction Yield Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Base Is the base active and stoichiometry correct? Start->Check_Base Check_Temp Was the reaction driven to completion? Start->Check_Temp Sol_Reagents Solution: - Distill aldehyde - Use anhydrous solvent Check_Reagents->Sol_Reagents No Sol_Base Solution: - Use fresh NaH - Ensure 1.1 eq. of base Check_Base->Sol_Base No Sol_Temp Solution: - Monitor by TLC - Gently heat if stalled Check_Temp->Sol_Temp No

Caption: Diagnostic flowchart for addressing low product yield.

Diagram 3: Competing Reaction Pathways

Side_Reactions Start Reactants: Aldehyde + Ylide Desired_Path Desired Product (E)-Methyl-3-(4-pyridyl)acrylate Start->Desired_Path HWE Reaction (Thermodynamic Control) Side_Reaction1 Side Product: (Z)-Isomer Start->Side_Reaction1 Kinetic Control (Suboptimal Conditions) Side_Reaction2 Side Product: Polymer Desired_Path->Side_Reaction2 Post-synthesis (Heat, Light, Base)

Caption: Desired synthesis versus common side reaction pathways.

Summary of Key Parameters

ParameterRecommendationRationale
Base Fresh NaH or KOtBu (1.1 eq.)Ensures complete and efficient formation of the reactive phosphonate carbanion.
Solvent Anhydrous THF or DMEPrevents quenching of the strong base and ylide intermediate.
Temperature 0 °C for additions, then RT to 40°CControls reaction rate, minimizes side reactions, and ensures thermodynamic product.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with oxygen and moisture, and reduces risk of radical polymerization.
Purification Column chromatography with inhibitorEffectively removes the water-soluble phosphate byproduct and prevents polymerization.[4][9]
Storage Cool, dark, as a solution or saltEnhances long-term stability by preventing polymerization and isomerization.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups - Victor.L.Cui. Available at: [Link]

  • (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups - ResearchGate. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction - YouTube. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate. Available at: [Link]

  • Heck reaction of aryl bromides with methyl acrylate catalysed by complex 2c. - ResearchGate. Available at: [Link]

  • Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

  • Experimental and Theoretical Study of the Self-Initiation Reaction of Methyl Acrylate in Free-Radical Polymerization | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of ATRP for Methyl-3-(4-pyridyl)acrylate (M34PA)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Welcome to the technical support center for the Atom Transfer Radical Polymerization (ATRP) of methyl-3-(4-pyridyl)acrylate (M34PA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet promising functional monomer. The polymerization of M34PA presents a unique set of obstacles primarily due to the nucleophilic pyridyl nitrogen, which can interfere with the copper catalyst. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve well-controlled polymerizations.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses the most common issues encountered during the ATRP of M34PA. The core of the problem often lies in the disruption of the delicate ATRP equilibrium by the monomer itself.

Q1: My polymerization is extremely slow or fails to initiate. What's happening?

Answer: This is the most frequent issue and is almost always due to catalyst poisoning . The lone pair of electrons on the pyridyl nitrogen of your M34PA monomer can coordinate strongly to the copper catalyst (both Cu(I) and Cu(II) species). This coordination can displace the intended ligand (e.g., PMDETA), forming a stable but catalytically inactive or significantly less active complex.[1][2] This effectively removes the catalyst from the ATRP equilibrium, stalling the polymerization.

Solutions:

  • Choose a More Powerful Ligand: The key is to use a ligand that forms a very stable complex with copper, one that the pyridyl nitrogen cannot easily displace. Tetradentate ligands with high binding constants are superior for this purpose.

    • Recommended: Tris[2-(dimethylamino)ethyl]amine (Me₆TREN ) or tris(2-pyridylmethyl)amine (TPMA ). These are highly active and form robust complexes that protect the copper center.[3][4]

    • Avoid: Bidentate ligands like bipyridine derivatives or less-coordinating tridentate ligands like PMDETA, which are more susceptible to displacement.

  • Increase Ligand Concentration: Try increasing the ligand-to-copper molar ratio from 1:1 to 1.2:1 or even 1.5:1. The excess ligand in the solution helps shift the equilibrium away from the monomer-copper complex and favors the desired catalyst-ligand complex.

  • Lower the Temperature: While this will slow down the propagation rate, it can disproportionately reduce the rate of catalyst deactivation, sometimes allowing the polymerization to proceed under better control. Start at a lower temperature (e.g., 40-50 °C) and monitor conversion.

Q2: The polymerization starts, but I get a polymer with a very high dispersity (Đ > 1.5). Why is the control so poor?

Answer: High dispersity indicates that the dynamic equilibrium between the active (radical) and dormant (halide-capped) species is not being maintained effectively.[5] While several factors can contribute, for M34PA, the primary causes are again related to catalyst interference.

Solutions:

  • Optimize the Catalyst System: As detailed in Q1, a robust catalyst system (e.g., CuBr/Me₆TREN) is the first line of defense. A poorly coordinated catalyst leads to a low concentration of the deactivator (Cu(II)/L), which is crucial for reversibly capping the growing polymer chains. Without sufficient deactivation, chains are more likely to terminate, broadening the molecular weight distribution.[6]

  • Ensure Rigorous Deoxygenation: ATRP is highly sensitive to oxygen.[7][8] Oxygen consumes both the Cu(I) activator and the growing radicals, leading to termination and loss of control. Use at least three to four freeze-pump-thaw cycles or vigorous sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

  • Switch to an Activator Regeneration Technique (ARGET ATRP): This is a highly recommended strategy for M34PA. In ARGET ATRP, you start with the air-stable Cu(II)Br₂ and add a reducing agent (like ascorbic acid or tin(II) 2-ethylhexanoate) to continuously regenerate the Cu(I) activator in situ.[1][9] This approach maintains a very low, but constant, concentration of the active catalyst, which is highly effective at minimizing termination reactions and is less sensitive to trace amounts of oxygen.[10] It also allows you to use catalyst concentrations in the ppm range, simplifying polymer purification.[11]

Q3: My reaction turns a deep green/blue color and stops at low monomer conversion. What does this mean?

Answer: The color of the reaction is a good indicator of the catalyst's state. A light green or yellow-brown color is typical for a well-controlled ATRP, indicating a healthy balance of Cu(I) and Cu(II). A deep, persistent green or blue color signifies a high concentration of the Cu(II) deactivator complex. This happens when the Cu(I) activator is irreversibly oxidized to Cu(II) without sufficient regeneration. This "dies" the polymerization because there is no Cu(I) left to activate new chains or reactivate dormant ones.

Solutions:

  • Implement ARGET or ICAR ATRP: This is the most direct solution. Techniques like Activators Regenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) are specifically designed to combat the buildup of Cu(II).[3][9] By including a reducing agent, any Cu(II) formed through termination or interaction with impurities is reduced back to the active Cu(I) state, allowing the polymerization to continue to high conversion.[1]

  • Check for Impurities: Ensure your monomer and solvent are pure. Inhibitors in the monomer must be removed (e.g., by passing through an alumina column). Peroxides in the solvent can also oxidize the Cu(I) catalyst.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the ATRP of M34PA.

Troubleshooting_Workflow Start Problem with M34PA ATRP Problem_Type What is the primary symptom? Start->Problem_Type No_Reaction No Initiation / Stalled Reaction Problem_Type->No_Reaction Sluggish / No Start Poor_Control Poor Control (High Đ) Problem_Type->Poor_Control High Dispersity Stops_Early Stops at Low Conversion (Deep Green/Blue Color) Problem_Type->Stops_Early Stalls Early Cause_Poison Probable Cause: Catalyst Poisoning by Pyridyl-N No_Reaction->Cause_Poison Cause_Equilibrium Probable Causes: 1. Catalyst Interference 2. Insufficient Deoxygenation 3. Slow Deactivation Poor_Control->Cause_Equilibrium Cause_Oxidation Probable Cause: Irreversible Cu(I) Oxidation to Cu(II) Stops_Early->Cause_Oxidation Solution_Ligand Solution 1: Use Strongly Coordinating Ligand (Me₆TREN, TPMA) Cause_Poison->Solution_Ligand Solution_Ratio Solution 2: Increase [Ligand]:[Cu] Ratio Cause_Poison->Solution_Ratio Cause_Equilibrium->Solution_Ligand Solution_Purity Check & Purify: Monomer and Solvent Cause_Equilibrium->Solution_Purity Solution_ARGET Universal Solution: Switch to ARGET ATRP Cause_Oxidation->Solution_ARGET Solution_Ligand->Solution_ARGET Best Practice Solution_Ratio->Solution_Ligand Solution_Purity->Solution_ARGET Best Practice

Caption: A troubleshooting flowchart for M34PA ATRP.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system for M34PA?

Answer: The choice of the catalyst/ligand system is the single most critical factor for the successful polymerization of M34PA.[12] The ligand must bind to the copper center more strongly than the pyridyl nitrogen of the monomer.

  • Catalyst: Copper(I) bromide (CuBr) is a standard and effective choice. It provides a good balance of reactivity and control.

  • Ligand: A highly active, strongly coordinating nitrogen-based ligand is required. The recommended options are Me₆TREN (tris[2-(dimethylamino)ethyl]amine) and TPMA (tris(2-pyridylmethyl)amine). These ligands create a catalyst complex that is sufficiently stable to resist displacement by the monomer, thereby preserving the catalytic activity required for ATRP.[4][13]

LigandTypeDenticityPerformance with M34PARationale
PMDETAAliphatic AmineTridentatePoor to FairForms a less stable complex; prone to displacement by pyridyl-N.
Me₆TREN Aliphatic AmineTetradentate Excellent Forms a highly stable and active complex, outcompeting monomer coordination.[3]
TPMA Pyridyl AmineTetradentate Excellent Similar to Me₆TREN, forms a very robust and active catalyst complex.[4]
Q2: Can I use a low-catalyst-concentration method like ARGET ATRP for M34PA?

Answer: Yes, and it is highly recommended. ARGET (Activators Regenerated by Electron Transfer) ATRP is arguably the best approach for polymerizing functional monomers like M34PA.[14]

Mechanism: You start with an air-stable Cu(II) salt (e.g., CuBr₂) and a ligand. A reducing agent (e.g., ascorbic acid, Sn(EH)₂) is added to the system, which slowly reduces the Cu(II) to the active Cu(I) state in situ.[9] This continuously regenerated Cu(I) initiates the polymerization.

Advantages for M34PA:

  • Low Catalyst Concentration: Typically 50-500 ppm of copper is used, which drastically simplifies the post-polymerization purification process.[11]

  • Tolerance to Oxygen: The reducing agent can consume trace amounts of oxygen, making the reaction setup less demanding than traditional ATRP.[8]

  • Minimizes Termination: By keeping the instantaneous concentration of Cu(I) and radicals very low, the rate of termination reactions is suppressed, leading to better control and higher chain-end fidelity.[6]

Q3: What are the best choices for initiator and solvent?

Answer:

  • Initiator: The initiator should be chosen based on the desired polymer architecture and its efficiency. For acrylates, a bromine-based initiator is generally more efficient than a chlorine-based one.

    • Good choices: Ethyl α-bromoisobutyrate (EBiB) or methyl α-bromophenylacetate. Ensure the initiator is pure, as impurities can inhibit the reaction.

  • Solvent: A polar aprotic solvent that can dissolve the monomer, the resulting polymer, and the catalyst complex is ideal.

    • Recommended: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). Ensure the solvent is anhydrous and free of amine or peroxide impurities.

Visualizing the ATRP Equilibrium and M34PA Interference

The following diagram illustrates the central challenge: the competition between the intended ATRP catalytic cycle and the deactivating pathway caused by monomer coordination.

ATRP_Equilibrium cluster_0 Desired ATRP Catalytic Cycle cluster_1 Catalyst Deactivation Pathway Dormant Pₙ-Br (Dormant Chain) Active Pₙ• (Active Radical) Dormant->Active k_act CuI Cu(I)Br / L Active->Dormant k_deact CuII Cu(II)Br₂ / L Active + Monomer Pₙ₊₁• Active->Active + Monomer k_p CuI_poison Cu(I)Br / L Active + Monomer->Dormant Inactive_Complex Inactive Complex [Cu(I)(M34PA)ₓLᵧ]⁺ CuI_poison->Inactive_Complex Poisoning Monomer M34PA Monomer (Pyridyl-N) Monomer->Inactive_Complex

Caption: ATRP equilibrium vs. catalyst deactivation by M34PA.

Experimental Protocol: ARGET ATRP of M34PA

This protocol provides a robust starting point for the controlled polymerization of M34PA.

Materials:
  • This compound (M34PA), inhibitor removed by passing through basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB, initiator), distilled.

  • Copper(II) Bromide (CuBr₂).

  • Tris[2-(dimethylamino)ethyl]amine (Me₆TREN, ligand), used as received.

  • Ascorbic Acid (Vitamin C, reducing agent).

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Argon or Nitrogen gas, high purity.

Recommended Molar Ratios:

A typical starting point for targeting a degree of polymerization (DP) of 100 is: [M34PA] : [EBiB] : [CuBr₂] : [Me₆TREN] : [Ascorbic Acid] = 100 : 1 : 0.05 : 0.1 : 0.2

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (0.05 eq) and M34PA monomer (100 eq).

    • Add anhydrous DMF to achieve a desired monomer concentration (e.g., 50% v/v).

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform three to four freeze-pump-thaw cycles to rigorously remove all dissolved oxygen.

    • Alternatively, bubble dry argon gas through the solution for at least 45 minutes while stirring.

    • After deoxygenation, leave the flask under a positive pressure of inert gas.

  • Addition of Reagents:

    • In a separate, dry vial, prepare a stock solution of the ligand (Me₆TREN, 0.1 eq) and initiator (EBiB, 1 eq) in a small amount of deoxygenated DMF.

    • Using a deoxygenated syringe, add the ligand/initiator solution to the stirring reaction mixture in the Schlenk flask.

    • In another vial, dissolve the ascorbic acid (0.2 eq) in a small amount of deoxygenated DMF. Note: Ascorbic acid has limited solubility and may need to be added as a slurry or in portions.

    • Inject the ascorbic acid solution/slurry into the reaction flask to begin the polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 50 °C).

    • Allow the reaction to proceed, taking samples periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a few drops of THF. This exposure to oxygen will rapidly oxidize the remaining Cu(I) and quench the reaction.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF or CH₂Cl₂).

    • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

    • Precipitate the purified polymer into a cold non-solvent (e.g., diethyl ether or hexane).

    • Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.

References

  • Wang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1259. Available from: [Link]

  • Gody, G., et al. (2013). ATRP of Methacrylates Utilizing CuIIX2/L and Copper Wire. Macromolecules, 46(17), 6834–6843. Available from: [Link]

  • Anastasaki, A., et al. (2014). ATRP of methacrylates utilizing cuIIx2/l and copper wire. Request PDF. Available from: [Link]

  • Wikipedia contributors. (2024). Atom transfer radical polymerization. Wikipedia. Available from: [Link]

  • Matyjaszewski, K. (n.d.). ARGET and ICAR. Matyjaszewski Polymer Group, Carnegie Mellon University. Available from: [Link]

  • Matyjaszewski, K. (n.d.). Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group, Carnegie Mellon University. Available from: [Link]

  • Spanswick, J. (2009). Radical Departure: Polymerization Does More With Less. Environmental Health Perspectives, 117(3), A122–A125. Available from: [Link]

  • Lunn, D. J., et al. (2024). Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation. Macromolecules. Available from: [Link]

  • Cui, L., & Lattermann, G. (2004). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 205(7), 937-944. Available from: [Link]

  • Simakova, A., et al. (2011). ARGET ATRP of Methyl Acrylate with Inexpensive Ligands and ppm Concentrations of Catalyst. Request PDF. Available from: [Link]

  • Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(25), 8277–8282. Available from: [Link]

  • Lorpect, W., et al. (2021). ATRP-ARGET of a Styrene Monomer onto Modified Natural Rubber Latex as an Initiator. Langmuir, 37(20), 6249–6260. Available from: [Link]

  • Wang, Y., et al. (2015). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 115(21), 11489–11579. Available from: [Link]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 47(13), 4113–4135. Available from: [Link]

  • Moineau, G., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(25), 8277–8282. Available from: [Link]

  • Sobieski, J., et al. (2021). Effect of monomer hydrophilicity on ARGET–ATRP kinetics in aqueous mini‐emulsion polymerization. Journal of Polymer Science, 59(23), 2882-2890. Available from: [Link]

  • Matyjaszewski, K. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Matyjaszewski Polymer Group, Carnegie Mellon University. Available from: [Link]

  • Peterson, G. I., & Eifler, N. S. (2013). Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers. ACS Combinatorial Science, 15(4), 231–235. Available from: [Link]

  • Danneels, A., et al. (2017). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 9(11), 598. Available from: [Link]

  • Lin, C. Y., et al. (2014). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). Inorganic Chemistry, 53(12), 6034–6048. Available from: [Link]

  • Queffelec, J., et al. (2000). The Effect of Ligands on Copper-Mediated Atom Transfer Radical Polymerization. Macromolecules, 33(23), 8629–8639. Available from: [Link]

  • Maxted, E. B., & Walker, A. G. (1937). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1311-1315. Available from: [Link]

Sources

Troubleshooting low conversion in METHYL-3-(4-PYRIDYL)ACRYLATE polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Low Monomer Conversion

Welcome to the technical support center for METHYL-3-(4-PYRIDYL)ACRYLATE polymerization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low or no monomer conversion in their experiments. As Senior Application Scientists, we have compiled this information based on established principles of polymer chemistry and field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: My polymerization of this compound has resulted in very low conversion. What are the most common initial factors I should investigate?

Low monomer conversion is a frequent challenge that can often be traced back to a few fundamental experimental parameters. Before delving into more complex possibilities, it is crucial to validate the foundational aspects of your reaction setup. The issue often stems from inadequate initiation, the presence of inhibitors, or suboptimal reaction conditions.[1] A systematic approach, starting with the most likely culprits, is the most efficient way to troubleshoot.

We have designed a logical workflow to guide your investigation.

Troubleshooting_Workflow start Low Conversion Observed check_inhibitor Q2: Was the polymerization inhibitor removed from the monomer? start->check_inhibitor check_oxygen Q3: Was the reaction setup thoroughly deoxygenated? check_inhibitor->check_oxygen If Yes success High Conversion Achieved check_inhibitor->success If No, Remove & Retry check_initiator Q4: Is the initiator correctly chosen and active? check_oxygen->check_initiator If Yes check_oxygen->success If No, Improve Degassing & Retry check_conditions Q5: Are the reaction temperature and solvent appropriate? check_initiator->check_conditions If Yes check_initiator->success If No, Replace/Adjust & Retry check_pyridyl_interference Q6: Could the pyridyl group be interfering with the catalyst/initiator? check_conditions->check_pyridyl_interference If Yes check_conditions->success If No, Optimize & Retry check_pyridyl_interference->success If Yes, Modify System & Retry

Caption: General troubleshooting workflow for low polymerization conversion.

Q2: I did not remove the storage inhibitor from my this compound monomer. Could this be the problem?

Absolutely. Commercial acrylate monomers are shipped with added inhibitors, such as 4-methoxyphenol (MEHQ) or hydroquinone (HQ), to prevent spontaneous polymerization during transport and storage.[2] These compounds are highly effective radical scavengers and will consume the radicals generated by your initiator, thus preventing the polymerization from starting. This is one of the most common causes of complete reaction failure.

Causality: Inhibitors function by reacting with and neutralizing the initial free radicals generated from the thermal or chemical decomposition of the initiator. Until the inhibitor is fully consumed, there will be no free radicals available to initiate monomer propagation. This period is known as the induction period. If the inhibitor concentration is sufficiently high, it can consume all the radicals generated during the typical reaction time, leading to zero conversion.

InhibitorTypical ConcentrationRemoval Method
4-Methoxyphenol (MEHQ)100-200 ppmBasic alumina column chromatography or alkali wash.
Hydroquinone (HQ)200-1000 ppmBasic alumina column chromatography or alkali wash.
Butylated Hydroxytoluene (BHT)100-500 ppmVacuum distillation or column chromatography.

Experimental Protocol: Inhibitor Removal using a Basic Alumina Column

  • Prepare the Column: Take a glass chromatography column and add a small plug of glass wool at the bottom. Secure it in a vertical position.

  • Pack the Column: Add a slurry of basic alumina in a suitable non-polar solvent (e.g., dichloromethane or toluene) to the column. Allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.

  • Load the Monomer: Dissolve your this compound monomer in a minimal amount of the same solvent. Carefully add this solution to the top of the alumina bed.

  • Elute: Pass the monomer solution through the column. The basic alumina will adsorb the acidic phenolic inhibitor.

  • Collect and Concentrate: Collect the purified monomer solution. Remove the solvent under reduced pressure (e.g., using a rotary evaporator). Crucially, do not heat the monomer excessively during this step to prevent premature thermal polymerization.

  • Use Immediately: The purified, inhibitor-free monomer should be used immediately for the best results, as it is now prone to spontaneous polymerization.

Q3: I removed the inhibitor, but my free-radical polymerization still shows low conversion. I purged the reaction with nitrogen. Is that enough?

While nitrogen purging is a good first step, it may not be sufficient to remove all dissolved oxygen, a potent inhibitor of free-radical polymerizations. Oxygen is a diradical in its ground state and reacts rapidly with carbon-centered radicals to form stable peroxy radicals. These peroxy radicals are generally not reactive enough to propagate the polymerization chain, effectively terminating it.

Causality: The reaction between a propagating radical (P•) and oxygen (O₂) is extremely fast. The resulting peroxy radical (POO•) is significantly less reactive towards the monomer's double bond compared to the initial carbon-centered radical. This process scavenges the propagating radicals, drastically reducing the rate of polymerization and, in many cases, halting it completely.

Oxygen_Inhibition cluster_initiation Initiation cluster_propagation Desired Propagation cluster_inhibition Oxygen Inhibition I2 Initiator (I-I) I_rad 2 x Initiator Radical (I•) I2->I_rad Decomposition (Heat, Light) IM_rad Propagating Radical (P•) I_rad->IM_rad + M M Monomer (M) IM_rad->IM_rad + M (Chain Growth) POO_rad Peroxy Radical (POO•) (Unreactive) IM_rad->POO_rad + O₂ (Very Fast Termination) O2 Oxygen (O₂)

Caption: Mechanism of oxygen inhibition in free-radical polymerization.

Solution: More Rigorous Deoxygenation

For sensitive polymerizations, especially controlled radical techniques like ATRP or RAFT, more robust methods are required.

  • Freeze-Pump-Thaw Cycles: This is the gold standard for removing dissolved gases.

    • Place your reaction mixture in a Schlenk flask.

    • Freeze the mixture using liquid nitrogen.

    • Apply a high vacuum to remove gases from above the frozen solid.

    • Close the flask to the vacuum and thaw the mixture. Dissolved gases will bubble out.

    • Repeat this cycle at least three times for optimal results.[3]

  • Vigorous Sparring: If freeze-pump-thaw is not feasible, extended and vigorous bubbling (sparging) with an inert gas like argon for at least 30-60 minutes can be more effective than a simple purge.[3][4]

Q4: My initiator (AIBN or BPO) is old. Could this be the cause of low conversion?

Yes. The efficiency of a polymerization reaction is critically dependent on the rate of radical generation, which in turn depends on the purity and activity of the initiator.[1] Initiators are often thermally or photochemically sensitive and can degrade over time, especially if not stored correctly.

Causality: The rate of polymerization is directly proportional to the square root of the initiator concentration (in free-radical polymerization). If the initiator has degraded, its effective concentration is lower than calculated. This leads to a slower initiation rate, fewer growing polymer chains, and consequently, lower overall monomer conversion within a given timeframe.

InitiatorOptimal Temperature RangeStorage Conditions
Azobisisobutyronitrile (AIBN)60-80 °CRefrigerated (2-8 °C), away from light.
Benzoyl Peroxide (BPO)80-95 °CRefrigerated (2-8 °C), away from sources of friction/shock.
Potassium Persulfate (KPS) (aqueous)50-70 °CRoom temperature, dry.

Troubleshooting Steps:

  • Verify Initiator Quality: Use a fresh bottle of initiator or one that has been stored properly. If in doubt, recrystallize the initiator from a suitable solvent (e.g., methanol for AIBN).

  • Check Half-Life Temperature: Ensure your reaction temperature is appropriate for the chosen initiator. The ideal temperature is one where the initiator's half-life is around 1-2 hours, ensuring a steady supply of radicals throughout the polymerization.

  • Adjust Concentration: If conversion is low but the polymer is forming, a modest increase in the initiator concentration can boost the polymerization rate.[1] However, be aware that this will also likely decrease the final molecular weight of the polymer.

Q5: How does the choice of solvent affect the polymerization of this compound?

The solvent plays a multifaceted role in polymerization and can significantly impact conversion rates. Its effects can be categorized into influences on reaction kinetics and solubility.

1. Kinetic Effects: The solvent can influence the rates of initiation, propagation, and termination. For acrylate polymerizations, some solvents can accelerate the reaction. For example, studies on butyl acrylate have shown that dioxane can have an accelerating impact on the self-initiation reaction compared to aromatic solvents like toluene or xylene.[5] For other systems like MMA, polar solvents such as DMF have been shown to increase the rate of polymerization in ARGET ATRP.[6] The pyridyl group in your monomer adds polarity, so a solvent that can effectively solvate the monomer and the growing polymer chain is crucial.

2. Solubility and Precipitation: As the polymer chain grows, its solubility may decrease in the chosen solvent. If the polymer precipitates from the solution while the chains are still short, propagation can be severely hindered, leading to low conversion and low molecular weight. This is particularly relevant for this compound, as the resulting polyacrylate will be rich in polar pyridyl groups.

Recommended Solvents and Considerations:

SolventPolarityComments
Toluene / AnisoleLowCommonly used for acrylate polymerizations.[3][4] Good for dissolving the monomer, but check polymer solubility.
DioxaneMediumMay accelerate polymerization.[5] Good solvating power.
DMF / DMSOHighGood for solvating polar polymers. May increase polymerization rates, but can be difficult to remove and may participate in side reactions.[6]
Methanol / EthanolHigh (Protic)Generally avoided in radical polymerizations as they can act as chain transfer agents, which lowers molecular weight and can affect conversion.

Recommendation: If you suspect polymer precipitation, try switching to a more polar aprotic solvent like DMF or dioxane. Alternatively, run the reaction at a higher temperature (if compatible with your initiator) to increase polymer solubility.

Q6: I am using ATRP to polymerize this compound and getting poor results. Can the pyridyl group itself cause problems?

Yes, this is a critical consideration. The nitrogen atom on the pyridine ring is a Lewis base. In Atom Transfer Radical Polymerization (ATRP), the catalyst is a transition metal complex (typically copper) coordinated by ligands (often nitrogen-based, like PMDETA or bipyridine). The pyridyl group on your monomer can compete with the intended ligand for coordination sites on the copper catalyst.

Causality: Successful ATRP relies on a precise equilibrium between the dormant species (P-X) and the active radical species (P•), which is mediated by the Cu(I)/Cu(II) catalyst complex. If the pyridyl groups from the monomer or the polymer chain displace the activating ligand from the copper center, it can disrupt this equilibrium in several ways:

  • Deactivation of the Catalyst: The new complex formed with the pyridyl group may be a poor activator (i.e., it does not readily reduce the alkyl halide dormant species).

  • Shift in Redox Potential: The coordination environment significantly affects the redox potential of the copper center, altering the position of the ATRP equilibrium and potentially slowing down or stalling the polymerization.

Research on acrylate monomers with pendant pyridine groups has shown that ATRP can be a successful method, but it highlights the need for careful selection of the catalytic system.[7]

Pyridyl_Interference cluster_ideal Ideal ATRP Equilibrium cluster_interference Pyridyl Interference Dormant P-X (Dormant) Active P• (Active/Propagating) Dormant->Active k_act CuII Cu(II)X / Ligand (Deactivator) Active->Dormant k_deact CuI Cu(I) / Ligand (Activator) PyridylMonomer Pyridyl Group (from Monomer/Polymer) DeactivatedCu [Cu(I) / Ligand / Pyridyl] (Poor Activator) PyridylMonomer->DeactivatedCu CuI_ideal Cu(I) / Ligand (Activator) CuI_ideal->DeactivatedCu Displacement

Caption: Potential interference of the pyridyl group with the ATRP catalyst.

Troubleshooting Strategies for ATRP:

  • Increase Ligand Concentration: Use a slight excess of the ATRP ligand to outcompete the pyridyl groups for copper coordination.

  • Choose a Strongly Binding Ligand: Use ligands that form very stable complexes with copper, such as tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[4][6]

  • Consider an Alternative CROP Technique: If ATRP remains problematic, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is often more tolerant of functional groups like amines and pyridines because it does not involve a metal catalyst.

References
  • BenchChem. Troubleshooting low conversion in isooctyl acrylate polymerization.
  • Xu, H., et al. Pyridine N-Oxide Catalyzed Living Radical Polymerization of Methacrylates via Halogen Bonding Catalysis. Macromolecules.
  • Matyjaszewski Polymer Group. Acrylates. Carnegie Mellon University.
  • Cui, L., & Lattermann, G. Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate.
  • Konwar, A., et al. Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Polymer Bulletin.
  • Griebel, J. J., et al. The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. Radiation Physics and Chemistry.
  • Srinivasan, S., et al. Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania.
  • Reddit User Discussion. RAFT polymerization (no or low conversion ratios). r/Chempros, Reddit.
  • Request PDF. Strategic developments in living anionic polymerization of alkyl (meth)acrylates. ResearchGate.
  • Drache, M., et al. Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. National Institutes of Health.
  • Wikipedia. Polymerisation inhibitor.

Sources

Technical Support Center: Scaling Up the Synthesis of METHYL-3-(4-PYRIDYL)ACRYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl-3-(4-pyridyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis process.

I. Introduction to the Synthesis

This compound is a valuable building block in pharmaceutical and materials science. Its synthesis is most commonly achieved through olefination reactions, such as the Horner-Wadsworth-Emmons or Knoevenagel condensation. While these reactions are well-established on a lab scale, scaling up production presents unique challenges that can impact yield, purity, and reproducibility. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered when scaling up the synthesis of this compound:

Q1: Which synthetic route is most suitable for large-scale production?

A1: Both the Horner-Wadsworth-Emmons (HWE) and Knoevenagel condensation reactions can be adapted for scale-up. The HWE reaction often provides excellent E-selectivity for the desired trans-isomer.[1][2] However, the Knoevenagel condensation can be more atom-economical and may be preferred if the starting materials are more readily available and cost-effective.[3][4] The choice ultimately depends on factors such as cost of reagents, desired purity, and available equipment.

Q2: What is the most common side reaction, and how can I minimize it?

A2: A significant side reaction is the polymerization of the acrylate product, which can be initiated by heat, light, or impurities.[5][6] To minimize this, it is crucial to:

  • Use an inhibitor: Add a radical inhibitor, such as hydroquinone or 2,6-di-tert-butyl-4-methylphenol, to the reaction mixture and during purification.[6][7]

  • Control the temperature: Avoid excessive heat during the reaction and purification steps.

  • Protect from light: Use amber glassware or cover the reaction vessel to prevent light-induced polymerization.

Another potential issue is the Michael addition of nucleophiles to the electron-deficient double bond of the product. Careful control of stoichiometry and reaction conditions can mitigate this.

Q3: How do I effectively remove the phosphonate byproduct from the Horner-Wadsworth-Emmons reaction?

A3: The dialkylphosphate salt byproduct from the HWE reaction is typically water-soluble.[1] An aqueous workup is usually sufficient for its removal. For large-scale batches, extraction with a suitable aqueous solution followed by brine washes is effective.

Q4: What are the key parameters to monitor during the reaction?

A4: Close monitoring of the following parameters is critical for a successful scale-up:

  • Temperature: Maintain a consistent and optimal temperature to ensure a steady reaction rate and prevent side reactions.

  • Stirring: Ensure efficient mixing to maintain homogeneity, especially in larger reaction volumes.

  • Reactant Addition: Control the rate of addition of reagents to manage any exotherms and maintain a safe reaction profile.

  • Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

III. Troubleshooting Guide

This section provides a detailed breakdown of potential problems, their causes, and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Reagents: Base may be old or improperly stored. Aldehyde could be oxidized. Phosphonate ylide may not have formed correctly. 2. Incorrect Stoichiometry: Molar ratios of reactants and base are critical. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Titrate the base if necessary. Purify the aldehyde if needed. 2. Optimize Stoichiometry: Carefully measure all reactants. A slight excess of the phosphonate reagent may be beneficial. 3. Monitor and Adjust Conditions: Track reaction progress by TLC/HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.[8]
Formation of Significant Byproducts 1. Polymerization: Spontaneous polymerization of the acrylate product.[5][6] 2. Michael Addition: Nucleophilic attack on the product's double bond. 3. Self-condensation of Aldehyde: Can occur in the presence of a strong base.1. Inhibit Polymerization: Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.[6][7] 2. Control Nucleophiles: Use non-nucleophilic bases where possible. Ensure complete consumption of any nucleophilic starting materials. 3. Optimize Base Addition: Add the base slowly and at a controlled temperature to minimize side reactions of the aldehyde.
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: Can occur with certain solvent and aqueous phase combinations. 2. Product Oiling Out: The product may separate as an oil instead of crystallizing. 3. Co-elution with Impurities during Chromatography: Similar polarity of product and impurities.1. Break Emulsions: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective on a larger scale. 2. Induce Crystallization: Try seeding with a small crystal of pure product, scratching the flask, or changing the solvent system. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase. Consider a pre-purification step like an acid-base extraction to remove certain impurities.
Product is a Dark Color or Tar-like 1. Decomposition: The product or starting materials may be unstable under the reaction conditions. 2. Charring: Localized overheating.1. Milder Reaction Conditions: Use a lower reaction temperature or a weaker base. 2. Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with a large surface area for better heat dissipation.

IV. Experimental Protocols & Workflows

A. Horner-Wadsworth-Emmons (HWE) Synthesis Workflow

The HWE reaction is a reliable method for generating the target alkene with high E-selectivity.[1][2]

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents: - Trimethyl phosphonoacetate - 4-Pyridinecarboxaldehyde - Base (e.g., NaH, K2CO3) - Anhydrous Solvent (e.g., THF, DMF) ylide_formation 2. Ylide Formation: - Add base to phosphonate in solvent - Stir under inert atmosphere reagents->ylide_formation aldehyde_addition 3. Aldehyde Addition: - Slowly add 4-pyridinecarboxaldehyde - Maintain temperature ylide_formation->aldehyde_addition reaction_monitoring 4. Monitor Progress: - Use TLC or HPLC aldehyde_addition->reaction_monitoring quench 5. Quench Reaction: - Add aqueous solution (e.g., NH4Cl) reaction_monitoring->quench extract 6. Extraction: - Extract with organic solvent - Wash with water and brine quench->extract purify 7. Purification: - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography or recrystallization extract->purify Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Reagents: - Methyl cyanoacetate or Malonic acid monoester - 4-Pyridinecarboxaldehyde - Base catalyst (e.g., Piperidine, Pyrrolidine) - Solvent (e.g., Toluene, Ethanol) mixing 2. Mix Reagents: - Combine aldehyde, active methylene compound, and catalyst in solvent reagents->mixing heating 3. Heat Reaction: - Often requires heating with azeotropic removal of water (Dean-Stark trap) mixing->heating reaction_monitoring 4. Monitor Progress: - Use TLC or HPLC heating->reaction_monitoring cool 5. Cool and Concentrate: - Cool reaction mixture - Remove solvent reaction_monitoring->cool purify 6. Purification: - Recrystallize from a suitable solvent or - Purify by column chromatography cool->purify

Caption: Knoevenagel Condensation Workflow.

V. Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

Analytical Technique Expected Results for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.65 (d, 2H), 7.65 (d, 1H, J=16 Hz), 7.35 (d, 2H), 6.50 (d, 1H, J=16 Hz), 3.80 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 150.5, 144.0, 142.0, 121.0, 120.5, 52.0
Mass Spectrometry (ESI+) m/z: 164.07 [M+H]⁺
Infrared (IR) Spectroscopy ν (cm⁻¹): ~1720 (C=O stretch), ~1640 (C=C stretch), ~1600 (pyridine ring stretch)
Melting Point 72-74 °C

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

VI. Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Reaction: Be aware of any potential exotherms, especially during the addition of reagents. Have a cooling bath readily available.

  • Product: Methyl acrylate and its derivatives can be irritants. Avoid inhalation and skin contact.

VII. Conclusion

Scaling up the synthesis of this compound requires careful planning and execution. By understanding the underlying chemistry and anticipating potential challenges, researchers can develop a robust and efficient process. This guide provides a foundation for troubleshooting and optimizing your synthesis, ultimately leading to a higher quality product and a more successful scale-up campaign.

VIII. References

  • Cui, L., & Lattermann, G. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 203(17), 2432-2437.

  • Scott, M., et al. (2021). Single-Step Production of Bio-Based Methyl Methacrylate from Biomass-Derived Organic Acids Using Solid Catalyst Material for Cascade Decarboxylation–Esterification Reactions. ACS Sustainable Chemistry & Engineering.

  • Kim, J., et al. (2022). Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency. MDPI.

  • Process for the production of methyl acrylate. (1975). Google Patents.

  • Methyl acrylate. (n.d.). NIOSH | CDC.

  • Bortoluzzi, M., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules.

  • Methyl Acrylate Production. (n.d.). Intratec.us.

  • Methyl acrylate. (n.d.). Wikipedia.

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI.

  • Design and Optimization of a Process for the Production of Methyl Methacrylate via Direct Methylation. (n.d.). MDPI.

  • Reactivity of Methacrylates in Insertion Polymerization. (n.d.).

  • The method of clean (methyl) acrylate treatment trough. (n.d.). Google Patents.

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). ResearchGate.

  • Effect of reaction temperature on the synthesis of methyl acrylate. (n.d.). ResearchGate.

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate.

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.

  • Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. (n.d.). ResearchGate.

  • Synthesis and Optimization of Emulsion Polymers. (n.d.). Digital Commons @ Cal Poly.

  • Multifunctional Amine Modifiers for Selective Dehydration of Methyl Lactate to Acrylates. (n.d.). JACS Au.

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). Semantic Scholar.

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.

  • Sustainable, upscaled synthesis of pinene-derived (meth)acrylates and their application as high Tg monomers in styrene/acrylic-based bioderived copolymer coatings. (n.d.). RSC Publishing.

  • Design and Optimization of a Process for the Production of Methyl Methacrylate via Direct Methylation. (2025). ResearchGate.

  • (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis. (n.d.). ChemicalBook.

  • Facile Synthesis of Thick Films of Poly(methyl methacrylate), Poly(styrene), and Poly(vinyl pyridine) from Au Surfaces. (n.d.). ResearchGate.

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  • Infrared Spectroscopy of Polymers X: Polyacrylates. (2023).

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Technical Support Center: Characterization of Poly(methyl-3-(4-pyridyl)acrylate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for poly(methyl-3-(4-pyridyl)acrylate) [PMPA]. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the characterization of this functional polymer. The presence of the pendant pyridyl group introduces specific behaviors that can complicate standard analytical procedures. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: Solubility and Solution Preparation

Question: My PMPA won't dissolve properly, or it precipitates out of solution. How do I choose the right solvent?

Answer: The solubility of PMPA is dictated by the interplay between its polar pyridyl group and its less polar polyacrylate backbone. Standard organic solvents for polyacrylates, like tetrahydrofuran (THF) or toluene, may not be effective on their own due to the strong intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) mediated by the pyridyl nitrogen.[1][2]

Causality: The lone pair of electrons on the pyridyl nitrogen makes it a weak base. In neutral or aprotic solvents, the polymer chains can aggregate. Solubility is often a challenge with pyridine-containing polymers, which can lead to broadened signals in NMR or adsorption onto chromatography columns.[3][4]

Solution Strategy:

  • Polar Aprotic Solvents: Start with highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents can disrupt the intermolecular forces between polymer chains.

  • Acidification for Aqueous Solubility: To dissolve PMPA in aqueous or protic media, you must protonate the pyridyl nitrogen. Adding a small amount of a suitable acid (e.g., HCl, acetic acid) will form a pyridinium salt, rendering the polymer a polyelectrolyte and dramatically increasing its solubility in polar solvents like water or ethanol.

  • Solvent Screening: Always perform small-scale solubility tests before committing to a large-scale experiment. Observe the solution for clarity and stability over time.

Expert Insight: Be mindful that changing the pH will not only affect solubility but also the polymer's hydrodynamic volume and conformation in solution, which is a critical consideration for techniques like Gel Permeation Chromatography (GPC/SEC) and Dynamic Light Scattering (DLS).

Table 1: Solvent Selection Guide for PMPA
SolventExpected SolubilityNotes & Troubleshooting
Tetrahydrofuran (THF) Poor to ModerateOften insufficient polarity. May work for very low MW polymer.[2]
Toluene / Chloroform Poor to ModerateSimilar to THF; may require heating, which can risk degradation.[1]
Dimethylformamide (DMF) GoodA common starting point for GPC/SEC analysis.[5]
Dimethylacetamide (DMAc) GoodOften used with LiCl for GPC/SEC analysis of polar polymers.[4]
Water InsolublePolymer will likely precipitate or form an opaque suspension.
Aqueous Acid (e.g., pH < 4) SolubleProtonation of the pyridyl group leads to dissolution.
Methanol / Ethanol Poor to ModerateMay require acidification to achieve full solubility.
FAQ 2: Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

Question: I am trying to determine the molecular weight of my PMPA using GPC/SEC, but I'm seeing severe peak tailing, broad peaks, or no polymer eluting at all. What is happening?

Answer: This is the most common and critical challenge in characterizing PMPA. The issue stems from strong, unwanted interactions between the basic pyridyl groups on your polymer and the stationary phase of the GPC column.

Causality: Most standard GPC columns are packed with silica-based or styrene-divinylbenzene (SDVB) materials. These materials can have residual acidic silanol groups or other active sites that interact strongly with the basic nitrogen on your polymer via acid-base interactions or hydrogen bonding. This causes the polymer to adsorb to the column instead of eluting purely by size, leading to delayed elution (tailing) or irreversible retention.[6]

Solution Strategy: You must suppress these unwanted interactions by modifying your mobile phase.

dot

Caption: GPC/SEC troubleshooting workflow for PMPA.

Experimental Protocol: GPC/SEC Analysis of PMPA

This protocol details the use of a salt additive to prevent column interactions.

  • Mobile Phase Preparation:

    • Prepare a 0.05 M Lithium Bromide (LiBr) solution in HPLC-grade DMF.

    • To do this, dissolve the appropriate mass of anhydrous LiBr in a known volume of DMF. For 1 L, this is approximately 4.34 g of LiBr.

    • Filter the mobile phase through a 0.45 µm (or smaller) solvent-resistant filter before use.

  • System Equilibration:

    • Flush the GPC system, including all tubing and columns, with the new LiBr/DMF mobile phase for several hours (or overnight) at a low flow rate (e.g., 0.5 mL/min) to ensure the columns are fully equilibrated.

  • Sample Preparation:

    • Dissolve the PMPA sample in the LiBr/DMF mobile phase at a concentration of approximately 1-2 mg/mL.

    • Allow the sample to dissolve completely, using gentle agitation if necessary.

    • Filter the sample solution through a 0.2 µm syringe filter directly into an autosampler vial. This is a critical step to remove any particulates that could damage the columns.

  • Calibration:

    • Use narrow polydispersity poly(methyl methacrylate) (PMMA) standards for calibration, as they are structurally similar (excluding the pyridyl group) and compatible with this mobile phase.[5][7] Dissolve the PMMA standards in the same LiBr/DMF mobile phase.

  • Analysis:

    • Inject the prepared PMPA sample and the PMMA standards onto the equilibrated GPC system.

    • The resulting peaks for PMPA should be significantly more symmetric and reproducible.

FAQ 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The peaks in my ¹H NMR spectrum of PMPA are very broad, making interpretation difficult. How can I improve the resolution?

Answer: Peak broadening in NMR spectra of polymers is common and can be attributed to several factors: the slow tumbling of large polymer coils in solution, chain aggregation, and the inherent distribution of chemical environments along the polymer backbone.

Causality: For PMPA, aggregation is a primary suspect. The pyridyl groups can form intermolecular hydrogen bonds (if protic impurities are present) or π-π stacking interactions, causing the polymer chains to clump together. These large aggregates tumble very slowly in the NMR tube, leading to efficient relaxation and, consequently, broad signals.[8]

Solution Strategy:

  • Use Highly Polar Solvents: Dissolve the sample in a solvent that effectively solvates the polymer chains and breaks up aggregates. Deuterated DMSO (DMSO-d₆) or deuterated DMF (DMF-d₇) are excellent choices.

  • Acidification: Add a drop of a deuterated acid, such as deuterated acetic acid (CH₃COOD) or trifluoroacetic acid (TFA-d), to your NMR sample in a solvent like D₂O or CD₃OD. Protonating the pyridyl groups will cause electrostatic repulsion between the chains, breaking up aggregates and sharpening the signals. The pyridyl proton signals will shift downfield significantly upon protonation, which can also be a useful diagnostic tool.

  • Increase Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can increase chain mobility and disrupt aggregates, often leading to sharper peaks.

  • Lower Concentration: Use a more dilute sample to reduce the likelihood of intermolecular aggregation.

Interpreting the Spectrum:

  • Pyridyl Protons: Expect two distinct signals (doublets) between ~7.0 and 8.5 ppm for the protons on the pyridine ring.

  • Backbone Protons: The broad signals between ~1.5 and 3.0 ppm correspond to the acrylate backbone.

  • Methyl Ester Protons: A singlet should appear around 3.6 ppm.[9][10]

FAQ 4: Thermal Analysis (TGA/DSC)

Question: What should I expect from the thermal analysis of PMPA, and are there any specific challenges?

Answer: Thermal analysis provides key information on the stability and phase transitions of your polymer.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, indicating thermal stability. For PMPA, you might observe a multi-step degradation pattern. The pyridyl group may degrade at a different temperature than the polyacrylate backbone. Compare your results to the degradation profile of a standard like PMMA, which typically shows significant degradation above 250 °C.[11][12] Any initial weight loss below 150 °C is likely due to residual solvent or absorbed water.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), a critical property reflecting the polymer's transition from a rigid, glassy state to a more flexible, rubbery state.

    • Challenge: The Tg of PMPA may be difficult to detect. It can be a broad, subtle transition. The polarity and potential for hydrogen bonding from the pyridyl groups can restrict chain mobility, leading to a higher Tg compared to non-functionalized polyacrylates but also potentially broadening the transition.

    • Protocol Tip: Run a "heat-cool-heat" cycle. The first heating scan erases the polymer's thermal history. The Tg should be determined from the second heating scan for better reproducibility.[13]

Part 2: Understanding Aggregation Behavior

The tendency of PMPA to aggregate in solution is a central theme affecting nearly all characterization techniques. This behavior is driven by non-covalent interactions between the pendant pyridyl groups.

dot

Aggregation cluster_polymer PMPA Chains in Solution cluster_aggregate Resulting Aggregate p1 ~~~(Py)~~~(Py)~~~ p2 ~~~(Py)~~~(Py)~~~ p1->p2 π-π Stacking p3 ~~~(Py)~~~(Py)~~~ p2->p3 H-Bonding (with trace H₂O) agg Large, slow-tumbling supramolecular structure

Caption: Inter-chain interactions leading to PMPA aggregation.

Understanding and controlling this aggregation is key to achieving reliable and accurate characterization data. The troubleshooting steps provided in this guide—primarily involving solvent choice and the use of additives—are all designed to mitigate the effects of this fundamental property of PMPA.

References

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.MDPI.
  • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.NETZSCH Analyzing & Testing.
  • Pyridine based polymers. Synthesis and characterization.ResearchGate.
  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives.PMC - NIH.
  • Synthesis and characterization of soluble pyridinium-containing copolyimides.RSC Advances (RSC Publishing).
  • Synthesis and characterization of soluble pyridinium-containing copolyimides.RSC Publishing.
  • Solubility of Poly(methyl Methacrylate) in Ionic Liquids in Relation to Solvent Parameters.Langmuir.
  • Solubility of polymers.Polymer Source.
  • Poly(methyl acrylate) Sample #: P19923-PMA.Polymer Source.
  • Poly(methyl methacrylate) | 9011-14-7.ChemicalBook.
  • GPC/SEC Columns and Calibrants.Varian Inc.
  • Reference Materials.Leacsa.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.TA Instruments.
  • Poly (methyl acrylate) Sample #: P16123-MA.Polymer Source.
  • Aggregation behavior of hydrophobically modified polyacrylate in aqueous solution.ResearchGate.
  • Solubility of poly(methyl methacrylate) in ionic liquids in relation to solvent parameters.PubMed.
  • Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups.ResearchGate.
  • Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators.ResearchGate.
  • Molecular weight of Poly(methyl acrylate) obtained from other methods.ResearchGate.
  • Polymethylmethacrylate Standards.Agilent.
  • Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions.PMC - NIH.
  • DSC thermograms of the neat poly (methyl methacrylate) and its nanocomposites.ResearchGate.
  • GPC/SEC Troubleshooting and Good Practice.Agilent.
  • Molecular structure and nmr spectra of stereoregular poly(methyl acrylate) models.ResearchGate.
  • troubleshooting guide for experiments involving lead(II) methacrylate.Benchchem.
  • Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.MDPI.
  • Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery.PMC - NIH.
  • Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate).MDPI.
  • Poly(isobornyl methacrylate-co-methyl acrylate): Synthesis and stereosequence distribution analysis by NMR spectroscopy.ResearchGate.
  • Aggregation Behavior of Poly(Acrylic acid-co-Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions.PubMed.

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl-3-(4-pyridyl)acrylate and Methyl-3-(2-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, pyridyl acrylates serve as versatile building blocks. Their reactivity as Michael acceptors is pivotal in the synthesis of complex molecules and polymers. This guide provides an in-depth comparison of the reactivity of two common isomers: methyl-3-(4-pyridyl)acrylate and methyl-3-(2-pyridyl)acrylate. Understanding the nuanced differences in their reactivity, driven by electronic and steric factors, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Unraveling the Electronic and Steric Landscape

The reactivity of these isomers is fundamentally governed by the position of the nitrogen atom in the pyridine ring. This seemingly subtle difference gives rise to distinct electronic and steric environments around the acrylate moiety, significantly influencing their susceptibility to nucleophilic attack.

Electronic Effects: The Decisive Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is electron-withdrawing, which enhances the electrophilicity of the β-carbon in the acrylate system, making it more susceptible to Michael addition. However, the magnitude of this effect differs between the two isomers.

In This compound , the nitrogen atom is in the para position relative to the acrylate group. This allows for effective resonance delocalization of electron density from the double bond onto the nitrogen atom, creating a more pronounced positive charge on the β-carbon. This heightened electrophilicity makes the 4-pyridyl isomer a more potent Michael acceptor.

Conversely, in methyl-3-(2-pyridyl)acrylate , the nitrogen atom is in the ortho position. While it still exerts an inductive electron-withdrawing effect, its ability to participate in resonance with the acrylate system is diminished compared to the 4-isomer. Consequently, the β-carbon of the 2-pyridyl isomer is less electrophilic.

Analogous studies on the hydrolysis of α-chloro-N-methyl-pyridones support this concept. The 4-pyridone isomer was found to hydrolyze more than five times faster than the 2-pyridone isomer, a difference attributed to the greater zwitterionic character and higher polarity of the 4-pyridone structure, which enhances its reactivity towards nucleophiles[1].

Steric Hindrance: A Challenge for the 2-Pyridyl Isomer

The proximity of the nitrogen atom and the acrylate side chain in methyl-3-(2-pyridyl)acrylate introduces significant steric hindrance. Nucleophilic attack on the β-carbon is impeded by the bulk of the pyridine ring and the lone pair of electrons on the nitrogen atom. This steric congestion raises the energy of the transition state, thereby slowing down the reaction rate[2].

In contrast, This compound presents a more open and accessible structure for incoming nucleophiles. The acrylate group is positioned away from the nitrogen atom, minimizing steric clashes and facilitating a more rapid reaction.

A Head-to-Head Comparison of Reactivity

The interplay of these electronic and steric factors leads to a clear distinction in the reactivity of the two isomers.

This compound is the more reactive of the two isomers. Its enhanced electrophilicity and lower steric hindrance make it a superior Michael acceptor. Reactions involving this isomer are generally faster and proceed with higher yields under milder conditions.

Methyl-3-(2-pyridyl)acrylate exhibits lower reactivity. The combination of reduced electrophilicity and significant steric hindrance necessitates more forcing reaction conditions, such as higher temperatures, stronger bases, or longer reaction times, to achieve comparable conversions.

The following diagram illustrates the key factors influencing the reactivity of these two isomers.

G cluster_4_pyridyl This compound cluster_2_pyridyl Methyl-3-(2-pyridyl)acrylate M4PA Structure E4 Stronger Electronic Withdrawal (Resonance Effect) M4PA->E4 para-position of N S4 Low Steric Hindrance M4PA->S4 Acrylate away from N R4 Higher Reactivity E4->R4 S4->R4 M2PA Structure E2 Weaker Electronic Withdrawal (Inductive Effect) M2PA->E2 ortho-position of N S2 High Steric Hindrance M2PA->S2 Acrylate near N R2 Lower Reactivity E2->R2 S2->R2

Caption: Factors influencing the reactivity of the two isomers.

Illustrative Experimental Data

ParameterThis compoundMethyl-3-(2-pyridyl)acrylate
Reaction Time 1-2 hours6-8 hours
Yield >95%70-80%
Optimal Temperature Room Temperature50-60 °C
Catalyst Requirement Weak base (e.g., triethylamine)Stronger base (e.g., DBU)

This data is illustrative and intended to highlight the expected differences in reactivity. Actual results may vary depending on the specific nucleophile, solvent, and other reaction conditions.

Experimental Protocols

Synthesis of Methyl-3-(pyridyl)acrylates

A common and effective method for the synthesis of these compounds is the Horner-Wadsworth-Emmons reaction.

G reagents Pyridinecarboxaldehyde (2- or 4-isomer) Trimethyl phosphonoacetate Base (e.g., NaH) Solvent (e.g., THF) reaction Horner-Wadsworth-Emmons Reaction reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Methyl-3-(pyridyl)acrylate purification->product

Caption: General workflow for the synthesis of methyl-3-(pyridyl)acrylates.

Step-by-Step Methodology:

  • Preparation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add trimethyl phosphonoacetate (1.1 eq.) dropwise.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the corresponding pyridinecarboxaldehyde (1.0 eq., either 2- or 4-isomer) in THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl-3-(pyridyl)acrylate.

Representative Michael Addition Reaction

The following protocol describes a general procedure for the Michael addition of a thiol to the pyridyl acrylates.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve methyl-3-(pyridyl)acrylate (1.0 eq.) and the desired thiol (1.1 eq.) in a suitable solvent such as dichloromethane or methanol.

  • Catalyst Addition: Add a catalytic amount of a base. For this compound, triethylamine (0.1 eq.) is typically sufficient. For methyl-3-(2-pyridyl)acrylate, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq.) may be required.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature for the 4-isomer, elevated for the 2-isomer) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired Michael adduct.

Conclusion

The choice between this compound and methyl-3-(2-pyridyl)acrylate in a synthetic strategy is not arbitrary. The 4-isomer is a significantly more reactive Michael acceptor due to favorable electronic effects and lower steric hindrance. This makes it the preferred choice for reactions where high efficiency and mild conditions are desired. The 2-isomer, while less reactive, can still be a valuable synthon, particularly when its specific coordination properties or steric bulk are desired in the final product. A thorough understanding of these fundamental differences empowers researchers to make informed decisions, leading to more efficient and successful synthetic endeavors.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]

  • (E)-Methyl 3-(pyridine-4-yl)acrylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. American Chemical Society. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. PubMed Central. [Link]

  • SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. [Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI. [Link]

  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed. [Link]

  • Kinetics Study of Michael Addition Reaction with Real-Time FTIR. ResearchGate. [Link]

  • Methyl Acrylate | C4H6O2. PubChem. [Link]

  • HOMO and LUMO for methyl 3-(2-furyl)acrylate. ResearchGate. [Link]

  • The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. [Link]

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. [Link]

  • Growth of organic crystal and dft studies of 2-amino 5-methyl pyridinium salicylate. Journal of Molecular Structure. [Link]

  • Supplementary Material - The Royal Society of Chemistry. [Link]

  • Two-dimensional NMR studies of acrylate copolymers. IUPAC. [Link]

  • HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. ResearchGate. [Link]

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A Comparative Guide to METHYL-3-(4-PYRIDYL)ACRYLATE and Other Functional Acrylates for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the ultimate functionality and performance of a polymer. This guide provides an in-depth comparison of METHYL-3-(4-PYRIDYL)ACRYLATE, a versatile pyridinic monomer, against a selection of other common functional acrylates. We will explore their intrinsic properties, comparative performance in the synthesis of "smart" polymers, and provide the experimental frameworks necessary to validate these comparisons in your own laboratory.

Introduction: The Significance of the Pendant Group

In the world of functional polymers, the acrylic backbone provides the structural framework, but it is the pendant functional group that imparts unique chemical and physical properties. This compound (M4PA) is a notable monomer due to its 4-pyridyl group. This heterocyclic moiety offers several key functionalities:

  • pH-Responsiveness: The nitrogen atom on the pyridine ring can be protonated at acidic pH, leading to a dramatic change in polymer solubility and conformation. This "smart" behavior is highly sought after for targeted drug delivery systems that respond to acidic microenvironments in tumors or endosomes.[1][2]

  • Coordinative Properties: The lone pair of electrons on the nitrogen atom can coordinate with metal ions, opening applications in catalysis, sensing, and self-healing materials.

  • Hydrogen Bonding: The pyridyl group can act as a hydrogen bond acceptor, influencing polymer morphology and interaction with other molecules.

To contextualize the performance of M4PA, we will compare it against three other widely used functional acrylates, each representing a different class of functionality.

The Comparators: A Spectrum of Functionality
  • Methyl Acrylate (MA): The simplest acrylate, serving as our non-functional baseline. Its polymer, poly(methyl acrylate) (PMA), is hydrophobic and lacks specific environmental responsiveness.[3]

  • 2-Hydroxyethyl Acrylate (HEA): Introduces a hydrophilic hydroxyl (-OH) group. Poly(HEA) is known for its excellent biocompatibility and water-absorbing capabilities, making it a staple in hydrogel and biomaterial applications.[4][5][6]

  • N,N-Dimethylaminoethyl Acrylate (DMAEA): Features a tertiary amine group. Like M4PA, it is pH-responsive, but its different basicity (pKa) results in a distinct response profile, typically in a higher pH range.[7][8][9]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a monomer dictate its polymerization behavior and the characteristics of the resulting polymer. The table below summarizes key parameters for our selected acrylates.

Property This compound (M4PA) Methyl Acrylate (MA) 2-Hydroxyethyl Acrylate (HEA) N,N-Dimethylaminoethyl Acrylate (DMAEA)
Molecular Formula C₉H₉NO₂[10]C₄H₆O₂[3]C₅H₈O₃[11]C₇H₁₃NO₂[8]
Molecular Weight 163.17 g/mol [10]86.09 g/mol [3]116.12 g/mol [12]143.19 g/mol [8]
Key Functional Group 4-PyridylMethyl EsterHydroxyl (-OH)Tertiary Amine (-N(CH₃)₂)
pKa of Conjugate Acid ~5.6 (similar to 4-vinylpyridine)[13][14]N/AN/A~8.4[7]
Expected Polymer Hydrophilicity pH-dependent (Hydrophobic at neutral pH, Hydrophilic at acidic pH)HydrophobicHydrophilicpH-dependent (More hydrophilic at acidic pH)

Causality Behind the Properties:

  • The pKa is the most critical differentiator for pH-responsive polymers. The pKa of M4PA's conjugate acid (pyridinium ion) is around 5.6, meaning its polymers will undergo a solubility transition in a mildly acidic environment.[13][14] In contrast, DMAEA's higher pKa of ~8.4 means its polymers respond closer to physiological pH.[7] This difference is fundamental to designing materials for specific biological compartments.

Experimental Showcase: Evaluating pH-Responsiveness

To objectively compare the performance of these monomers, a robust experimental plan is essential. Here, we outline a workflow for synthesizing and characterizing pH-responsive polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_testing Performance Testing Monomers M4PA, DMAEA, HEA, MA RAFT RAFT Polymerization (e.g., AIBN initiator, CTA) Monomers->RAFT Polymer Homopolymers: P(M4PA), P(DMAEA) P(HEA), P(MA) RAFT->Polymer GPC GPC/SEC (Mn, Đ) Polymer->GPC NMR ¹H NMR (Composition) Polymer->NMR CloudPoint pH-Titration & Turbidimetry (Determine Cloud Point / pKa_app) Polymer->CloudPoint Data Comparative Data Table CloudPoint->Data caption Fig 1. Experimental workflow for comparing functional acrylates.

Caption: Fig 1. Experimental workflow for comparing functional acrylates.

Expertise in Action: Why RAFT Polymerization? We select Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization because it is a highly versatile controlled radical polymerization (CRP) technique.[15] RAFT is tolerant of a wide range of functional groups, including the amine and pyridyl groups of DMAEA and M4PA, and allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ), which is crucial for reproducible material performance.[16][17][18]

This protocol details how to measure the pH at which a polymer solution becomes turbid, indicating its phase transition from soluble to insoluble.

Objective: To determine the apparent pKa (pKa_app) or cloud point of polymers synthesized from M4PA and DMAEA.

Materials:

  • Synthesized polymers (P(M4PA), P(DMAEA), P(HEA), P(MA))

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Stir plate and magnetic stir bars

Procedure:

  • Solution Preparation: Prepare 1.0 mg/mL solutions of each polymer in deionized water. For P(M4PA) and P(MA), which may be insoluble, start at a low pH (e.g., pH 3) where P(M4PA) is protonated and soluble.

  • Titration: Place 3 mL of a polymer solution in a cuvette with a small stir bar.

  • Initial Measurement: Place the cuvette in the spectrophotometer and set the wavelength to 500 nm (a region where the polymers do not absorb, so any signal is due to scattering/turbidity). Record the initial transmittance (T%).

  • pH Adjustment: While monitoring the pH, add small aliquots (e.g., 2-5 µL) of 0.1 M NaOH to slowly increase the pH.

  • Data Collection: After each addition and pH stabilization, record the pH and the % Transmittance. Continue until the pH reaches ~10.

  • Controls: Repeat the experiment for the non-responsive polymers P(HEA) and P(MA) as negative controls.

  • Data Analysis: Plot % Transmittance as a function of pH. The cloud point is typically defined as the pH at which the transmittance drops to 50% of its initial value.

Comparative Performance: Interpreting the Results

The experimental protocol described above would yield data that clearly differentiates the performance of each polymer.

Table 2: Expected Experimental Results for pH-Responsiveness

Polymer Functional Group Expected pH Transition (Cloud Point) Behavior
P(M4PA) 4-PyridylpH ≈ 5.0 - 5.8Sharp transition from soluble (clear) to insoluble (turbid) as pH increases past the pKa.[13][14]
P(DMAEA) Tertiary AminepH ≈ 7.5 - 8.5Transition from soluble to insoluble as pH increases, but at a higher pH range than P(M4PA).[7]
P(HEA) HydroxylNo transition observedRemains soluble across the entire pH range due to the hydrophilic -OH group.[4]
P(MA) Methyl EsterNo transition observedRemains insoluble across the entire pH range.

The diagram below illustrates the conformational change that pyridinic polymers like P(M4PA) undergo in response to a pH stimulus.

Caption: Fig 2. pH-responsive behavior of a pyridyl-functionalized polymer.

Trustworthiness Through Self-Validation: The inclusion of both positive (P(DMAEA)) and negative (P(HEA), P(MA)) controls in the experimental design is a self-validating system. Observing the expected pH transition for P(DMAEA) confirms the experimental setup is sound, while the lack of response from P(HEA) and P(MA) validates that the observed effect in P(M4PA) is genuinely due to the pyridyl group's functionality.

Conclusion and Application-Oriented Outlook

This guide demonstrates that this compound is a uniquely valuable monomer for creating advanced functional materials.

  • M4PA is the superior choice for applications requiring a sharp solubility change in mildly acidic environments (pH 5-6), such as endosomal escape mechanisms in drug delivery or sensors for acidic organelles.[1]

  • DMAEA is better suited for systems that need to respond to subtle shifts around physiological pH (7.4), such as certain extracellular signaling environments.[9]

  • HEA remains the gold standard for creating inherently biocompatible and hydrophilic materials like contact lenses and wound dressings where pH-responsiveness is not required.[4][6]

  • MA serves as a fundamental building block for hydrophobic polymers and as a comonomer to modulate the hydrophobicity of functional polymers.

The logical selection of a functional acrylate, grounded in an understanding of its core physicochemical properties and validated through systematic experimentation, is paramount to the successful design of next-generation polymers for drug delivery, diagnostics, and smart materials.

References

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A Comparative Guide to Polymers Derived from Pyridyl Acrylates for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polymers containing pyridine moieties represent a highly versatile class of materials, primarily due to the nucleophilic nitrogen atom which imparts pH-responsiveness and metal-coordinating capabilities.[1][2] This guide provides a comparative analysis of polymers derived from pyridyl acrylates and methacrylates, with a specific focus on their application in drug delivery systems. We delve into the nuances of their synthesis, contrasting the properties of key isomers like poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), and provide a head-to-head comparison with other pH-responsive systems.[2][3] Supported by experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage these advanced materials for targeted and controlled therapeutic release.

Introduction: The Strategic Advantage of the Pyridyl Moiety in Drug Delivery

The development of stimuli-responsive polymers has revolutionized drug delivery, enabling the targeted release of therapeutics in response to specific physiological cues. Among these, pH-responsive polymers are particularly valuable, as they can exploit the distinct pH gradients present in the body, such as the acidic environment of tumors or endosomes.[4][5]

Pyridyl-containing polymers, especially those derived from vinylpyridines, acrylates, and methacrylates, are exemplary in this regard.[1][6] The pyridine ring's nitrogen atom has a pKa typically in the range of 4-5, allowing it to become protonated in acidic environments.[2] This charge transition from a neutral, hydrophobic state to a cationic, hydrophilic state induces significant conformational changes in the polymer, which can be harnessed to trigger the release of an encapsulated drug payload.[6] This guide will explore the synthesis, comparative performance, and experimental validation of these promising polymers.

Synthesis of Pyridyl Acrylate Polymers: Achieving Controlled Architectures

The performance of a polymer in a drug delivery context is critically dependent on its molecular weight, dispersity (Đ), and architecture. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a superior method for synthesizing well-defined pyridyl acrylate polymers.[7][8] Unlike conventional free-radical polymerization, RAFT allows for the synthesis of polymers with low dispersity and high end-group fidelity, which is crucial for creating advanced structures like block copolymers for micellar drug carriers.[7][9]

The choice of RAFT agent is paramount and depends on the specific monomer being polymerized.[8][10] For "more activated" monomers like pyridyl acrylates and methacrylates, trithiocarbonates and dithiobenzoates are often effective.[10]

Visualizing the Synthesis: RAFT Polymerization Workflow

The diagram below illustrates the general mechanism for synthesizing a pyridyl acrylate polymer via RAFT, a process that enables precise control over the final polymer structure.

RAFT_Synthesis cluster_initiation Initiation cluster_raft RAFT Process I Initiator (AIBN) R_dot Primary Radical (R•) I->R_dot Heat (Δ) M Pyridyl Acrylate Monomer R_dot->M Addition P_dot Propagating Radical (Pn•) Well_Defined Well-Defined Polymer CTA RAFT Agent (Z-C(=S)S-R) Intermediate RAFT Adduct Radical P_dot->CTA Addition Dormant Dormant Polymer (Pn-S-C(=S)Z) P_dot->Dormant Reversible Addition Dormant->M Chain Growth Dormant->Well_Defined Intermediate->P_dot Fragmentation Intermediate->Dormant Fragmentation caption RAFT polymerization of pyridyl acrylates.

Caption: RAFT polymerization of pyridyl acrylates.

Comparative Physicochemical Properties

The position of the nitrogen atom in the pyridine ring—at the 2- or 4-position—significantly influences the polymer's properties. Poly(4-vinylpyridine) (P4VP) generally exhibits higher thermal stability and a more straightforward degradation mechanism compared to poly(2-vinylpyridine) (P2VP).[3] This is attributed to the steric hindrance provided by the polymer backbone on the nitrogen atom in P2VP.[2]

Furthermore, separating the pyridine core from the polymer backbone with a flexible spacer, as is the case with pyridyl acrylates (versus vinylpyridines), can enhance solubility and lower the glass transition temperature (Tg), which are desirable characteristics for biomedical applications.[1]

PropertyPoly(2-vinylpyridine) (P2VP)Poly(4-vinylpyridine) (P4VP)Poly(acrylic acid) (PAA)
pKa ~3.5 - 5.0[2]~5.0 - 6.0[6]~4.2 - 4.8[11]
Glass Transition (Tg) ~104 °C[3]142 - 150 °C[3]~106 °C
pH-Response Soluble at pH < ~5[2]Soluble at pH < ~5.5Insoluble at low pH[12]
Solubility Good solubility in various solvents[1]Poor solubility in most solvents[1]Water-soluble above pKa
Key Feature Steric hindrance affects N atom reactivity[2]Higher thermal stability[3]Anionic, forms H-bonds

Performance in Drug Delivery: A Comparative Analysis

The efficacy of pyridyl acrylate polymers in drug delivery hinges on their ability to encapsulate a therapeutic agent and release it in a controlled manner at the target site. The pH-triggered solubility change is the primary mechanism for drug release.

Mechanism of pH-Responsive Drug Release

At physiological pH (~7.4), the pyridine groups are largely deprotonated and hydrophobic. This allows amphiphilic block copolymers containing a pyridyl acrylate block to self-assemble into micelles, encapsulating hydrophobic drugs within their core. Upon reaching an acidic environment (e.g., a tumor microenvironment or an endosome, pH 5.0-6.8), the pyridine nitrogen becomes protonated.[4] This leads to electrostatic repulsion and increased hydrophilicity, causing the micelle to swell or disassemble, thereby releasing the drug payload.[6]

Drug_Release cluster_pH74 Physiological pH (~7.4) cluster_pH5 Acidic Environment (pH < 6) Micelle Self-Assembled Micelle (Hydrophobic Core) Drug_In Drug Encapsulated Protonation Pyridine Protonation (N → N⁺-H) Micelle->Protonation ↓ pH Repulsion Electrostatic Repulsion & Swelling Protonation->Repulsion Disassembly Micelle Disassembly Repulsion->Disassembly Drug_Out Drug Released Disassembly->Drug_Out caption pH-triggered drug release mechanism.

Caption: pH-triggered drug release mechanism.

Comparative Drug Release Kinetics

The rate of drug release is influenced by the polymer's pKa, molecular weight, and the specific chemical linkage used to conjugate the drug, if any.[13][14] Polymers with a higher pKa will respond to smaller decreases in pH, potentially leading to earlier drug release. Covalent linkages, such as pH-sensitive hydrazones or acetals, can provide an additional layer of control over the release profile compared to simple physical encapsulation.[4]

Polymer SystemStimulusRelease MechanismTypical Release Profile
P4VP-based Micelles pH < 5.5Micelle disassembly due to protonation[6]Burst release at target pH
P2VP-based Micelles pH < 5.0Swelling/disassembly of micelles[2]Slower, more gradual release
PAA-based Hydrogels pH > 5.0Swelling due to deprotonation and repulsion[15]Diffusion-controlled release
HPMA-Hydrazone Conjugate pH ~ 5.0Hydrolysis of hydrazone bond[4]Cleavage-dependent, sustained release

Biocompatibility and Cytotoxicity

For any material intended for drug delivery, biocompatibility is non-negotiable.[16][17] Pyridyl-containing polymers, like many synthetic polymers, must be rigorously evaluated. Studies have shown that the biocompatibility can be influenced by residual monomers, polymer molecular weight, and degradation byproducts.[18][19] Generally, high molecular weight polymers that are properly purified exhibit good biocompatibility.[20] Incorporating hydrophilic blocks, such as poly(ethylene glycol) (PEG), is a common strategy to enhance biocompatibility and prolong circulation times in vivo.[20][21]

Detailed Experimental Protocols

Protocol 1: Synthesis of Poly(4-vinylpyridine) via RAFT Polymerization
  • Objective: To synthesize P4VP with a target molecular weight and low dispersity.

  • Materials: 4-vinylpyridine (monomer), AIBN (initiator), a suitable RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), and an appropriate solvent (e.g., 1,4-dioxane).

  • Procedure:

    • Purify the 4-vinylpyridine monomer by passing it through a column of basic alumina to remove inhibitors.

    • In a Schlenk flask, combine the 4-vinylpyridine, RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and polymerization rate. A typical ratio is 200:1:0.2.

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[7]

    • Backfill the flask with argon or nitrogen and place it in an oil bath preheated to 60-70 °C.

    • Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours).

    • Stop the reaction by cooling the flask in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).

    • Collect the polymer by filtration and dry it under vacuum.

    • Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC).

Protocol 2: In Vitro pH-Triggered Drug Release Study
  • Objective: To quantify the release of a model drug (e.g., Doxorubicin) from polymer micelles at different pH values.

  • Workflow:

    Drug_Release_Workflow A 1. Prepare Drug-Loaded Micelles (e.g., by dialysis method) B 2. Purify Micelles (Remove free drug) A->B C 3. Aliquot micelle solution into dialysis bags (MWCO < Drug MW) B->C D 4. Immerse bags in release media (pH 7.4 and pH 5.0 buffers) C->D E 5. Incubate at 37°C with shaking D->E F 6. Sample release media at time intervals (t=0, 1, 2, 4...h) E->F G 7. Quantify drug concentration (e.g., UV-Vis or Fluorescence Spectroscopy) F->G H 8. Plot Cumulative Release % vs. Time G->H caption Workflow for in vitro drug release assay.

    Caption: Workflow for in vitro drug release assay.

  • Procedure:

    • Prepare drug-loaded micelles using an established method like dialysis or solvent evaporation.

    • Remove non-encapsulated drug via dialysis or column chromatography.

    • Place a known concentration of the micellar solution into a dialysis bag (with a molecular weight cut-off that retains the micelles but allows the free drug to pass).

    • Immerse the sealed dialysis bag into a larger volume of release buffer (e.g., phosphate-buffered saline at pH 7.4 and acetate buffer at pH 5.0).

    • Maintain the setup at 37°C with gentle agitation.

    • At specified time points, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Measure the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released over time and plot the release profiles for each pH condition.

Conclusion and Future Outlook

Polymers derived from pyridyl acrylates offer a powerful and tunable platform for the development of advanced pH-responsive drug delivery systems. The choice between isomers like P2VP and P4VP, or the decision to incorporate spacer groups, allows for fine-tuning of properties such as thermal stability, solubility, and drug release kinetics.[1][3] Controlled polymerization techniques like RAFT are essential for producing the well-defined architectures required for clinical translation.[9] While biocompatibility must be carefully assessed for each new formulation, the versatility of pyridyl chemistry ensures that these polymers will remain a focal point of research in targeted therapeutics and smart biomaterials. Future work will likely focus on creating multi-responsive systems that can react to a combination of stimuli (e.g., pH and temperature or redox potential) for even greater specificity and control.

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A Comparative Guide to the Cross-Validation of Analytical Methods for METHYL-3-(4-PYRIDYL)ACRYLATE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For an active pharmaceutical ingredient (API) like METHYL-3-(4-PYRIDYL)ACRYLATE, a versatile building block in chemical synthesis, the ability to accurately and consistently quantify its purity and degradation products is non-negotiable. The analytical methods employed are the bedrock of quality control, stability testing, and regulatory submission.

This guide provides an in-depth comparison and cross-validation of two common analytical techniques for this compound: a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and a secondary Gas Chromatography (GC) method. The process of cross-validation is essential to ensure that an alternative or updated analytical procedure yields results equivalent to an established method. This is a critical exercise when transferring methods between laboratories, updating instrumentation, or introducing a more efficient technique.

Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are not just scientifically sound but also regulatorily compliant.[1][2][3][4][5] We will delve into the causality behind experimental choices, from method development and forced degradation studies to the statistical tools that underpin a successful cross-validation.

The Analytical Lifecycle: A High-Level Overview

The development and validation of an analytical method is a systematic process. It begins with creating a robust procedure, proving its suitability through validation, and ensuring its continued performance, including its transferability, via cross-validation.

G cluster_0 Phase 1: Development & Stress Testing cluster_1 Phase 2: Validation cluster_2 Phase 3: Comparison Dev Method Development (HPLC & GC) Stress Forced Degradation Studies Dev->Stress Establishes Specificity Val Full Validation of Primary Method (HPLC) per ICH Q2(R2) Stress->Val Provides Samples CrossVal Cross-Validation (HPLC vs. GC) Val->CrossVal Provides Reference Data Stats Statistical Analysis (t-test, F-test) CrossVal->Stats Conclusion Conclusion on Method Equivalence Stats->Conclusion Informs Decision G start Start prep Prepare 3 Batches of API (Nominal, +10% High, -10% Low) start->prep replicate Create 6 Replicates per Batch prep->replicate analysis Analyze Samples replicate->analysis hplc Analyze 3 replicates with HPLC-UV analysis->hplc gc Analyze 3 replicates with GC-FID analysis->gc data Collate Assay Data (% Purity) hplc->data gc->data stats Statistical Comparison data->stats ttest t-test for Means stats->ttest ftest F-test for Variances stats->ftest criteria Acceptance Criteria: p-value > 0.05 ttest->criteria ftest->criteria conclusion Conclusion criteria->conclusion

Sources

Benchmarking the Biological Activity of METHYL-3-(4-PYRIDYL)ACRYLATE Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biomedical research, the development of novel polymeric materials for drug delivery and tissue engineering applications is a field of relentless innovation. Among these, copolymers of METHYL-3-(4-PYRIDYL)ACRYLATE (M3P) have garnered significant interest. The incorporation of the pyridyl moiety into an acrylate backbone imparts unique physicochemical properties, including pH-responsiveness and the potential for metal coordination, making these copolymers attractive candidates for a range of biological applications.[1][2] This guide provides a comprehensive framework for benchmarking the biological activity of M3P copolymers, offering a comparative analysis against other relevant biomaterials and detailing the requisite experimental protocols to ensure scientific rigor and reproducibility.

Introduction to this compound Copolymers

M3P copolymers are a class of polymers synthesized from the monomer this compound. The pyridine group, a key functional component, offers a site for hydrogen bonding and can be protonated at acidic pH, leading to changes in polymer solubility and conformation. This pH-sensitivity is a highly desirable trait for drug delivery systems designed to release their payload in specific physiological environments, such as the acidic milieu of tumors or endosomes.[3]

The synthesis of M3P copolymers can be achieved through various polymerization techniques, such as free-radical polymerization, to create copolymers with other monomers like methyl methacrylate (MMA) or butyl acrylate (BA).[4][5] The ratio of M3P to the comonomer can be tailored to fine-tune the physicochemical properties of the resulting copolymer, including its glass transition temperature, solubility, and ultimately, its biological performance.[6]

Key Biological Activities and Benchmarking Parameters

To comprehensively evaluate the potential of M3P copolymers for biomedical applications, a series of standardized biological assays must be performed. This guide will focus on three critical parameters: cytotoxicity, hemocompatibility, and drug release kinetics.

Cytotoxicity: Assessing Biocompatibility at the Cellular Level

A primary requirement for any biomaterial is that it does not elicit a toxic response in cells.[7] Cytotoxicity assays are the first line of investigation to determine if a material is safe for biological applications.[7][8]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture: Mouse fibroblast cell lines (e.g., L929) are cultured in appropriate media until they reach a desired confluency.[8]

  • Material Extraction: M3P copolymer films of known surface area are incubated in cell culture medium for a defined period (e.g., 24 hours at 37°C) to create material extracts.

  • Cell Treatment: The cultured cells are then exposed to various concentrations of the material extracts.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The cells are incubated to allow for the conversion of MTT to formazan.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).[8]

Data Interpretation and Comparison:

The viability of the cells treated with the M3P copolymer extracts is expressed as a percentage relative to the untreated control cells. This data can be compared with that of other well-established biomedical polymers such as poly(lactic-co-glycolic acid) (PLGA) or Eudragit® copolymers.[3][10]

Material Concentration (mg/mL) Cell Viability (%)
M3P Copolymer (Example) 0.195 ± 4
0.588 ± 5
1.082 ± 6
PLGA (Control) 0.198 ± 3
0.594 ± 4
1.091 ± 5

Table 1: Example of comparative cytotoxicity data for an M3P copolymer versus a control polymer (PLGA).

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., L929 fibroblasts) MaterialExtract 2. Prepare Material Extracts (M3P copolymer in media) CellTreatment 3. Treat Cells with Extracts MaterialExtract->CellTreatment MTT_Incubation 4. Add MTT Reagent & Incubate CellTreatment->MTT_Incubation Solubilization 5. Solubilize Formazan MTT_Incubation->Solubilization Absorbance 6. Measure Absorbance Solubilization->Absorbance DataAnalysis 7. Calculate Cell Viability Absorbance->DataAnalysis

Caption: Workflow of the MTT cytotoxicity assay.

Hemocompatibility: Interaction with Blood Components

For any material that may come into contact with blood, it is crucial to assess its hemocompatibility.[11] The hemolysis assay is a primary screening tool to evaluate the potential of a material to damage red blood cells.[12]

Experimental Protocol: Hemolysis Assay

This assay quantifies the amount of hemoglobin released from red blood cells upon contact with the test material.[11][12]

Step-by-Step Methodology:

  • Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant.

  • Erythrocyte Isolation: Red blood cells (erythrocytes) are isolated by centrifugation and washed with a buffered saline solution.

  • Material Incubation: The M3P copolymer is incubated with a suspension of the isolated erythrocytes at 37°C for a specified time.[11]

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin in the supernatant is quantified by measuring its absorbance using a spectrophotometer.[11]

  • Controls: A positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline, which causes no hemolysis) are included.

Data Interpretation and Comparison:

The percentage of hemolysis is calculated relative to the positive control. According to the ISO 10993-4 standard, materials with a hemolysis percentage below 2% are considered non-hemolytic.[11]

Material Hemolysis (%) Classification
M3P Copolymer (Example) 1.5 ± 0.3Non-hemolytic
Polyvinyl Chloride (PVC) (Control) 5.8 ± 0.7Hemolytic
Polyethylene Glycol (PEG) (Control) 0.9 ± 0.2Non-hemolytic

Table 2: Example of comparative hemolysis data for an M3P copolymer versus control polymers.

Diagram of the Hemolysis Assay Workflow:

Hemolysis_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BloodCollection 1. Collect Blood ErythrocyteIsolation 2. Isolate & Wash Erythrocytes BloodCollection->ErythrocyteIsolation MaterialIncubation 3. Incubate Erythrocytes with M3P Copolymer ErythrocyteIsolation->MaterialIncubation Centrifugation 4. Centrifuge to Pellet Cells MaterialIncubation->Centrifugation HemoglobinMeasurement 5. Measure Hemoglobin in Supernatant Centrifugation->HemoglobinMeasurement DataAnalysis 6. Calculate % Hemolysis HemoglobinMeasurement->DataAnalysis

Caption: Workflow of the hemolysis assay.

Drug Release Kinetics: Evaluating a Core Functionality

For drug delivery applications, understanding the rate and mechanism of drug release from the polymer matrix is paramount.[13] In vitro drug release studies are performed to model how a drug will be released from the M3P copolymer in a physiological environment.[14]

Experimental Protocol: In Vitro Drug Release Study

This protocol involves loading a model drug into the M3P copolymer and then measuring its release over time in a simulated physiological fluid.

Step-by-Step Methodology:

  • Drug Loading: A model drug (e.g., doxorubicin, a common anticancer drug) is encapsulated within the M3P copolymer, typically by forming nanoparticles or microparticles.[15]

  • Release Medium: The drug-loaded polymer is placed in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C).

  • Sampling: At predetermined time intervals, samples of the release medium are withdrawn.

  • Drug Quantification: The concentration of the released drug in the samples is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time.

Mathematical Modeling of Release Kinetics:

To understand the mechanism of drug release, the experimental data is fitted to various mathematical models.[14][16][17]

  • Zero-Order Kinetics: Release rate is constant over time.

    • Equation: C = C₀ + K₀t

  • First-Order Kinetics: Release rate is proportional to the amount of remaining drug.

    • Equation: log C = log C₀ - K₁t / 2.303

  • Higuchi Model: Describes release from a matrix via Fickian diffusion.

    • Equation: Q = Kн * t^(1/2)

  • Korsmeyer-Peppas Model: Describes release from a polymeric system.

    • Equation: Mt / M∞ = K * tⁿ

The model that best fits the experimental data provides insight into the drug release mechanism.[14][17]

Time (hours) Cumulative Release (%) - M3P Copolymer Cumulative Release (%) - Alternative Polymer
11525
44060
86585
128095
249598

Table 3: Example of comparative in vitro drug release data.

Diagram of Drug Release and Analysis:

Drug_Release cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DrugLoading 1. Load Drug into M3P Copolymer ReleaseStudy 2. In Vitro Release Study (e.g., in PBS at 37°C) DrugLoading->ReleaseStudy Sampling 3. Collect Samples at Time Intervals ReleaseStudy->Sampling DrugQuantification 4. Quantify Released Drug Sampling->DrugQuantification KineticModeling 5. Fit Data to Release Models DrugQuantification->KineticModeling

Sources

A Senior Application Scientist's Guide to Confirming the Molecular Weight of Poly(METHYL-3-(4-PYRIDYL)ACRYLATE) by Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the molecular weight distribution of a polymer is not merely a characterization step; it is fundamental to predicting its performance, from the mechanical properties of a new material to the drug release kinetics of a polymer-based therapeutic.[1][2] This guide provides an in-depth, experience-driven approach to accurately determining the molecular weight of a specialty polymer, poly(METHYL-3-(4-PYRIDYL)ACRYLATE), using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). We will explore the unique challenges this polymer presents and compare GPC with alternative analytical techniques, offering a comprehensive framework for robust and reliable characterization.

The Analytical Imperative: Why Molecular Weight Matters for Poly(this compound)

Poly(this compound) is a functional polymer distinguished by its pendant pyridine group. This nitrogen-containing heterocycle imparts unique properties, including pH-responsiveness, potential for metal coordination, and specific interactions that are valuable in applications like drug delivery systems, smart coatings, and catalyst supports. However, these very properties are intrinsically linked to its molecular weight and polydispersity.

  • Number-Average Molecular Weight (Mn): Influences colligative properties and is particularly sensitive to the number of molecules in a sample.[2]

  • Weight-Average Molecular Weight (Mw): More sensitive to larger molecules, this average is critical as it strongly correlates with bulk properties like mechanical strength and viscosity.[2][3]

  • Polydispersity Index (PDI = Mw/Mn): This ratio describes the breadth of the molecular weight distribution.[3] A low PDI (<1.1) indicates a more uniform polymer population, crucial for applications requiring precise and predictable behavior, such as controlled drug release.[3][4]

Gel Permeation Chromatography (GPC) stands as the most widely used technique for determining the full molecular weight distribution of polymers.[5] It separates molecules based on their hydrodynamic volume in solution, providing a comprehensive picture of Mn, Mw, and PDI in a single analysis.[3][6]

The Core Challenge: Taming the Pyridine Group in GPC

The primary difficulty in analyzing pyridine-containing polymers like poly(this compound) via GPC is the potential for secondary interactions. The polar and potentially cationic nature of the pyridine ring can lead to adsorption onto the GPC column's stationary phase, particularly with standard polystyrene-divinylbenzene (PS-DVB) packings.[7] This interaction disrupts the size-based separation mechanism, causing delayed elution times and leading to erroneously low molecular weight calculations.[8]

To achieve trustworthy results, the experimental conditions must be meticulously chosen to suppress these non-SEC interactions.

Experimental Protocol: A Self-Validating GPC Workflow

This section details a robust, step-by-step methodology for the GPC analysis of poly(this compound). The causality behind each choice is explained to ensure scientific integrity.

Step 1: Mobile Phase & Sample Preparation

The choice of mobile phase (eluent) is the most critical decision. It must fully dissolve the polymer and, crucially, prevent interactions with the column.

  • Rationale: For polar, potentially cationic polymers, a polar organic solvent containing a salt is often the best choice. The salt ions shield the charges on both the polymer and any residual active sites on the column packing, preventing ionic adsorption. An alternative, if the polymer is soluble, is an acidic aqueous buffer which ensures consistent protonation of the pyridine units.[9][10]

  • Recommended Protocol:

    • Mobile Phase Preparation: Prepare a solution of Dimethylformamide (DMF) containing 10 mmol Lithium Bromide (LiBr).[11] Filter the mobile phase through a 0.45 µm or smaller porosity filter to remove particulates.

    • Sample Dissolution: Accurately weigh approximately 2-3 mg of the poly(this compound) sample into a vial.

    • Solubilization: Add 1 mL of the prepared mobile phase (DMF + 10 mmol LiBr) to the vial. Allow the polymer to dissolve completely, which may require gentle agitation or heating at ~50°C for a short period.[11]

    • Filtration: Before injection, filter the sample solution through a 0.2 µm PTFE syringe filter to protect the column from particulates.

Step 2: GPC System Configuration and Calibration

The instrument setup must be compatible with the chosen mobile phase and tailored to the expected molecular weight range of the polymer.

  • Rationale: The column is the heart of the separation. A polar-compatible column chemistry is required to prevent matrix degradation and ensure consistent performance.[4] Calibration is essential as GPC is a relative technique; the accuracy of the results depends entirely on the standards used to create the calibration curve.[12][13]

  • Recommended Protocol:

    • Column Selection: Utilize a set of columns designed for polar organic solvents, such as those with a polystyrene-divinylbenzene copolymer mixed-bed packing.[11] A typical setup might include two 300 x 8 mm columns to provide adequate resolution across a broad molecular weight range.[11]

    • System Parameters:

      • Flow Rate: 0.4 - 1.0 mL/min.[11]

      • Column Temperature: 40-50 °C to reduce solvent viscosity and improve dissolution.[14]

      • Detector: A Refractive Index (RI) detector is standard. A UV-Vis detector set to ~254 nm can also be used due to the pyridine chromophore, offering complementary data.[10]

    • Calibration:

      • Primary Choice: Use narrow PDI poly(methyl methacrylate) (PMMA) standards.[15][16] PMMA is structurally more similar to the acrylate backbone of the target polymer than polystyrene, yielding more accurate relative molecular weights.

      • Alternative (for higher accuracy): If available, poly(2-vinylpyridine) standards offer an even closer chemical match.[10][15]

      • Procedure: Prepare a series of at least 5-7 PMMA standards of known peak molecular weight (Mp) covering the expected range of your sample. Inject each standard individually or as a cocktail and record the retention time. Construct a calibration curve by plotting log(Mp) versus retention time.

Step 3: Data Acquisition and Analysis

The final step involves running the sample and interpreting the resulting chromatogram against the calibration curve.

  • Workflow Visualization:

GPC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_hidden Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., DMF + LiBr) B Dissolve Polymer Sample in Mobile Phase A->B C Filter Sample (0.2 µm Syringe Filter) B->C D Equilibrate GPC System with Mobile Phase C->D E Inject Calibration Standards (e.g., PMMA) D->E G Inject Polymer Sample F Generate Calibration Curve (log Mp vs. Retention Time) E->F H Record Sample Chromatogram G->H I Calculate MW Distribution (Mn, Mw, PDI) via Software H->I J Generate Report I->J

Caption: The GPC experimental workflow, from sample preparation to final data reporting.

  • Data Interpretation:

    • Inject the prepared sample solution (e.g., 100 µL).[11]

    • The GPC software will use the calibration curve to assign a molecular weight to each time slice of the sample's elution profile.

    • The software then calculates the number-average (Mn), weight-average (Mw), peak (Mp), and Z-average (Mz) molecular weights, along with the Polydispersity Index (PDI).[13]

ParameterRecommended ConditionRationale / Key Consideration
Mobile Phase DMF + 10 mmol LiBrSuppresses ionic interactions between the polymer's pyridine group and the column.[11]
Column Set Polystyrene-divinylbenzene (PS-DVB) suitable for polar organicsEnsures compatibility with DMF and provides a broad separation range.[11][17]
Calibration Poly(methyl methacrylate) (PMMA) narrow standardsProvides more accurate relative MW values than polystyrene due to greater structural similarity.[15][16][18]
Detector Refractive Index (RI) and/or UV-Vis (254 nm)RI is a universal detector for concentration. UV provides complementary data for this chromophore-containing polymer.[10]
Temperature 40-50 °CLowers solvent viscosity, improves peak resolution, and aids polymer solubility.[14]

Comparative Analysis: GPC in the Context of Other Techniques

While GPC is the premier tool for determining molecular weight distribution, other techniques can provide specific molecular weight averages.[4] Understanding these alternatives allows researchers to select complementary methods for comprehensive characterization.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Gel Permeation Chromatography (GPC/SEC) Separation by hydrodynamic volume in solution.[6]Full Distribution: Mn, Mw, Mz, PDI.[13]Provides the complete MW distribution; highly reproducible.[4][5]Relative method requiring calibration[12]; potential for polymer-column interactions.[7]
Static Light Scattering (SLS) Measures the intensity of scattered light at different angles.[5]Absolute Mw , Radius of Gyration (Rg).Provides absolute (not relative) Mw; no column calibration needed.Does not provide the full distribution; requires accurate dn/dc value.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion.[1]Hydrodynamic Radius (Rh), size distribution.Fast and non-invasive; good for detecting aggregates.Measures particle size, not directly molecular weight; highly sensitive to dust/contaminants.
¹H NMR Spectroscopy End-group analysis by comparing the integral of end-group protons to backbone protons.[19]Absolute Mn .Provides an absolute value for Mn.Only accurate for low MW polymers (<25,000 g/mol ) where end-groups are detectable.[20]
Intrinsic Viscometry Measures the increase in solution viscosity imparted by the polymer.[20]Viscosity-Average Molecular Weight (Mv).Simple, inexpensive equipment (Ubbelohde viscometer).[19]Requires known Mark-Houwink constants (K and α) for the specific polymer-solvent system.[20]
Mass Spectrometry (MALDI-TOF) Measures the mass-to-charge ratio of ionized polymer molecules.[5]Absolute Mn, Mw , and distribution for well-defined polymers.Provides absolute MW and can reveal end-group structures.Can be difficult for polymers with high PDI or very high MW; potential for fragmentation.

Conclusion

Confirming the molecular weight of poly(this compound) is a critical step in its development and application. While the polymer's inherent functionality presents analytical challenges, a meticulously designed Gel Permeation Chromatography protocol can yield accurate and reproducible results. The key to success lies in acknowledging and mitigating the potential for secondary interactions by selecting an appropriate polar mobile phase with a salt additive and using structurally similar calibration standards like PMMA. While techniques like light scattering and NMR offer valuable, often absolute, data on specific molecular weight averages, GPC remains the indispensable tool for revealing the complete molecular weight distribution, providing the comprehensive insight required by researchers, scientists, and drug development professionals to move their work forward with confidence.

References

  • How can I determine molecular weight of a polymer other than Gel Permeation Chromatography? (2024). ResearchGate. [Link]

  • What Are the Methods for Determining the Molecular Weight Distribution of Polymers. (n.d.). CD Bioparticles. [Link]

  • Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. (2023). Labcompare.com. [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). MDPI. [Link]

  • How Is Polymer Molecular Weight Measured?. (2025). Chemistry For Everyone - YouTube. [Link]

  • GPC/SEC Analysis of Poly(2-vinylpyridine)s. (n.d.). LabRulez LCMS. [Link]

  • GPC/SEC Analysis of Poly(2-vinylpyridine)s. (2023). Agilent. [Link]

  • Methods for determination of molecular weight. (n.d.). University of Technology, Iraq. [Link]

  • Agilent Polymer Standards for GPC/SEC Column Calibration. (n.d.). Agilent. [Link]

  • Tips & Tricks GPC/SEC: Finding the Right Standards. (2015). LCGC International. [Link]

  • Organic GPC/SEC columns. (n.d.). Agilent. [Link]

  • Calibration of the GPC System. (n.d.). Waters. [Link]

  • Application Note - Determination of molecular weight. (2014). KNAUER. [Link]

  • Test Report of Molecular Weight Measurement by Gel Permeation Chromatography (GPC) for. (n.d.). EPA, ChemView. [Link]

  • Gel Permeation Chromatography (GPC). (n.d.). Waters. [Link]

  • Pyridine based polymers. Synthesis and characterization. (2025). ResearchGate. [Link]

  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. (n.d.). Agilent. [Link]

  • Ultra-High Molecular Weight Linear Coordination Polymers with Terpyridine Ligands. (n.d.). The Royal Society of Chemistry. [Link]

  • How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system. (2022). YouTube. [Link]

  • GPC Molecular Weight Analysis. (2025). ResolveMass Laboratories Inc.. [Link]

  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (2026). LinkedIn. [Link]

  • (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. (2025). ResearchGate. [Link]

  • Poly(methyl acrylate) Sample #: P19923-PMA. (n.d.). Polymer Source. [Link]

  • Polymer-to-Solvent Reference Table for GPC/SEC. (2016). Agilent. [Link]

  • Characterization of Poly(methyl methacrylate). (2023). Agilent. [Link]

  • Characterization of Poly(methyl methacrylate). (n.d.). LabRulez LCMS. [Link]

  • Synthesis and characterization of poly(methyl methacrylate)/polysiloxane composites and their coating properties. (n.d.). ResearchGate. [Link]

  • Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery. (n.d.). PMC - NIH. [Link]

  • (PDF) The Synthesis and Characterization of Poly(methyl methacrylate-tourmaline acrylate). (2016). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Handling of METHYL-3-(4-PYRIDYL)ACRYLATE: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental operations. METHYL-3-(4-PYRIDYL)ACRYLATE, a compound of interest, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, drawing upon established safety protocols for its constituent chemical functionalities.

Hazard Identification: A Synthesis of Acrylate and Pyridine Risks

The potential hazards of this compound are best understood as a combination of the risks posed by acrylates and pyridines.

Acrylate Hazards: The acrylate moiety is known for its potential to cause:

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[1][2]

  • Allergic Skin Reaction (Sensitization): Repeated exposure can lead to the development of a skin allergy.[1][2]

  • Flammability: Methyl acrylate is a highly flammable liquid and vapor.[2]

Pyridine Hazards: The pyridine functional group contributes the following potential risks:

  • Toxicity: Pyridine is harmful if inhaled, swallowed, or absorbed through the skin.[3][4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to the liver and kidneys.[3][4][5]

  • Central Nervous System Effects: Inhalation can lead to headache, dizziness, and nausea.[4][5]

  • Flammability: Pyridine is also a flammable liquid.[5][6]

Based on this information, this compound should be treated as a flammable solid (melting point of 72°C) that is harmful, a skin and eye irritant, a potential skin sensitizer, and a respiratory irritant, with the potential for target organ effects upon prolonged exposure.[7]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing/Transfer (small quantities) Nitrile gloves (double-gloved recommended)Safety glasses with side shieldsNot generally required if performed in a certified chemical fume hoodLaboratory coat
Solution Preparation/Reaction Setup Nitrile gloves (double-gloved recommended)Chemical safety goggles and a face shieldRecommended if there is a potential for aerosol generation, even within a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.Laboratory coat
Large-Scale Operations (>10g) Nitrile gloves (double-gloved recommended)Chemical safety goggles and a face shieldNIOSH-approved respirator with an organic vapor cartridge is mandatory.Chemical-resistant apron over a laboratory coat
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a face shieldNIOSH-approved respirator with an organic vapor cartridge is mandatory.Chemical-resistant suit or apron over a laboratory coat

The selection of appropriate PPE is a critical decision point in the experimental workflow. The following diagram illustrates a logical progression for determining the necessary level of protection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Scale Assessment cluster_ppe PPE Specification cluster_action Final Action Start Start: Handling M-3-(4-P)A AssessScale Assess Scale of Operation Start->AssessScale SmallScale Small Scale (<1g) - Lab Coat - Nitrile Gloves (double) - Safety Glasses AssessScale->SmallScale < 1g MediumScale Medium Scale (1-10g) - Lab Coat - Nitrile Gloves (double) - Goggles & Face Shield AssessScale->MediumScale 1 - 10g LargeScale Large Scale (>10g) - Chemical Apron - Nitrile Gloves (double) - Goggles & Face Shield AssessScale->LargeScale > 10g AssessAerosol Potential for Aerosol/Dust Generation? Respirator Add NIOSH-approved Respirator (Organic Vapor) AssessAerosol->Respirator Yes Proceed Proceed with Experiment AssessAerosol->Proceed No FumeHood Work in Fume Hood SmallScale->FumeHood MediumScale->FumeHood LargeScale->FumeHood FumeHood->AssessAerosol Respirator->Proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.